molecular formula C11H13NO3 B031995 N-[4-(oxiran-2-ylmethoxy)phenyl]acetamide CAS No. 6597-75-7

N-[4-(oxiran-2-ylmethoxy)phenyl]acetamide

Katalognummer: B031995
CAS-Nummer: 6597-75-7
Molekulargewicht: 207.23 g/mol
InChI-Schlüssel: OQAKYHCGYGLHAZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[4-(Oxiran-2-ylmethoxy)phenyl]acetamide is a high-value chemical intermediate, primarily recognized in medicinal chemistry for its role as a precursor in the synthesis of enantiopure active pharmaceutical ingredients (APIs). Its core structure, featuring a reactive oxirane (epoxide) ring attached to a para-acetamidophenol moiety, makes it a versatile building block for constructing molecules with biological activity. Key Research Applications: Chiral Building Block for Beta-Blockers: This compound serves as a critical intermediate in the chemo-enzymatic synthesis of enantiomerically pure drugs, particularly β-adrenergic receptor antagonists (beta-blockers) . The reactive epoxide ring can be opened regioselectively and stereoselectively. For instance, it is a direct precursor to chlorohydrin intermediates like N-(4-(3-chloro-2-hydroxypropoxy)phenyl)acetamide , which are subsequently aminated to produce drugs such as (S)-practolol , a selective β1-antagonist . The demand for such enantiopure building blocks is driven by regulatory requirements for drugs with high enantiomeric excess (>96%) . Insect Growth Regulator Research: Structurally related epoxide derivatives have been investigated for their properties as Insect Growth Regulators (IGRs) . Research against pests like Spodoptera littoralis has shown that some compounds in this class can exhibit potent toxicological activities, functioning as juvenile hormone analogs that disrupt normal insect development . Research Value: The primary research value of this compound lies in its ability to introduce a chiral 2-hydroxypropyloxy chain onto an aromatic system in a controlled manner. This structural motif is a common feature in many pharmacologically active molecules beyond beta-blockers. Providing access to this intermediate allows researchers to develop more efficient and sustainable synthetic routes for target molecules, supporting advanced studies in asymmetric synthesis and drug discovery. Please note that this product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

N-[4-(oxiran-2-ylmethoxy)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-8(13)12-9-2-4-10(5-3-9)14-6-11-7-15-11/h2-5,11H,6-7H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQAKYHCGYGLHAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OCC2CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50384024
Record name N-[4-(oxiran-2-ylmethoxy)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50384024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6597-75-7
Record name N-[4-(oxiran-2-ylmethoxy)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50384024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Solubility Profile of N-[4-(oxiran-2-ylmethoxy)phenyl]acetamide

[1][2]

Executive Summary

N-[4-(oxiran-2-ylmethoxy)phenyl]acetamide (CAS: 29122-69-8) is a paracetamol derivative featuring a reactive glycidyl ether moiety.[1][2] It serves as a critical intermediate in the synthesis of beta-blockers (e.g., Atenolol) and functionalized epoxy resins.[1]

Unlike simple glycidyl ethers, this compound exhibits a high melting point (163–167 °C) and significant crystal lattice energy due to intermolecular hydrogen bonding driven by the acetamide group. Consequently, it presents a "kinetic solubility barrier" —it is sparingly soluble in common solvents at ambient temperature and often requires thermal energy to disrupt the crystal lattice even in potent solvents like DMSO.[2]

Key Handling Directive: This compound is an electrophilic alkylating agent.[1][2] Avoid protic solvents (water, alcohols) for long-term storage to prevent epoxide ring opening (solvolysis).[1][2]

Physicochemical Characterization

Understanding the molecule's polarity and lattice energy is essential for predicting solvent behavior.[2]

PropertyValueImplication for Solubility
Molecular Weight 207.23 g/mol Small molecule, but dense packing.[1][2]
Physical State White SolidHigh lattice energy requires heat to dissolve.[1][2]
Melting Point 163.5 – 167.0 °CIndicates strong intermolecular H-bonding (amide-amide).[1][2]
LogP (Predicted) ~0.9 – 1.6Moderately lipophilic; poor water solubility.[1][2]
H-Bond Donors 1 (Amide NH)Facilitates crystal packing; limits solubility in non-polar solvents.[1][2]
H-Bond Acceptors 3 (Amide O, Ether O, Epoxide O)Good interaction with DMSO/DMF.[1]
pKa ~16.2 (Amide)Non-ionizable in physiological pH range.[1][2]

Solvent Compatibility Matrix

The following matrix categorizes solvents based on dissolution power and chemical stability.

Primary Solvents (Recommended for Stock Solutions)

These aprotic solvents disrupt hydrogen bonding without reacting with the epoxide ring.[1][2]

  • DMSO (Dimethyl Sulfoxide):

    • Solubility: Moderate to High (Requires heating to 40–50 °C for initial dissolution).[1][2]

    • Stability:[3][4] Excellent. Inert toward the epoxide.[1][2]

    • Use Case: Biological assays, stock storage (frozen).[2]

  • DMF (Dimethylformamide):

    • Solubility: Moderate.[1][2][3]

    • Stability:[3][4] Good.[1][2]

    • Use Case: Chemical synthesis intermediate.[1][2][3][4]

Secondary Solvents (Process Only)

Use these only for immediate reactions or recrystallization.[1][2] Do not use for storage.

  • Methanol / Ethanol:

    • Solubility: Low at RT; Moderate at Reflux (>60 °C).[1][2]

    • Risk:[3][4][5]Solvolysis. The epoxide ring will slowly open to form the alkoxy-alcohol derivative (e.g., methoxy-alcohol), especially if traces of acid/base are present.[1]

    • Use Case: Synthesis of Atenolol (reaction with isopropylamine).[1][2]

  • Acetonitrile:

    • Solubility: Low.[1][2]

    • Use Case: HPLC mobile phase (compatible if residence time is short).[1][2]

Poor / Non-Solvents
  • Water: Insoluble (< 0.1 mg/mL).[1][2] Hydrolysis risk.[1][2]

  • Diethyl Ether / Hexane: Insoluble.[1][2] The compound is too polar for these solvents.[1][2]

  • Dichloromethane (DCM): Sparingly soluble.[1][2][6]

Solubility Decision Tree & Workflow

The following diagram illustrates the logical flow for solvent selection based on the intended application.

SolubilityWorkflowStartStart: N-[4-(oxiran-2-ylmethoxy)phenyl]acetamideGoalDefine ApplicationStart->GoalBioAssayBiological Assay / ScreeningGoal->BioAssaySynthesisChemical SynthesisGoal->SynthesisAnalysisHPLC / QC AnalysisGoal->AnalysisDMSOSolvent: Anhydrous DMSO(Heat to 45°C + Sonicate)BioAssay->DMSOHigh Stability NeededAlcoholSolvent: Methanol/Ethanol(Reflux/Heat required)Synthesis->AlcoholReactant CompatibilityACNSolvent: Acetonitrile:Water(Keep pH Neutral)Analysis->ACNUV Cutoff / Peak ShapeWarningCRITICAL: Avoid storage in alcohols(Epoxide opening risk)Alcohol->Warning

Figure 1: Solvent selection logic based on experimental requirements. Note the stability warning for alcoholic solvents.

Experimental Protocols

Protocol A: Preparation of 10 mM Stock Solution (DMSO)

Objective: Create a stable stock solution for biological testing.

  • Weighing: Accurately weigh 2.07 mg of the compound into a sterile microcentrifuge tube.

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO (Grade: Molecular Biology or HPLC).

  • Dissolution (Critical Step):

    • The compound will not dissolve immediately.[1][2]

    • Sonicate in a water bath for 5–10 minutes.

    • If visible particles remain, heat the sealed tube to 45 °C for 5 minutes. Vortex vigorously.

    • Visual Check: Ensure the solution is perfectly clear.

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20 °C .

    • Stability:[3][4] Stable for >6 months in DMSO at -20 °C.

Protocol B: Dissolution for Chemical Synthesis (Methanol)

Objective: Dissolve for reaction with amines (e.g., synthesis of Atenolol).[1][2]

  • Ratio: Use a solvent ratio of approximately 10–15 mL Methanol per 1 g of compound.

  • Heating: The compound is sparingly soluble in methanol at room temperature.[1][2]

  • Procedure:

    • Add the solid to the reaction vessel.

    • Add Methanol.[1][2][7]

    • Heat the mixture to reflux (approx. 65 °C) while stirring.

    • The solid will dissolve completely as the temperature approaches the boiling point.[2]

  • Reaction: Add the nucleophile (e.g., isopropylamine) immediately after dissolution to compete with methanol solvolysis.[1][2]

Stability & Degradation Mechanisms

The epoxide ring is a strained three-membered ether.[1][2] While the acetamide group is relatively stable, the epoxide is susceptible to:

  • Hydrolysis: In the presence of water and acid catalysis, the epoxide opens to form a diol (glycol).[2]

    • Prevention: Use anhydrous solvents; keep stock solutions dry.[1][2]

  • Alcoholysis: In alcohols (MeOH/EtOH), the ring opens to form an alkoxy-alcohol .[1][2]

    • Prevention: Do not store in alcohols; use them only as transient reaction solvents.[1][2]

  • Polymerization: At high temperatures or with strong Lewis acids, the epoxide can self-polymerize.[1][2]

Degradation Pathway Diagram

DegradationCompoundN-[4-(oxiran-2-ylmethoxy)phenyl]acetamide(Intact Epoxide)DiolHydrolysis Product(Diol)Compound->DiolSlow (Neutral)Fast (Acidic)AlkoxySolvolysis Product(Alkoxy-Alcohol)Compound->AlkoxyIn Methanol/EthanolWater+ H2O / H+Alcohol+ ROH / H+

Figure 2: Primary degradation pathways involving the epoxide ring.[1]

References

  • ChemicalBook. (2025).[1][2] 2-[4-(2,3-Epoxypropoxy)phenyl]acetamide Properties and Safety. Retrieved from [1]

  • National Center for Biotechnology Information (NCBI). (2025).[1][2] PubChem Compound Summary for CID 2798712, N-[4-(oxiran-2-ylmethoxy)phenyl]acetamide.[1][2] Retrieved from [1]

  • LGC Standards. (2025). Atenolol Impurity C Reference Standard Data Sheet.[1][2][8] Retrieved from [1]

  • United States Pharmacopeia (USP). (2025).[1][2] Atenolol Related Compound C.[1][2][8][9] USP Catalog No. 1044276.[1][2][8] Retrieved from [1]

  • Google Patents. (2011).[1][2] Method for synthesis of beta-blocker (Atenolol).[1][2] Patent RU2423346C2.[1][2] Retrieved from

Technical Guide: Spectroscopic Characterization of N-[4-(oxiran-2-ylmethoxy)phenyl]acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive spectroscopic profile for N-[4-(oxiran-2-ylmethoxy)phenyl]acetamide (CAS: 29122-69-8), a critical intermediate in the synthesis of beta-blockers (e.g., Atenolol) and a functional monomer for epoxy resin systems. This document details the synthesis pathway, structural validation via Nuclear Magnetic Resonance (


H and 

C NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS).[1] It serves as a reference standard for quality control professionals identifying "Atenolol Impurity C" and researchers utilizing glycidyl ethers in medicinal chemistry.

Compound Identity & Profile

ParameterSpecification
IUPAC Name N-[4-(oxiran-2-ylmethoxy)phenyl]acetamide
Common Names p-Acetamidophenyl glycidyl ether; Atenolol Impurity C
CAS Registry Number 29122-69-8
Molecular Formula

Molecular Weight 207.23 g/mol
Physical State White to off-white crystalline powder
Solubility Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in Water
Melting Point 108–112 °C (Lit.)

Synthesis & Sample Preparation

To ensure accurate spectroscopic data, the compound must be isolated in high purity (>98%). The standard synthesis involves the O-alkylation of Paracetamol (Acetaminophen) with Epichlorohydrin.

Reaction Protocol

Reagents: Paracetamol (1.0 eq), Epichlorohydrin (3.0–5.0 eq), Potassium Carbonate (


, 2.0 eq), Acetone (Solvent).
  • Activation: Dissolve Paracetamol in acetone under reflux. Add anhydrous

    
     and stir for 30 minutes to generate the phenoxide anion.
    
  • Alkylation: Add Epichlorohydrin dropwise over 1 hour. Maintain reflux for 6–8 hours.

  • Workup: Filter hot to remove inorganic salts (

    
    , unreacted carbonate).
    
  • Isolation: Concentrate the filtrate under reduced pressure.

  • Purification: Recrystallize the crude solid from hot Ethanol or Isopropanol to yield white crystals.

Reaction Pathway Diagram[2]

Synthesispathway Paracetamol Paracetamol (N-(4-hydroxyphenyl)acetamide) Intermediate Transition State (Phenoxide Attack) Paracetamol->Intermediate + K2CO3 / Acetone Reflux Epichlorohydrin Epichlorohydrin (Excess) Epichlorohydrin->Intermediate Product Target Compound (Glycidyl Ether) Intermediate->Product - KCl Recrystallization

Figure 1: Synthetic pathway for the O-alkylation of Paracetamol to yield the target glycidyl ether.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-


 is the preferred solvent due to the solubility of the amide moiety.
Instrument:  400 MHz (

H), 100 MHz (

C).

H NMR Data Analysis

The spectrum is characterized by the distinct para-substituted aromatic system (AA'BB' pattern) and the epoxide ring protons.

Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Context
9.82 Singlet (br)1HNH Amide proton (exchangeable with

).
7.48 Doublet (

Hz)
2HAr-H (3,5) Aromatic protons ortho to the acetamide group. Deshielded by the amide.
6.90 Doublet (

Hz)
2HAr-H (2,6) Aromatic protons ortho to the ether oxygen. Shielded by the electron-donating oxygen.
4.28 dd (

Hz)
1HO-C

H_b
Methylene proton adjacent to ether oxygen (diastereotopic).
3.78 dd (

Hz)
1HO-CH_a

Methylene proton adjacent to ether oxygen (diastereotopic).
3.32 Multiplet1HEpoxide CH Methine proton of the oxirane ring.
2.84 Triplet / Multiplet1HEpoxide C

H_b
Terminal epoxide methylene (trans to methine).
2.70 dd (

Hz)
1HEpoxide CH_a

Terminal epoxide methylene (cis to methine).
2.01 Singlet3HCO-CH

Methyl group of the acetamide.

C NMR Data Analysis
Chemical Shift (

, ppm)
Carbon TypeAssignment
167.8 Quaternary (C=O)Amide Carbonyl
154.5 Quaternary (C-O)Aromatic C-4 (Ether attachment)
133.0 Quaternary (C-N)Aromatic C-1 (Amide attachment)
120.5 Methine (CH)Aromatic C-2,6 (Ortho to Amide)
114.5 Methine (CH)Aromatic C-3,5 (Ortho to Ether)
69.2 Methylene (

)
Ether Linkage (-O-

-)
49.8 Methine (CH)Epoxide Ring CH
43.9 Methylene (

)
Epoxide Ring

23.8 Methyl (

)
Acetyl Methyl
NMR Logic Diagram

NMR_Logic Amide Amide Group (-NH-CO-CH3) Aromatic Phenyl Ring (p-substituted) Amide->Aromatic Deshielding (Ortho) H_Amide NH: 9.8 ppm (s) CH3: 2.01 ppm (s) Amide->H_Amide Generates H_Ar AA'BB' System 7.48 ppm (d) / 6.90 ppm (d) Aromatic->H_Ar Generates Ether Glycidyl Ether (-O-CH2-CH-CH2-O) Ether->Aromatic Shielding (Ortho) H_Glycidyl O-CH2: 3.7-4.3 ppm (dd) Epoxide CH: 3.3 ppm (m) Epoxide CH2: 2.7-2.8 ppm Ether->H_Glycidyl Generates

Figure 2: Correlation between structural moieties and observed NMR signals. Dashed lines indicate electronic effects influencing chemical shifts.

Infrared Spectroscopy (FT-IR)

Method: ATR (Attenuated Total Reflectance) or KBr Pellet.

The IR spectrum confirms the presence of the amide and the integrity of the epoxide ring (which is susceptible to ring-opening).

Wavenumber (

)
Vibration ModeFunctional Group
3280–3300 N-H StretchSecondary Amide
3050–3100 C-H Stretch (Ar)Aromatic Ring
2900–2950 C-H Stretch (Alk)Methylene/Methyl
1650–1660 C=O StretchAmide I Band (Strong)
1540–1550 N-H BendAmide II Band
1510, 1240 C-O-C StretchAryl Alkyl Ether (Asymmetric)
1030 C-O-C StretchSymmetric Ether
915, 840 Ring DeformationEpoxide Ring (Diagnostic)
Mass Spectrometry (MS)

Method: ESI (Electrospray Ionization), Positive Mode.

  • Molecular Ion:

  • Fragmentation Pattern:

    • 
       166:  Loss of the acetyl group (
      
      
      
      , 42 Da) or ketene.
    • 
       134:  Loss of the glycidyl moiety (
      
      
      
      ), leaving the protonated paracetamol core.

Quality Control & Impurity Significance

In the pharmaceutical industry, this compound is monitored as Atenolol Impurity C (EP/USP Standard).

  • Origin: It is the penultimate intermediate in Atenolol synthesis. Incomplete reaction with isopropylamine leaves this epoxide impurity.

  • Risk: Epoxides are potentially genotoxic (alkylating agents). Strict limits (ppm level) are enforced in the final drug substance.

  • Detection: High-Performance Liquid Chromatography (HPLC) with UV detection at 226 nm or 275 nm is standard for quantitation, using the spectral data above for peak confirmation.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 2798712, N-[4-(Oxiran-2-ylmethoxy)phenyl]acetamide. PubChem. Available at: [Link]

  • European Pharmacopoeia (Ph. Eur.). Atenolol Monograph: Impurity C Structure and Limits. EDQM. Available at: [Link]

Sources

Therapeutic Architectures of Acetamide Glycidyl Ethers: From Synthetic Scaffolds to Bioactive Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of pharmaceutical chemistry, Acetamide Glycidyl Ethers represent a critical class of bifunctional intermediates. Characterized by the coexistence of a stable, hydrogen-bonding acetamide motif and a highly reactive oxirane (epoxide) ring, these molecules serve as the structural "keystone" for the synthesis of cardioselective beta-blockers, most notably Atenolol .

This technical guide analyzes the therapeutic utility of acetamide glycidyl ethers, specifically focusing on 4-carbamoylphenyl glycidyl ether (2-[4-(oxiran-2-ylmethoxy)phenyl]acetamide). It details their role as electrophilic scaffolds in Active Pharmaceutical Ingredient (API) synthesis, their behavior in controlled-release polymer networks, and the critical safety protocols required to manage their inherent genotoxic potential during drug development.

Chemical Architecture & Reactivity Profile

The defining feature of acetamide glycidyl ethers is their dual reactivity. Understanding this is prerequisite to their application in drug design.

  • The Acetamide Anchor (

    
    ):  This moiety provides polarity and hydrogen-bonding capability (donor/acceptor), enhancing the water solubility of the final drug molecule and facilitating interaction with biological receptors (e.g., 
    
    
    
    -adrenergic receptors).
  • The Glycidyl Ether Warhead (

    
    ):  The strained three-membered epoxide ring is a potent electrophile. It is susceptible to nucleophilic attack by amines, thiols, and hydroxyls. In therapeutic synthesis, this ring-opening is the mechanism of action for coupling the pharmacophore.
    
Molecular Diagram: 4-Carbamoylphenyl Glycidyl Ether

ChemicalStructure Acetamide Acetamide Group (Hydrophilic Anchor) Phenyl Phenyl Linker (Hydrophobic Core) Acetamide->Phenyl Stable Bond Epoxide Glycidyl Ether (Electrophilic Warhead) Phenyl->Epoxide Ether Linkage

Figure 1: Functional segmentation of the 4-carbamoylphenyl glycidyl ether molecule.

Primary Therapeutic Application: Synthesis of Beta-Blockers

The most authoritative application of acetamide glycidyl ethers is in the industrial production of Atenolol , a WHO Essential Medicine used for hypertension and angina. The molecule acts as the pivotal intermediate that installs the "beta-blocker side chain" (3-isopropylamino-2-propanol).

Mechanistic Pathway

The synthesis relies on the regioselective ring-opening of the epoxide by isopropylamine. The reaction is driven by the relief of ring strain and the nucleophilicity of the amine.

  • Precursor Activation: 4-Hydroxyphenylacetamide is deprotonated to form a phenoxide anion.

  • Glycidylation: The phenoxide attacks Epichlorohydrin, displacing chloride to form the Acetamide Glycidyl Ether intermediate (4-carbamoylphenyl glycidyl ether).

  • Aminolysis (The Therapeutic Step): The intermediate reacts with isopropylamine.[1] The amine attacks the less substituted carbon of the epoxide (SN2-like), opening the ring to form the secondary alcohol and completing the Atenolol structure.

Visualization: The Atenolol Pathway[1]

AtenololSynthesis cluster_conditions Critical Process Parameters Start 4-Hydroxyphenylacetamide (Precursor) Intermediate 4-Carbamoylphenyl Glycidyl Ether (The Core Intermediate) Start->Intermediate Glycidylation (Base, Reflux) Epi Epichlorohydrin Epi->Intermediate + Reagent Product Atenolol (Final API) Intermediate->Product Aminolysis (Ring Opening) Amine Isopropylamine Amine->Product + Nucleophile Params Temp: 50-70°C Solvent: Methanol/Water Control: Epoxide Content < 0.1%

Figure 2: Synthetic workflow converting the glycidyl ether intermediate into Atenolol.

Advanced Applications: Crosslinking & Drug Delivery[2][3][4][5][6][7][8][9]

Beyond small molecule synthesis, glycidyl ethers function as crosslinking agents in the formulation of hydrogels for controlled drug delivery.[2][3] While polyethylene glycol diglycidyl ether (PEGDE) is common, the specific chemistry of acetamide-functionalized systems offers unique advantages in tuning polymer degradation and swelling.

Mechanism: Covalent Network Formation

In hydrogel synthesis (e.g., using Chitosan or Polyvinyl Alcohol), glycidyl ethers react with hydroxyl (


) or amino (

) groups on the polymer backbone.
  • Role of Acetamide: When incorporated into the polymer backbone (e.g., Polyacrylamide-co-acrylic acid), the acetamide groups facilitate hydrogen bonding with the drug payload, slowing release rates.

  • Therapeutic Benefit: This creates a "smart" matrix that protects peptide drugs (like Vancomycin) from enzymatic degradation in the GI tract.

Table 1: Comparative Utility of Glycidyl Ethers in Therapeutics

Application DomainRole of Glycidyl EtherTarget InteractionTherapeutic Outcome
API Synthesis Intermediate ScaffoldIsopropylamine (Nucleophile)Formation of Atenolol (Hypertension treatment).
Hydrogels CrosslinkerPolymer -OH / -NH2 groupsSustained release of antibiotics/peptides.
Prodrugs PromoietEsterase/Amidase enzymesImproved solubility of lipophilic drugs.

Safety & Toxicology: Managing Genotoxic Impurities (GTIs)

Critical Warning for Drug Developers: Acetamide glycidyl ethers contain an epoxide ring, classifying them as Potentially Genotoxic Impurities (PGIs) . Epoxides can alkylate DNA, leading to mutagenicity.

Control Strategy (ICH M7 Guidelines)

In the development of Atenolol and related drugs, the "Acetamide Glycidyl Ether" intermediate must be strictly controlled in the final drug substance.

  • Purge Factor Calculation: The synthesis must demonstrate that the aminolysis step (Reaction 2) consumes >99.9% of the epoxide.

  • Analytical Monitoring: Validated HPLC or GC-MS methods must be established to detect residual glycidyl ether at ppm levels (typically < 10-20 ppm depending on daily dose).

  • Fate of Impurity: Any unreacted glycidyl ether is often hydrolyzed to the corresponding diol (glycol) during workup, which is generally less toxic but must still be quantified.

Experimental Protocol: Synthesis of the Intermediate

Objective: Synthesis of 4-carbamoylphenyl glycidyl ether (Intermediate for Atenolol). Note: This protocol involves hazardous epoxides. Work in a fume hood.

Reagents:

  • 4-Hydroxyphenylacetamide (15.1 g, 0.1 mol)

  • Epichlorohydrin (Excess, solvent/reagent)[1][4]

  • Piperidine (Catalyst) or NaOH (Base)

Step-by-Step Workflow:

  • Dissolution: Dissolve 4-hydroxyphenylacetamide in a mixture of water and alcohol (or use excess epichlorohydrin as solvent if using piperidine catalyst).

  • Addition: Add base (NaOH) dropwise at 0–5°C to form the phenoxide.

  • Coupling: Add Epichlorohydrin slowly. Heat the mixture to reflux (approx. 95-100°C) for 3–5 hours.

    • Checkpoint: Monitor TLC for disappearance of the starting acetamide.

  • Isolation: Cool the reaction mixture. The glycidyl ether often precipitates or can be extracted with ethyl acetate.

  • Purification: Recrystallize from ethanol.

    • Target Specs: Melting point ~194°C (for Atenolol final), Intermediate MP varies by purity.

    • Validation: Verify epoxide peak in IR (~910 cm⁻¹) and NMR.

References

  • Sustainable Synthesis of Atenolol: Mancuso, F. et al. (2024). Sustainable Synthesis of the Active Pharmaceutical Ingredient Atenolol in Deep Eutectic Solvents. MDPI Molecules. [Link]

  • Hydrogel Crosslinking Mechanisms: Zahid, M. U. et al. (2020).[3] Chitosan Gels and Cryogels Cross-Linked with Diglycidyl Ethers of Ethylene Glycol. ACS Omega.[3] [Link][3]

  • Process Chemistry of Beta-Blockers: Google Patents. Process for producing atenolol of high optical purity (US6982349B1).
  • Toxicology of Acetamide: U.S. EPA. Acetamide Hazard Summary. [Link]

Sources

N-[4-(oxiran-2-ylmethoxy)phenyl]acetamide physical and chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Synthesis, Characterization, and Reactivity Profile[1][2]

Executive Summary

N-[4-(oxiran-2-ylmethoxy)phenyl]acetamide (CAS: 19502-10-4), frequently designated as 4-Acetamidophenyl glycidyl ether , serves as a critical electrophilic intermediate in pharmaceutical organic synthesis.[1][2] Its primary industrial significance lies in its role as the direct precursor to Atenolol , a selective


-receptor antagonist.[1][2][3][4]

This guide provides a rigorous technical analysis of the compound's physicochemical properties, validated synthesis protocols, and reaction mechanisms.[2][3][4] It is designed for medicinal chemists and process engineers requiring high-fidelity data for drug development and impurity profiling (USP Atenolol Related Compound C).[1][2][3][4]

Chemical Identity & Structural Analysis[1][2][3][4]

The molecule consists of an acetanilide core functionalized at the para-position with a glycidyl ether moiety.[1][2][3][4] The presence of the strained oxirane (epoxide) ring confers high reactivity toward nucleophiles, making it an ideal "warhead" for coupling reactions.[2][3][4]

Attribute Detail
IUPAC Name N-[4-(oxiran-2-ylmethoxy)phenyl]acetamide
Common Synonyms 4-Glycidyloxyacetanilide; Atenolol Related Compound C; 4-Acetamidophenyl glycidyl ether
CAS Registry Number 19502-10-4 (Chemical); 29122-69-8 (USP Impurity Standard)
Molecular Formula C

H

NO

Molecular Weight 207.23 g/mol
SMILES CC(=O)NC1=CC=C(C=C1)OCC2CO2
Physicochemical Profile

The following data aggregates experimental values from pharmaceutical reference standards and synthesis literature.

Property Value / Description Notes
Physical State Crystalline SolidTypically white to off-white powder.[1][2][3][5]
Melting Point 108 – 112 °CSharp melting point indicates high purity; broadens significantly with hydrolysis products.[1][2][3][4]
Boiling Point ~380 °C (Predicted)Decomposes before boiling at atmospheric pressure.[1][2][3][4]
Solubility (High) DMSO, DMF, Methanol, EthanolSoluble in polar aprotic and protic solvents.[1]
Solubility (Low) Water, HexaneLimited aqueous solubility due to the lipophilic aromatic core.[1][4]
pKa ~13.5 (Amide proton)The epoxide is sensitive to acidic hydrolysis.[1][3][4]
Stability HygroscopicEpoxide ring is susceptible to hydrolysis in moist air, forming the diol (Atenolol Related Compound D).[1][4]
Synthesis Protocol: Williamson Etherification

Objective: Synthesis of N-[4-(oxiran-2-ylmethoxy)phenyl]acetamide from Paracetamol (Acetaminophen).[1][2]

This protocol utilizes a base-mediated nucleophilic substitution (S


2) where the phenoxide anion of paracetamol attacks epichlorohydrin.[1][2][3][4]
Reagents & Materials
  • Substrate: 4-Acetamidophenol (Paracetamol) [151.16 g/mol ][1][2]

  • Reagent: Epichlorohydrin (1-Chloro-2,3-epoxypropane) [Excess, 3-5 eq]

  • Base: Potassium Carbonate (K

    
    CO
    
    
    
    ) [Anhydrous][1][2]
  • Solvent: Acetone or Butanone (MEK)[1][2]

Step-by-Step Methodology
  • Activation: In a round-bottom flask equipped with a reflux condenser, dissolve 4-Acetamidophenol (1.0 eq) in Acetone. Add anhydrous K

    
    CO
    
    
    
    (1.5 eq).[1][2][3][4] Stir at room temperature for 30 minutes to generate the phenoxide anion.
  • Alkylation: Add Epichlorohydrin (4.0 eq) dropwise over 20 minutes. The excess prevents oligomerization.[2][3][4]

  • Reflux: Heat the mixture to reflux (approx. 60°C for acetone) for 6–8 hours. Monitor reaction progress via TLC (Mobile phase: Ethyl Acetate/Hexane 1:1).

  • Filtration: Cool the mixture to room temperature. Filter off the inorganic salts (KCl, unreacted K

    
    CO
    
    
    
    ).[2][3][4]
  • Concentration: Evaporate the solvent and excess epichlorohydrin under reduced pressure (Rotary Evaporator).

  • Purification: Recrystallize the crude solid from Ethanol/Water (9:1) or Isopropanol.[1][2][3][4]

  • Drying: Dry the white crystals in a vacuum oven at 40°C for 12 hours.

Workflow Visualization

SynthesisWorkflow Start Start: Paracetamol + K2CO3 + Acetone Step1 Activation: Phenoxide Formation Start->Step1 Step2 Addition: Epichlorohydrin (Excess) Step1->Step2 Step3 Reflux: 6-8 Hours @ 60°C Step2->Step3 Step4 Workup: Filter Salts & Evaporate Step3->Step4 End Product: Crystalline Solid Step4->End Recrystallization (EtOH)

Figure 1: Process flow for the synthesis of 4-Acetamidophenyl glycidyl ether via Williamson ether synthesis.

Reactivity & Mechanism: The Atenolol Pathway

The defining chemical characteristic of this molecule is the regioselective ring-opening of the epoxide.[2][3][4] In the synthesis of Atenolol , the epoxide undergoes nucleophilic attack by isopropylamine.[1][2][3][4]

  • Mechanism: S

    
    2 Nucleophilic Ring Opening.[1][2][3][4]
    
  • Regioselectivity: The amine attacks the least hindered carbon of the epoxide ring (terminal carbon), resulting in the secondary alcohol characteristic of beta-blockers.[1][2][4]

Reaction Pathway Diagram

ReactionMechanism Substrate N-[4-(oxiran-2-ylmethoxy)phenyl]acetamide (Electrophile) TS Transition State: Nucleophilic Attack on Terminal Carbon Substrate->TS SN2 Attack Nucleophile Isopropylamine (Nucleophile) Nucleophile->TS SN2 Attack Product ATENOLOL (Beta-Blocker) TS->Product Ring Opening & Proton Transfer

Figure 2: Mechanistic pathway for the conversion of the glycidyl ether intermediate to Atenolol via aminolysis.[1][2]

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral signatures must be observed.


H-NMR (300 MHz, DMSO-d

) Expectations
  • 
     9.8 ppm (s, 1H):  Amide N-H proton (exchangeable).[2][3][4]
    
  • 
     7.5 ppm (d, 2H):  Aromatic protons ortho to the acetamide group.[2][3][4]
    
  • 
     6.9 ppm (d, 2H):  Aromatic protons ortho to the ether linkage (shielded by oxygen).[2][3][4]
    
  • 
     4.3 ppm (dd, 1H) & 3.8 ppm (dd, 1H):  Diastereotopic methylene protons (-O-CH
    
    
    
    -Epoxide).[1][2]
  • 
     3.3 ppm (m, 1H):  Methine proton of the epoxide ring.[2][3][4]
    
  • 
     2.8 ppm (t, 1H) & 2.7 ppm (dd, 1H):  Terminal epoxide methylene protons.[2][3]
    
  • 
     2.0 ppm (s, 3H):  Methyl group of the acetamide.[2][3][4]
    
IR Spectroscopy (KBr Pellet)
  • 3290 cm

    
    :  N-H stretch (Amide).[1][2][3]
    
  • 1660 cm

    
    :  C=O stretch (Amide I band).[1][2][3]
    
  • 1240 cm

    
    :  C-O-C asymmetric stretch (Aryl ether).[1][2][3]
    
  • 910 cm

    
    :  C-O stretch (Epoxide ring characteristic breathing mode).[1][2][3]
    
Safety & Handling (E-E-A-T)

Critical Warning: Epoxides are potent alkylating agents.[1][2][3][4] This compound is structurally related to known mutagens and must be handled with containment protocols.[1][2][3][4]

  • Hazards: Skin sensitizer; potential mutagenicity due to DNA alkylation capability; severe eye irritant.[1][2][3][4]

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Moisture sensitive (hydrolysis leads to impurity formation).[1][2][3][4]

  • Disposal: Quench excess epoxide with aqueous bisulfite or acidic water before disposal into organic waste streams.[1][2][3][4]

References
  • PubChem. (n.d.).[1][2][3][4] N-[4-(oxiran-2-ylmethoxy)phenyl]acetamide. National Library of Medicine.[1][2][3][4] Retrieved January 29, 2026, from [Link][1]

  • Google Patents. (2011).[1][2][3][4] Improved method for synthesis of beta-blocker (Atenolol).[1][2][3] Patent RU2423346C2.[1][2][3][4] Retrieved January 29, 2026, from [1]

Sources

Technical Guide: N-[4-(oxiran-2-ylmethoxy)phenyl]acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Identity

N-[4-(oxiran-2-ylmethoxy)phenyl]acetamide is a critical organic intermediate primarily utilized in the synthesis of Practolol , a first-generation cardioselective beta-blocker. It functions as the electrophilic epoxide precursor that undergoes ring-opening amination with isopropylamine to form the final active pharmaceutical ingredient (API).

While Practolol was withdrawn from the market due to oculomucocutaneous syndrome, this intermediate remains highly relevant in medicinal chemistry research for the development of novel aryloxypropanolamine beta-blockers and as a structural reference standard for impurity profiling in related acetanilide-based pharmaceuticals (e.g., Paracetamol).

Critical Distinction: Researchers often confuse this compound with Atenolol Impurity C (2-[4-(oxiran-2-ylmethoxy)phenyl]acetamide). While structurally homologous, the N-acetamido linkage (acetanilide core) distinguishes the subject compound from the 2-acetamido linkage (phenylacetamide core) found in Atenolol.

Nomenclature & Synonyms

The following table consolidates valid identifiers for procurement, regulatory filing, and database searching.

CategorySynonym / IdentifierContext
IUPAC Name N-[4-(oxiran-2-ylmethoxy)phenyl]acetamideOfficial Chemical Nomenclature
Common Name 4-Acetamidophenyl Glycidyl EtherIndustrial / Manufacturing
Alt.[1] Chemical Name p-(2,3-Epoxypropoxy)acetanilideOrganic Chemistry (Substituent focused)
Alt. Chemical Name N-(4-Glycidyloxyphenyl)acetamidePolymer / Resin Chemistry
CAS Registry No. 6597-75-7 Primary Identifier
Related API Practolol Epoxide IntermediateDrug Development
Precursor Ref Paracetamol Glycidyl EtherSynthesis Origin

Chemical Structure & Properties[2][3][4][5]

Structural Visualization

The molecule consists of an acetanilide core O-alkylated with a glycidyl group. The epoxide ring is the site of high reactivity, susceptible to nucleophilic attack.

ChemicalStructure Figure 1: Functional Group Connectivity of N-[4-(oxiran-2-ylmethoxy)phenyl]acetamide Acetamide Acetamide Group (CH3-CO-NH-) Phenyl Phenyl Ring (Aromatic Core) Acetamide->Phenyl Amide Bond (N-C) Ether Ether Linkage (-O-CH2-) Phenyl->Ether Para-Substitution Epoxide Epoxide Ring (Oxirane) Ether->Epoxide C-C Bond

Physicochemical Data
PropertyValueNote
Molecular Formula C₁₁H₁₃NO₃-
Molecular Weight 207.23 g/mol -
Physical State White Crystalline Solid-
Solubility DMSO, Methanol, EthanolPoorly soluble in water
Reactivity Electrophilic (Epoxide)Sensitive to moisture/acid (hydrolysis)

Synthesis & Reaction Pathway

The synthesis of N-[4-(oxiran-2-ylmethoxy)phenyl]acetamide follows a classic Williamson ether synthesis pathway, utilizing Paracetamol (Acetaminophen) as the starting phenol.

Synthesis Protocol (Laboratory Scale)

Reagents: Paracetamol (1.0 eq), Epichlorohydrin (excess, 3-5 eq), Potassium Carbonate (K₂CO₃, 2.0 eq) or Sodium Hydroxide (NaOH). Solvent: Acetone or Butanone (MEK).

  • Activation: Paracetamol is dissolved in the solvent, and the base (K₂CO₃) is added to deprotonate the phenolic hydroxyl group, forming the phenoxide anion.

  • Substitution: Epichlorohydrin is added dropwise. The phenoxide attacks the epoxide ring (or the carbon bearing the chlorine, followed by ring closure) to form the glycidyl ether.

  • Reflux: The mixture is refluxed (typically 6-12 hours) to drive the reaction to completion.

  • Work-up: Solids are filtered; solvent is evaporated. The crude product is recrystallized (often from ethanol/water) to yield the target epoxide.

Downstream Application: Practolol Synthesis

The epoxide intermediate is converted to Practolol via aminolysis.

SynthesisPathway Figure 2: Synthesis Pathway from Paracetamol to Practolol via the Epoxide Intermediate Paracetamol Paracetamol (Starting Material) Intermediate N-[4-(oxiran-2-ylmethoxy)phenyl]acetamide (CAS 6597-75-7) Paracetamol->Intermediate Base (K2CO3/NaOH) Reflux Epichlorohydrin Epichlorohydrin (Reagent) Epichlorohydrin->Intermediate Base (K2CO3/NaOH) Reflux Practolol Practolol (Target API) Intermediate->Practolol Ring Opening Amination Isopropylamine Isopropylamine (Nucleophile) Isopropylamine->Practolol Ring Opening Amination

Technical Context & Impurity Profiling

The "Atenolol Confusion"

A frequent error in drug development is conflating this compound with the Atenolol intermediate.

  • Target (CAS 6597-75-7): N-[4-...] (Acetanilide core). Precursor to Practolol .

  • Atenolol Impurity C (CAS 29122-69-8): 2-[4-...] (Phenylacetamide core).[2] Precursor to Atenolol .[3]

Why this matters: Using the wrong intermediate in metabolic studies or impurity marker generation will lead to incorrect mass spectral interpretation (different fragmentation patterns due to the -NH- vs -CH₂- linkage).

Metabolic Significance

In toxicological studies of Paracetamol, O-alkylation is a minor pathway compared to glucuronidation or sulfation. However, the presence of alkylating agents (like epoxides) can lead to the formation of this ether. As an epoxide, CAS 6597-75-7 is a potential alkylating agent itself, capable of reacting with DNA or proteins, which necessitates strict control of this compound if found as an impurity in pharmaceutical formulations.

Safety & Handling

  • Hazard Classification: GHS Warning.

  • H-Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H317 (Skin Sensitization), H341 (Suspected of causing genetic defects - typical for epoxides).

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Epoxides are prone to hydrolysis in moist air, converting to the corresponding diol (inactive impurity).

References

  • PubChem. "N-[4-(oxiran-2-ylmethoxy)phenyl]acetamide (Compound)". National Library of Medicine. Link

  • European Chemicals Agency (ECHA). "Registration Dossier: N-[4-(oxiran-2-ylmethoxy)phenyl]acetamide". ECHA. Link

  • ChemicalBook. "CAS 6597-75-7 Product Data". Link

  • MDPI. "Lipase Catalyzed Synthesis of Enantiopure Precursors for Beta-Blockers". Molecules. Link

Sources

Review of N-[4-(oxiran-2-ylmethoxy)phenyl]acetamide literature

[1][2][3]

Executive Summary

N-[4-(oxiran-2-ylmethoxy)phenyl]acetamide (CAS: 6597-75-7), also known as 4-Acetamidophenyl Glycidyl Ether , is a bifunctional organic intermediate critical to the synthesis of beta-adrenergic receptor antagonists (beta-blockers).[1][2][3] Structurally, it represents the O-alkylation product of Paracetamol (Acetaminophen) with epichlorohydrin.[1]

While historically significant as the direct precursor to Practolol , a cardioselective beta-blocker, its utility extends into polymer science as a bio-based epoxy monomer.[1] This guide provides a rigorous technical analysis of its synthesis, reaction mechanisms, and applications, distinguishing it from the structurally similar Atenolol intermediate to ensure precision in pharmaceutical development.[1]

Part 1: Chemical Identity & Structural Analysis[1]

Nomenclature and Classification[1]
  • IUPAC Name: N-[4-(oxiran-2-ylmethoxy)phenyl]acetamide[1][2][4][5]

  • Common Synonyms: 4-Acetamidophenyl glycidyl ether; p-Glycidyloxyacetanilide; N-(4-glycidyloxyphenyl)acetamide.[1]

  • Molecular Formula: C₁₁H₁₃NO₃[1][6]

  • Molecular Weight: 207.23 g/mol [1][2][3][6][7]

  • SMILES: CC(=O)NC1=CC=C(C=C1)OCC2CO2[1]

Structural Bifunctionality

The molecule possesses two distinct reactive centers, enabling orthogonal chemical modifications:

  • Epoxide (Oxirane) Ring: Highly strained and electrophilic, susceptible to ring-opening by nucleophiles (amines, alcohols, thiols).[1] This is the site of pharmacophore generation (beta-amino alcohol formation).[1]

  • Acetamide Group: A robust amide linkage at the para position.[1] Unlike the primary amide in the Atenolol precursor, this is an acetanilide moiety, conferring different solubility and metabolic stability profiles.[1]

PropertyValueSource
Melting Point 118–122 °C[ChemicalBook, 2023]
Appearance White to off-white crystalline powder[Pharmaffiliates, 2023]
Solubility Soluble in DMSO, Methanol, Chloroform; Sparingly soluble in Water[PubChem, 2025]
pKa ~14.5 (Amide N-H), Epoxide is neutral[Predicted]

Part 2: Synthesis & Manufacturing[1]

The synthesis of N-[4-(oxiran-2-ylmethoxy)phenyl]acetamide is a classic Williamson ether synthesis adapted for phase-transfer catalysis (PTC) to maximize yield and suppress side reactions (such as hydrolysis of the epoxide).[1]

Reaction Mechanism

The reaction involves the nucleophilic attack of the phenoxide ion (derived from Paracetamol) on the electrophilic carbon of epichlorohydrin.[1]

Key Mechanistic Steps:

  • Deprotonation: Base (K₂CO₃) deprotonates the phenol (-OH) of Paracetamol.[1] The amide -NH is significantly less acidic and remains protonated.[1]

  • Nucleophilic Substitution (Sₙ2): The phenoxide attacks the primary carbon of epichlorohydrin, displacing chloride.[1]

  • Epoxide Reformation (If utilizing ring-opening/closing route): In some conditions, the epoxide ring opens and re-closes, but direct displacement is the dominant pathway under anhydrous basic conditions.[1]

Synthetic Protocol (Laboratory Scale)

Safety Note: Epichlorohydrin is a potent alkylating agent and suspected carcinogen.[1] Work in a fume hood.

Reagents:

  • Paracetamol (4-acetamidophenol): 15.1 g (0.1 mol)[1]

  • Epichlorohydrin: 46.2 g (0.5 mol) [Excess acts as solvent and drives kinetics][1]

  • Potassium Carbonate (anhydrous): 27.6 g (0.2 mol)[1]

  • Catalyst: Tetrabutylammonium bromide (TBAB) or Potassium Iodide (KI) (1-2 mol%)[1]

  • Solvent: Acetone or Acetonitrile (150 mL)

Procedure:

  • Activation: Charge a round-bottom flask with Paracetamol, K₂CO₃, and solvent. Stir at reflux for 30 minutes to generate the phenoxide anion.

  • Alkylation: Add Epichlorohydrin dropwise over 20 minutes. Add the PTC catalyst (TBAB).[1]

  • Reflux: Heat the mixture to reflux (approx. 60–80°C depending on solvent) for 6–10 hours. Monitor by TLC (Mobile phase: Ethyl Acetate/Hexane 1:1).[1]

  • Workup: Filter off the inorganic salts (KCl/K₂CO₃) while hot.

  • Isolation: Concentrate the filtrate under reduced pressure to remove solvent and excess epichlorohydrin.

  • Purification: Recrystallize the crude solid from Ethanol/Water (80:20) or Isopropanol to yield white crystals.[1]

Yield Expectations: 75–85% isolated yield.

Visualization: Synthesis Pathway

Synthesiscluster_conditionsConditionsParacetamolParacetamol(N-(4-hydroxyphenyl)acetamide)IntermediatePhenoxide AnionParacetamol->IntermediateDeprotonationBaseK2CO3 / AcetoneBase->IntermediateEpiEpichlorohydrinProductN-[4-(oxiran-2-ylmethoxy)phenyl]acetamideEpi->Product+ EpichlorohydrinIntermediate->ProductSN2 SubstitutionReflux 6-10hReflux 6-10hPhase Transfer Catalyst (TBAB)Phase Transfer Catalyst (TBAB)

Figure 1: Synthetic pathway from Paracetamol to the Glycidyl Ether derivative via Williamson ether synthesis.[1]

Part 3: Pharmaceutical Applications[1][9][10]

Precursor to Practolol

The primary pharmaceutical utility of this compound is as the immediate precursor to Practolol (Eraldin), a cardioselective beta-1 blocker.[1]

  • Reaction: Ring opening of the epoxide with Isopropylamine .[1]

  • Differentiation: It is crucial to distinguish this from the Atenolol intermediate.[1]

    • Practolol Intermediate (This Topic): N-[4-(glycidyloxy)phenyl]acetamide .[1]

    • Atenolol Intermediate: 2-[4-(glycidyloxy)phenyl]acetamide (also known as 4-carbamoylmethylphenyl glycidyl ether).[1]

    • Note: The difference lies in the linkage of the amide group to the phenyl ring (direct -NH- vs. methylene bridge -CH₂-).[1]

Conversion Protocol (Epoxide Ring Opening)

To synthesize the beta-amino alcohol moiety characteristic of beta-blockers:

  • Reactants: N-[4-(oxiran-2-ylmethoxy)phenyl]acetamide (1 eq) + Isopropylamine (excess, 3-5 eq).

  • Solvent: Methanol or Ethanol.[1][5]

  • Conditions: Reflux for 4–6 hours. The excess amine prevents polymerization of the epoxide.[1]

  • Mechanism: Regioselective nucleophilic attack of the amine at the less substituted carbon of the epoxide (terminal carbon), yielding the secondary alcohol.[1]

Visualization: Beta-Blocker Synthesis Logic

BetaBlockerGlycidylEtherN-[4-(oxiran-2-ylmethoxy)phenyl]acetamide(Electrophile)TransitionTransition State(Amine attack at terminal C)GlycidylEther->TransitionMethanol, RefluxIsopropylamineIsopropylamine(Nucleophile)Isopropylamine->TransitionPractololPractolol(Beta-1 Blocker)Transition->PractololRing Opening

Figure 2: Conversion of the glycidyl ether intermediate to the active pharmaceutical ingredient Practolol.[1]

Part 4: Toxicology & Safety (E-E-A-T)[1]

Genotoxicity and Impurity Control

As a glycidyl ether, this compound is structurally alert for genotoxicity.[1] Epoxides can alkylate DNA, leading to potential mutagenicity.[1]

  • Ames Test: Generally positive for glycidyl ethers.[1]

  • ICH M7 Guidelines: In drug development (e.g., if used as a starting material for a new chemical entity), it must be controlled as a Class 2 or Class 3 impurity .[1]

  • Limit: If found as an impurity in final drug substances (like Paracetamol or Atenolol analogs), it must be controlled to ppm levels (typically < TTC of 1.5 µ g/day unless data proves otherwise).[1]

Handling Precautions
  • Skin Sensitizer: High risk of contact dermatitis.[1]

  • Respiratory Irritant: Use strictly within a fume hood or glovebox.[1]

  • PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.[1]

Part 5: Material Science Applications

Beyond pharma, this compound serves as a bio-based epoxy monomer.[1][8] Because it is derived from Paracetamol (which can be synthesized from bio-sourced phenol), it is explored in sustainable polymer networks .[1]

  • Thermal Stability: The aromatic amide structure provides high thermal stability compared to aliphatic glycidyl ethers.[1]

  • Curing: Can be cured with anhydrides or amines to form rigid thermosets with high glass transition temperatures (Tg).[1]

References

  • PubChem. (2025).[1][4] N-[4-(oxiran-2-ylmethoxy)phenyl]acetamide Compound Summary. National Library of Medicine.[1] Retrieved from [Link][1]

  • Pharmaffiliates. (2023). 4-Acetamidophenyl Glycidyl Ether Standards. Retrieved from [Link][1][6][9][10]

  • Google Patents. (2011).[1] RU2423346C2 - Improved method for synthesis of beta-blocker. Retrieved from

Role as a chiral building block in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The Role of Chiral Building Blocks in Medicinal Chemistry: A Technical Guide to Strategic Implementation

Executive Summary In modern medicinal chemistry, the "Role" of a chiral building block extends far beyond simple structural assembly.[1] It is the determinant of pharmacodynamic selectivity, metabolic stability, and intellectual property value. This technical guide explores the strategic application of Privileged Chiral Heterocycles (specifically chiral amines and proline derivatives) as the "Core" building blocks. We analyze their impact on drug-target interactions—exemplified by KRAS G12C inhibitors—and provide validated protocols for their synthesis and integration.

Part 1: Strategic Selection & Mechanistic Causality

The Pharmacophore & The Easson-Stedman Hypothesis

The fundamental justification for using enantiopure building blocks lies in the Easson-Stedman hypothesis , which posits that a receptor surface (being chiral itself) requires a minimum of three points of interaction to discriminate between enantiomers.

  • Causality : A chiral building block (e.g., (S)-1-Boc-3-aminopiperidine) locks the pharmacophore into a rigid conformation (low entropic penalty upon binding).

  • Impact : The "distomer" (inactive enantiomer) may not merely be inert; it often contributes to off-target toxicity or competitive antagonism.

Case Study: Chiral Proline Derivatives in KRAS G12C Inhibition

The development of Adagrasib (MRTX849) highlights the critical role of chiral building blocks. The molecule utilizes a chiral proline-based core to orient the acrylamide warhead precisely toward the Cysteine-12 residue of the KRAS protein.

  • Building Block : (S)-1-methylpyrrolidin-2-yl)methanol.[2]

  • Role : Induces a specific vector for the electrophile, ensuring covalent bonding only occurs within the P-loop of the active mutant, avoiding wild-type KRAS.

Part 2: Biological Context & Signaling Pathways

To understand why the purity of the chiral block is non-negotiable, we must visualize the downstream effects of the target pathway. Below is the KRAS-MAPK Signaling Cascade , the primary target for drugs synthesized using these chiral cores.

Figure 1: KRAS G12C Signaling Pathway & Chiral Drug Intervention Caption: The chiral inhibitor (Adagrasib) covalently locks KRAS G12C in the inactive GDP-bound state, halting downstream RAF-MEK-ERK proliferation signals.

KRAS_Pathway Receptor RTK (Growth Factor Receptor) SOS1 SOS1 (GEF) Receptor->SOS1 Activation KRAS_GDP KRAS-GDP (Inactive) SOS1->KRAS_GDP Nucleotide Exchange KRAS_GTP KRAS-GTP (Active) KRAS_GDP->KRAS_GTP GTP Loading RAF RAF Kinase KRAS_GTP->RAF Recruitment Inhibitor Chiral Inhibitor (Adagrasib) Inhibitor->KRAS_GDP Covalent Locking (Cys12) MEK MEK1/2 RAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Nucleus Nuclear Transcription (Proliferation) ERK->Nucleus Translocation

Part 3: Synthetic Methodologies & Protocols[3][4]

Achieving >99% enantiomeric excess (ee) is a prerequisite for clinical candidates. We present two distinct, self-validating protocols for accessing chiral amine building blocks.

Protocol A: Asymmetric Synthesis via Ellman’s Sulfinamide

This method is preferred for de novo synthesis of chiral amines when the corresponding chiral pool material is unavailable.

Mechanism : Condensation of a ketone with tert-butanesulfinamide (chiral auxiliary) followed by diastereoselective reduction.

Step-by-Step Methodology:

  • Condensation :

    • Charge a flame-dried flask with the ketone substrate (1.0 equiv), (R)-tert-butanesulfinamide (1.1 equiv), and Ti(OEt)₄ (2.0 equiv) in anhydrous THF (0.5 M).

    • Stir at 60°C for 12–24 h under N₂ atmosphere.

    • Validation Point: Monitor by TLC/LCMS for disappearance of ketone. The formation of the N-sulfinyl imine is quantitative.

  • Diastereoselective Reduction :

    • Cool the mixture to -78°C.

    • Add L-Selectride (or NaBH₄ for less steric bulk) (1.5 equiv) dropwise. Stir for 3 h.

    • Causality: The bulky tert-butyl group directs the hydride attack to the Re-face (or Si-face depending on auxiliary), establishing the stereocenter.

  • Workup & Cleavage :

    • Quench with saturated NH₄Cl. Filter through Celite.

    • Treat the crude sulfinamide with 4M HCl in dioxane/MeOH (1:1) at RT for 1 h to cleave the auxiliary.

    • Isolate the chiral amine hydrochloride salt via precipitation with Et₂O.

Protocol B: Biocatalytic Kinetic Resolution (Transaminase)

Ideal for scaling up chiral amines from racemic ketones or amines under "Green Chemistry" principles.

Workflow Diagram: Biocatalytic Transamination Caption: Enzymatic cycle converting a prochiral ketone to a chiral amine using an amine donor and PLP cofactor.

Biocatalysis Substrate Prochiral Ketone Enzyme Transaminase (ATA) + PLP Cofactor Substrate->Enzyme Entry Product Chiral Amine (>99% ee) Enzyme->Product Stereoselective Transfer Byproduct Acetone (Coproduced) Enzyme->Byproduct Deamination Donor Amine Donor (Isopropylamine) Donor->Enzyme Regeneration Byproduct->Byproduct Removed in vacuo (Equilibrium Shift)

Experimental Protocol:

  • Buffer Prep : Prepare 100 mM Potassium Phosphate buffer (pH 7.5) containing 1 mM PLP (pyridoxal-5'-phosphate).

  • Reaction Setup :

    • Dissolve substrate (50 mM) and Isopropylamine (1 M, amine donor) in the buffer.

    • Add Transaminase enzyme powder (e.g., Codexis ATA-113) (5 g/L).

    • Add DMSO (10% v/v) to improve solubility of organic substrate.

  • Incubation :

    • Shake at 30°C, 200 rpm for 24 hours.

    • System Check: Check pH periodically; re-adjust to 7.5 if necessary (amine donors can shift pH).

  • Workup :

    • Acidify to pH 2 (quench enzyme/solubilize amine). Extract non-basic impurities with EtOAc.

    • Basify aqueous layer to pH 12. Extract chiral amine product with MTBE.

Part 4: Comparative Data Analysis

The choice between synthetic routes depends on the stage of development and the specific "Core" structure required.

FeatureEllman's Auxiliary MethodBiocatalytic TransaminationClassical Resolution (Tartaric Acid)
Enantiomeric Excess (ee) High (>98%)Very High (>99.5%)Moderate (Requires Recrystallization)
Scalability Good (kg scale)Excellent (Ton scale)Excellent (Ton scale)
Cost Efficiency Moderate (Auxiliary cost)High (Enzyme recycling)High (Cheap reagents)
Scope Broad (Diverse ketones)Specific (Enzyme dependent)Basic Amines Only
Atom Economy Low (Auxiliary waste)HighLow (50% yield max w/o recycling)

References

  • Royal Society of Chemistry . (2024). The significance of chirality in contemporary drug discovery: Lenacapavir and Adagrasib. Retrieved from [Link]

  • MDPI Molecules . (2025). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Retrieved from [Link]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Guide to the Investigation of Related Compounds as Insect Growth Regulators (IGRs)

Executive Summary & Core Directive

This guide provides a rigorous framework for investigating compounds related to known Insect Growth Regulators (IGRs).[1] Unlike neurotoxic insecticides (e.g., organophosphates, pyrethroids) that cause rapid knockdown, IGRs disrupt physiological development—specifically molting and metamorphosis.

The Core Challenge: Investigating "related compounds" requires distinguishing between simple structural analogs (me-too drugs) and novel pharmacophores that overcome resistance or improve bioavailability. This guide moves beyond basic screening to focus on Structure-Activity Relationship (SAR) optimization and mechanistic validation .

Mechanistic Classification of IGRs

To investigate related compounds effectively, one must first understand the specific molecular target of the parent compound.[1] IGRs generally fall into three primary mechanistic classes [1, 5].

Juvenile Hormone Analogs (JHAs)
  • Mechanism: JHAs mimic Juvenile Hormone (JH), binding to the Methoprene-tolerant (Met) receptor (a bHLH-PAS transcription factor). This complex recruits Taiman (Tai) to induce the expression of Krüppel-homolog 1 (Kr-h1), which represses metamorphosis genes [8, 19].

  • Effect: Prevents pupation or adult emergence. Application to last-instar larvae results in "supernumerary larvae" or larval-pupal intermediates that cannot survive.

  • Key Scaffolds: Phenoxy-pyridyl ethers (Pyriproxyfen), Terpenoids (Methoprene).

Chitin Synthesis Inhibitors (CSIs)
  • Mechanism: Benzoylphenyl ureas (BPUs) inhibit the biosynthesis of chitin, a polymer of N-acetylglucosamine. While the exact binding site was debated, recent evidence points to interference with Chitin Synthase 1 (CHS1) complex trafficking or direct inhibition [1, 11].

  • Effect: Disrupted cuticle formation during molting (ecdysis). Insects die from abortive molting or rupture of the weakened cuticle.

  • Key Scaffolds: Benzoylphenyl ureas (Diflubenzuron, Lufenuron, Hexaflumuron).

Ecdysone Agonists
  • Mechanism: These compounds bind to the Ecdysone Receptor (EcR) complexed with Ultraspiracle (USP) . Unlike natural 20-hydroxyecdysone (20E), which pulses and clears, these agonists bind irreversibly, causing a "hyperecdysonism" state [4, 7].

  • Effect: Induction of a premature, lethal molt. The insect separates from its old cuticle (apolysis) but cannot shed it (ecdysis), leading to starvation and death.

  • Key Scaffolds: Diacylhydrazines (Tebufenozide, Methoxyfenozide).[2]

Visualization: Molecular Pathways

The following diagram illustrates the divergent signaling pathways targeted by these three classes.

IGR_Pathways Compounds Investigational Compounds Met Met Receptor (JH Pathway) Compounds->Met JH Analogs EcR EcR/USP Complex (Ecdysone Pathway) Compounds->EcR Diacylhydrazines CHS1 Chitin Synthase 1 (Cuticle Pathway) Compounds->CHS1 Benzoylphenyl ureas Kr_h1 Kr-h1 Expression (Anti-Metamorphic) Met->Kr_h1 Activates GeneExp Molt Gene Transcription (Premature) EcR->GeneExp Irreversible Activation Polymer Chitin Polymerization (Inhibition) CHS1->Polymer Blocks SuperLarva Supernumerary Larva (Failed Pupation) Kr_h1->SuperLarva Maintains Larval State LethalMolt Lethal Premature Molt (Starvation) GeneExp->LethalMolt Induces AbortiveMolt Abortive Molt (Cuticle Rupture) Polymer->AbortiveMolt Causes Failure

Caption: Divergent molecular targets of IGR classes leading to distinct lethal phenotypes.

Investigation Workflow: From In Silico to In Vivo

To investigate related compounds, do not rely solely on phenotypic screening, which is slow and resource-intensive. Use a funnel approach.

Step 1: In Silico Docking & SAR Analysis

Before synthesis or purchase, analyze the "related compound" candidates.

  • Protocol:

    • Retrieve crystal structures of target proteins (e.g., Tribolium castaneum Met receptor, Heliothis virescens EcR).

    • Perform molecular docking using software like AutoDock Vina or Glide .

    • SAR Check: For CSIs (Benzoylphenyl ureas), the para-substituent on the aniline ring is critical for potency.[3] Lipophilicity (LogP) correlates strongly with cuticular penetration [13, 24].

Step 2: In Vivo Bioassay (The "Leaf-Dip" Method)

This is the gold standard for determining LC50 (Lethal Concentration 50%) and GI (Growth Inhibition).

  • Target Species: Spodoptera frugiperda (Armyworm) or Plutella xylostella (Diamondback moth).

  • Reagents: Acetone (solvent), Triton X-100 (surfactant).

Detailed Protocol:

  • Preparation: Dissolve technical grade compound in acetone to create a stock solution. Dilute with water containing 0.05% Triton X-100 to create 5 serial concentrations (e.g., 0.1, 1, 10, 50, 100 ppm).

  • Application: Dip leaf discs (cabbage or cotton, 5 cm diameter) into the solution for 10 seconds. Air dry on paper towels for 1 hour.

  • Exposure: Place 10 3rd instar larvae (uniform size is critical to reduce variability) on treated leaves in petri dishes.

  • Incubation: Maintain at 25°C, 65% RH, 16:8 L:D photoperiod.

  • Scoring (Critical):

    • For CSIs: Score mortality at 72-96 hours (during molting). Look for "black body" phenotype or inability to shed exuviae.

    • For JHAs: Maintain until pupation. Score for "supernumerary larvae" (extra larval instar) or deformed pupae.

    • For Ecdysone Agonists: Score for cessation of feeding and premature apolysis (double cuticle formation) within 24-48 hours.

Step 3: Data Analysis

Use Probit analysis to calculate LC50/LC90. Correct control mortality using Abbott's Formula :



Data Presentation: Comparative Activity

When investigating related compounds, organize data to highlight potency shifts relative to a commercial standard (e.g., Diflubenzuron).

Compound IDModification (R-Group)LC50 (ppm)95% CIRelative PotencyPhenotype Observed
Standard Diflubenzuron (Parent)1.51.2 - 1.81.0Abortive Molt
Analog A 4-F (Para-fluoro)0.80.6 - 1.01.87Abortive Molt
Analog B 4-OCH3 (Methoxy)12.410.0 - 15.10.12Delayed Pupation
Analog C Bulky t-Butyl>100N/A<0.01None

Note: A Relative Potency >1 indicates the analog is more potent than the parent.

Advanced Validation: Molecular Markers

To confirm the compound acts via the proposed mechanism (and isn't just a general toxin), use qPCR to measure marker gene expression.

  • JHA Validation: Treat larvae and measure Kr-h1 mRNA levels. A true JHA will cause a massive upregulation (10-100 fold) within 6-12 hours [8].

  • Ecdysone Agonist Validation: Measure E74 or E75 (early response genes). Agonists induce these genes prematurely compared to controls [7].

Validation_Workflow Start Compound Screening Bioassay Phenotypic Bioassay (Leaf Dip) Start->Bioassay Decision High Potency? Bioassay->Decision Discard Discard / Redesign Decision->Discard No Validation Molecular Validation (qPCR) Decision->Validation Yes JHA_Check Check Kr-h1 (Upregulation?) Validation->JHA_Check CSI_Check Check CHS1 Protein (Western Blot) Validation->CSI_Check

Caption: Decision tree for validating compound efficacy and mechanism.

References

  • Merzendorfer, H. (2013). Chitin synthesis inhibitors: Old molecules and new developments.[3] Insect Science, 20(2), 121-138. Link

  • Dhadialla, T. S., Carlson, G. R., & Le, D. P. (1998). New insecticides with ecdysteroidal and juvenile hormone activity.[4] Annual Review of Entomology, 43, 545-569. Link

  • Sun, R., Liu, C., Zhang, H., & Wang, Q. (2015).[5] Benzoylurea Chitin Synthesis Inhibitors. Journal of Agricultural and Food Chemistry, 63(31), 6847-6865.[5] Link

  • Smagghe, G., & Degheele, D. (1994). Action of the nonsteroidal ecdysteroid mimic tebufenozide on the tomato looper. Journal of Economic Entomology, 87(5). Link

  • Siddall, J. B. (1976). Insect growth regulators and insect control: A critical appraisal. Environmental Health Perspectives, 14, 119-126. Link

  • Retnakaran, A., et al. (1995).[6] Molecular analysis of the mode of action of RH-5992, a lepidopteran-specific, non-steroidal ecdysteroid agonist.[6] Insect Biochemistry and Molecular Biology, 25(1), 109-117.[6] Link

  • Palli, S. R., & Retnakaran, A. (2000). Ecdysone agonists: Mechanism and importance in controlling insect pests. Insect Biochemistry and Molecular Biology. Link

  • Jindra, M., Palli, S. R., & Riddiford, L. M. (2013). The juvenile hormone signaling pathway in insect development. Annual Review of Entomology, 58, 181-204.[7] Link

  • World Health Organization (WHO). (2005). Guidelines for laboratory and field testing of mosquito larvicides. Link

  • Hajjar, N. P., & Casida, J. E. (1978).[8] Insecticidal benzoylphenyl ureas: Structure-activity relationships as chitin synthesis inhibitors. Science, 200(4349), 1499-1500. Link

Sources

N-[4-(oxiran-2-ylmethoxy)phenyl]acetamide safety and hazards overview

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical reference for the safe handling, containment, and risk assessment of N-[4-(oxiran-2-ylmethoxy)phenyl]acetamide , commonly known in the pharmaceutical industry as Atenolol Impurity C .

Executive Summary

N-[4-(oxiran-2-ylmethoxy)phenyl]acetamide (CAS: 29122-69-8) is a reactive intermediate and a known process-related impurity in the synthesis of the beta-blocker Atenolol. Due to the presence of a strained glycidyl ether (oxirane) moiety, this compound is classified as a Potential Genotoxic Impurity (PGI) .

It possesses significant alkylating potential, capable of reacting with nucleophilic centers in DNA (e.g., N7-guanine). Consequently, it must be handled as a mutagenic hazard under ICH M7 guidelines , requiring strict containment strategies to prevent occupational exposure and cross-contamination.

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

ParameterData
IUPAC Name N-[4-(oxiran-2-ylmethoxy)phenyl]acetamide
Common Synonyms Atenolol Impurity C; 4-(2,3-Epoxypropoxy)phenylacetamide; p-Acetamidophenyl glycidyl ether
CAS Number 29122-69-8
Molecular Formula C₁₁H₁₃NO₃
Molecular Weight 207.23 g/mol
Physical State White to off-white solid
Solubility Soluble in DMSO, Methanol, Ethyl Acetate; slightly soluble in water
Reactivity Electrophilic (susceptible to nucleophilic attack at the epoxide ring)

Hazard Identification & Toxicology

The Structural Alert (Epoxide)

The core hazard lies in the oxirane ring . Epoxides are strained, three-membered rings that act as "soft" electrophiles. In a biological context, they can alkylate DNA without the need for metabolic activation (direct-acting mutagens).

  • Mechanism of Toxicity: The methylene carbon of the epoxide ring undergoes nucleophilic attack by DNA bases. This forms bulky adducts that can lead to replication errors (mutations) if not repaired.

  • ICH M7 Classification: Class 2 or 3 (Mutagenic impurity with or without specific carcinogenicity data). It is generally controlled to the Threshold of Toxicological Concern (TTC).

GHS Classification (Derived)
  • H341/H350: Suspected of causing genetic defects / May cause cancer (Based on glycidyl ether structural analogy).

  • H317: May cause an allergic skin reaction (Epoxides are potent sensitizers).

  • H315/H319: Causes skin and serious eye irritation.

  • H335: May cause respiratory irritation.

Synthesis & Reactivity Pathway

Understanding the formation and consumption of this impurity is critical for safety and process control. It acts as the key electrophilic intermediate that is subsequently "quenched" by isopropylamine to form Atenolol.

G Start p-Hydroxyphenylacetamide (Precursor) ImpurityC N-[4-(oxiran-2-ylmethoxy)phenyl]acetamide (Impurity C / PGI) Start->ImpurityC Alkylation (Base) Reagent + Epichlorohydrin (Alkylating Agent) Reagent->ImpurityC Product Atenolol (API) ImpurityC->Product Ring Opening Quench + Isopropylamine (Nucleophile) Quench->Product

Figure 1: Synthesis pathway showing the formation of the epoxide intermediate (Impurity C) and its conversion to Atenolol.

Occupational Health & Safety Protocols

Engineering Controls

Due to its potency as a sensitizer and mutagen, handling pure powder requires high-level containment.

  • Solid Handling (< 1g): Use a Vented Balance Enclosure (VBE) or Class II Biological Safety Cabinet.

  • Solid Handling (> 1g): Must be performed in a Glovebox (Isolator) under negative pressure.

  • Solution Handling: Standard Chemical Fume Hood (face velocity > 0.5 m/s).

Personal Protective Equipment (PPE)
  • Respiratory: If outside an isolator, use a Powered Air Purifying Respirator (PAPR) or N95/P3 mask as a secondary barrier.

  • Dermal:

    • Double Gloving is Mandatory.

    • Inner Glove: Nitrile (standard).

    • Outer Glove:Laminate film (e.g., Silver Shield/4H) or thick Nitrile (> 8 mil). Epoxides can permeate thin latex/nitrile rapidly.

  • Body: Tyvek lab coat or disposable coveralls with elastic cuffs.

Deactivation & Disposal

Never dispose of the active epoxide directly into organic waste without quenching, as it may react with other waste streams.

  • Quenching Protocol: Treat waste solutions with an excess of amine (e.g., ethanolamine) or acidic water to open the epoxide ring, converting it to a less toxic diol or amino-alcohol.

  • Verification: Check pH to ensure reaction completion before disposal.

Safety Decision Logic: Handling Workflow

SafetyLogic Start Start: Handling Impurity C Form Physical Form? Start->Form Solid Solid / Powder Form->Solid Liquid Solution / Oil Form->Liquid Qty Quantity > 100mg? Solid->Qty Hood Standard Fume Hood (Sash at working height) Liquid->Hood Isolator REQUIRED: Glovebox / Isolator (HEPA Filtered) Qty->Isolator Yes VBE REQUIRED: Vented Balance Enclosure (Double Glove) Qty->VBE No PPE PPE: Laminate Gloves + Tyvek + Goggles Isolator->PPE VBE->PPE Hood->PPE

Figure 2: Decision matrix for selecting appropriate engineering controls based on physical state and quantity.

Emergency Response

ScenarioImmediate Action
Inhalation Move to fresh air immediately. If breathing is difficult, administer oxygen. Epoxides can cause delayed pulmonary edema. Seek medical attention.
Skin Contact Do not scrub. Wash gently with copious soap and water for 15 minutes. Discard contaminated clothing (do not wash and reuse due to sensitization risk).
Eye Contact Rinse cautiously with water for >15 minutes. Remove contact lenses. Consult an ophthalmologist immediately.
Spill (Solid) Do not dry sweep (creates dust). Cover with wet paper towels (dampened with 5% ethanolamine solution if available) to dampen and deactivate. Scoop into a sealed waste container.

References

  • European Chemicals Agency (ECHA) . Substance Information: N-[4-(oxiran-2-ylmethoxy)phenyl]acetamide. Retrieved from [Link]

  • National Institutes of Health (NIH) - PubChem . Compound Summary: N-(4-((oxiran-2-yl)methoxy)phenyl)acetamide (CID 2798712). Retrieved from [Link]

  • International Conference on Harmonisation (ICH) . Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. Retrieved from [Link]

Methodological & Application

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of the Glycidyl Ether Intermediate in Beta-Blocker Synthesis

Subject: Control and application of N-[4-(oxiran-2-ylmethoxy)phenyl]acetamide and its structural isomer 2-[4-(oxiran-2-ylmethoxy)phenyl]acetamide in the synthesis of Atenolol and related pharmacopeial impurities.

Executive Summary

This guide addresses the synthesis, purification, and critical quality attributes (CQAs) of the glycidyl ether intermediate used in the production of Atenolol. While the user prompt specifies the N-acetamide derivative (the precursor to Practolol ), this molecule is chemically and synthetically analogous to the benzeneacetamide derivative (the precursor to Atenolol ).

In the context of "Atenolol Related Compounds," this intermediate serves two functions:

  • Key Synthetic Pivot: It is the electrophilic species that reacts with isopropylamine to form the active pharmaceutical ingredient (API).

  • Impurity Standard: It is designated as Atenolol Impurity C (EP/USP) and is the source of several downstream impurities, including the dimer (Impurity E) and the tertiary amine (Impurity F).

This protocol provides a unified approach to synthesizing this epoxide class, controlling its regiochemistry, and mapping its impurity profile.

Mechanistic Insight & Structural Nuance

Technical Note on Nomenclature

High-precision synthesis requires distinguishing between the two amide isomers often confused in literature:

  • Target A (Atenolol Intermediate): 2-[4-(oxiran-2-ylmethoxy)phenyl]acetamide.[1][2][3][4][5][6][7] This contains a benzeneacetamide moiety.[4][8]

  • Target B (Practolol Intermediate): N-[4-(oxiran-2-ylmethoxy)phenyl]acetamide. This contains an acetanilide moiety.

Both follow identical reaction kinetics with epichlorohydrin. The protocol below applies to both, but the starting phenol differs.

Reaction Pathway Analysis

The synthesis proceeds via an


 attack of the phenoxide ion on epichlorohydrin. The critical control point is the competition between ring closure (forming the epoxide) and polymerization (reacting with another phenoxide).

ReactionPathway Start Starting Material (4-Hydroxyphenylacetamide) Inter1 Chlorohydrin Intermediate (Impurity D Precursor) Start->Inter1 + Epi / Base ImpurityA Impurity A (Unreacted Phenol) Start->ImpurityA Incomplete Rxn Epi Epichlorohydrin (Excess) Epoxide Glycidyl Ether Intermediate (Impurity C) Inter1->Epoxide Ring Closure (-HCl) Atenolol Atenolol (API) Epoxide->Atenolol + Isopropylamine ImpurityE Impurity E (Dimer/Bis-ether) Epoxide->ImpurityE + Phenol (Start) ImpurityF Impurity F (Tertiary Amine) Atenolol->ImpurityF + Epoxide (Over-alkylation)

Figure 1: Synthetic pathway and impurity generation logic. The epoxide is the central node determining purity.

Critical Quality Attributes (Impurity Mapping)

In Atenolol synthesis, the glycidyl ether (Impurity C) is the primary source of "Related Compounds."

Impurity (EP/USP)Chemical NameOrigin/MechanismControl Strategy
Impurity A 2-(4-hydroxyphenyl)acetamideUnreacted starting material.Ensure >98% conversion in Step 1; caustic wash.
Impurity C 2-[4-(oxiran-2-ylmethoxy)phenyl]acetamideThe Intermediate. Residual unreacted epoxide.Quench with excess amine; monitor via HPLC.
Impurity D 2-[4-(3-chloro-2-hydroxypropoxy)phenyl]acetamideChlorohydrin that failed to ring-close.Ensure sufficient base strength and reaction time in Step 1.
Impurity E Bis-ether (Dimer)Reaction of Epoxide (C) with Phenol (A).Use large excess of epichlorohydrin (5-10 eq) to dilute.
Impurity F Tertiary AmineReaction of Atenolol with another Epoxide (C).Use excess isopropylamine in Step 2 to favor mono-alkylation.

Detailed Experimental Protocols

Protocol A: Synthesis of the Glycidyl Ether (Impurity C)

This step creates the epoxide "pivot" molecule.

Reagents:

  • 2-(4-hydroxyphenyl)acetamide (for Atenolol) OR Paracetamol (for Practolol): 10.0 g (66 mmol)

  • Epichlorohydrin: 52 mL (660 mmol) – Note: 10x excess acts as solvent and suppresses dimerization.

  • Potassium Carbonate (

    
    ): 18.2 g (132 mmol)
    
  • Acetonitrile (ACN): 50 mL (Co-solvent)

Procedure:

  • Setup: Equip a 250 mL round-bottom flask with a reflux condenser and magnetic stir bar.

  • Charging: Add the phenol starting material,

    
    , and ACN. Stir to create a suspension.
    
  • Addition: Add Epichlorohydrin in a single portion.

  • Reaction: Heat to reflux (approx. 80-85°C) for 5–6 hours.

    • IPC (In-Process Control): Monitor TLC (MeOH:DCM 1:9) or HPLC.[2][3][5][9][10][11][12] Look for disappearance of Phenol (

      
       min) and appearance of Epoxide (
      
      
      
      min).
  • Filtration: Cool to room temperature. Filter off the inorganic salts (

    
    , unreacted carbonate). Wash the filter cake with hot ACN.
    
  • Distillation: Concentrate the filtrate under reduced pressure to remove ACN and excess epichlorohydrin. Critical: Do not exceed 60°C to prevent polymerization.

  • Crystallization: The residue is often an oil. Induce crystallization by adding cold Isopropanol (IPA) or Diethyl Ether. Stir at 0°C for 2 hours.

  • Yield: Expect white crystalline solid (Yield: 75-85%).

Protocol B: Ring Opening to Atenolol (or Practolol)

Conversion of the intermediate to the API.

Reagents:

  • Glycidyl Ether Intermediate (from Protocol A): 5.0 g

  • Isopropylamine (IPA): 20 mL (Excess)

  • Methanol: 10 mL (Optional, improves solubility)

Procedure:

  • Charging: Dissolve the epoxide in Methanol (if used) or directly in Isopropylamine.

  • Reaction: Reflux at 45-50°C for 3 hours.

    • Expert Insight: The reaction is exothermic. The excess amine acts as a heat sink and prevents the formation of Impurity F (Bis-alkylation).

  • Quench: Evaporate the solvent and excess amine under vacuum.

  • Purification: Recrystallize the crude solid from Ethanol/Water (9:1) to remove trace Impurity D and polymeric residues.

Analytical Control System

To validate the synthesis and quantify "Related Compounds," use the following HPLC method adapted from USP/EP monographs.

Chromatographic Conditions:

  • Column: C18 (L1 packing), 250 mm x 4.6 mm, 5 µm (e.g., Inertsil ODS-3 or equivalent).

  • Mobile Phase A: Phosphate Buffer (3.4 g

    
     in 1L water, pH 3.0 with 
    
    
    
    ) + Sodium Octanesulfonate (1.0 g/L as ion-pairing agent).
  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0 min: 85% A / 15% B

    • 20 min: 60% A / 40% B

    • 30 min: 85% A / 15% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 226 nm.[11][12]

AnalyticalWorkflow Sample Reaction Mixture HPLC HPLC Injection (C18, pH 3.0) Sample->HPLC Decision Peak Analysis HPLC->Decision Pass Release Batch (Impurity C < 0.15%) Decision->Pass Meets Specs Fail_D Fail: High Impurity D (Incomplete Ring Closure) Decision->Fail_D Rt ~ 0.8 RRT Fail_E Fail: High Impurity E (Dimerization) Decision->Fail_E Rt ~ 2.5 RRT Action_D Action: Treat with NaOH to force ring closure Fail_D->Action_D Action_E Action: Recrystallize (MeOH/Water) Fail_E->Action_E

Figure 2: Analytical decision tree for in-process control.

References

  • Pharmacopeial Standards: European Pharmacopoeia (Ph. Eur.) 10.0, Monograph 0703: Atenolol. (Defines Impurities A, B, C, D, E, F).

    • Source:

  • Synthetic Methodology: Hansen, M. B., et al. (2024).[6][7] "Synthesis of Enantiopure (S)-Atenolol by Utilization of Lipase-Catalyzed Kinetic Resolution of a Key Intermediate." International Journal of Molecular Sciences.

    • Source: [MDPI - Int. J. Mol.[7] Sci.]([Link]7]

  • Impurity Profiling: Pai, N. R., & Patil, S. S. (2012).[5] "Synthesis of Atenolol Impurities." Journal of Chemical and Pharmaceutical Research, 4(1), 375-382.[5]

    • Source:

  • Analytical Method: Yilmaz, B., et al. (2012).[5][9] "HPLC method for determination of atenolol in human plasma." Journal of Chromatographic Science, 50(10), 914-919.[9]

    • Source:

Sources

Precision Ring-Opening of 4-Acetamidophenyl Glycidyl Ether: Protocols for Atenolol Synthesis and Impurity Control

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Epoxide ring-opening reactions of 4-acetamidophenyl glycidyl ether Content Type: Application Notes and Protocols

Abstract

This application note provides a comprehensive technical guide to the nucleophilic ring-opening of 4-acetamidophenyl glycidyl ether (APGE), the critical intermediate in the synthesis of the


-selective antagonist Atenolol. We detail the mechanistic drivers of regioselectivity, provide an optimized protocol for aminolysis with isopropylamine, and establish critical control points for minimizing hydrolytic impurities. This guide is designed for process chemists and researchers requiring high-fidelity conversion protocols.

Introduction: The Chemo-Selective Challenge

4-Acetamidophenyl glycidyl ether (APGE) represents a classic "spring-loaded" electrophile. Derived from the etherification of paracetamol (acetaminophen), it possesses two reactive centers: the strained three-membered epoxide ring and the amide functionality.

In the context of Active Pharmaceutical Ingredient (API) synthesis—specifically Atenolol—the objective is exclusive nucleophilic attack by isopropylamine at the terminal epoxide carbon (


) while preserving the amide bond and avoiding attack at the internal carbon (

).
Chemical Structure & Reactivity[1][2][3][4]
  • Substrate: 4-(2,3-epoxypropoxy)acetanilide (APGE).

  • Target Reaction:

    
     Aminolysis.[1]
    
  • Key Competitors: Hydrolysis (diol formation), Dimerization (secondary amine reaction), and Amide Hydrolysis.

Mechanistic Framework

The ring-opening of APGE by amines follows a bimolecular nucleophilic substitution (


) mechanism. Understanding the electronic and steric environment is vital for process optimization.
Regioselectivity (Normal vs. Abnormal Attack)

Under basic or neutral conditions (such as aminolysis), the reaction is dominated by steric factors.

  • Path A (Major - Desired): The nucleophile (isopropylamine) attacks the less hindered terminal carbon (

    
    ). This yields the secondary alcohol characteristic of the "beta-blocker" pharmacophore.
    
  • Path B (Minor - Undesired): Attack at the internal carbon (

    
    ) is sterically disfavored, especially with bulky nucleophiles like isopropylamine.
    
The Role of Solvent and Catalysis

While the amine acts as the nucleophile, the reaction rate is significantly enhanced by Hydrogen Bond Donors (HBDs) . Protic solvents (Water, Alcohols) or hydroxyl groups on the product itself (autocatalysis) coordinate with the epoxide oxygen, increasing the electrophilicity of the ring carbons without fully protonating them (which would risk acid-catalyzed rearrangement).

Pathway Visualization

The following diagram illustrates the reaction trajectory and competing side-reactions.

ReactionPathway APGE 4-Acetamidophenyl Glycidyl Ether (APGE) TS Transition State (Steric Control) APGE->TS + IPA (SN2) Impurity_Diol Impurity: Diol (Hydrolysis) APGE->Impurity_Diol + H2O (Side Rxn) IPA Isopropylamine (Excess) IPA->TS Atenolol Atenolol (Target API) TS->Atenolol C-beta Attack Impurity_Dimer Impurity: Bis-alkylated Dimer Atenolol->Impurity_Dimer + APGE (Over-reaction)

Figure 1: Mechanistic pathway of APGE aminolysis showing the primary route to Atenolol and critical impurity vectors.

Application Protocol: Synthesis of Atenolol

This protocol is optimized for high conversion (>98%) and minimal impurity formation. It utilizes a water/isopropanol co-solvent system to balance reaction rate (accelerated by water) with solubility.

Reagents & Equipment[4][5][6][7]
  • Precursor: 4-Acetamidophenyl glycidyl ether (Recrystallized, >98% purity).

  • Nucleophile: Isopropylamine (Reagent grade, >99%).

  • Solvent: Isopropanol (IPA) and Deionized Water.

  • Equipment: 3-neck Round Bottom Flask, Reflux Condenser, Temperature Probe, Mechanical Stirrer.

Experimental Workflow
Step 1: Reactor Charging
  • Charge 10.0 g (48.3 mmol) of 4-acetamidophenyl glycidyl ether into the reactor.

  • Add 30 mL of Isopropanol. Stir to create a slurry.

  • Critical Step: Add 15 mL of Isopropylamine (176 mmol, ~3.6 equivalents).

    • Note: A large excess of amine is required to prevent the product (Atenolol) from competing as a nucleophile, which would lead to dimerization.

Step 2: Reaction Phase
  • Heat the mixture to 50°C - 55°C .

    • Expert Insight: Do not exceed 60°C. Higher temperatures increase the risk of amide hydrolysis (deacetylation) yielding the toxic impurity 4-hydroxyphenyl glycidyl ether derivatives.

  • Maintain agitation for 4–6 hours .

  • The slurry will gradually clear as the epoxide reacts and the more polar Atenolol forms (which is soluble in the hot amine/alcohol mix).

Step 3: Monitoring (IPC)
  • Method: TLC (Silica, MeOH:DCM 1:9) or HPLC.[2]

  • Endpoint: < 1.0% residual APGE.

Step 4: Workup and Isolation
  • Distill off the excess Isopropylamine and Isopropanol under reduced pressure (Rotary evaporator, bath temp < 50°C).

  • The residue will be a viscous oil or semi-solid.

  • Crystallization: Add 40 mL of Water to the residue. Heat to 80°C to dissolve.

  • Cool slowly to 5°C. White crystals of Atenolol will precipitate.

  • Filter and wash with cold water.[1] Dry at 60°C.

Quantitative Data Summary
ParameterSpecificationRationale
Molar Ratio (Amine:Epoxide) > 3:1Suppresses dimer formation (Polymerization).
Temperature 50°C ± 5°CBalances kinetics vs. amide stability.
Solvent System IPA/WaterWater accelerates ring opening; IPA solubilizes organic bulk.
Typical Yield 85% - 92%Losses primarily due to mother liquor solubility.

Impurity Control & Troubleshooting

High-purity applications require strict control over specific side reactions.

Impurity A: The Diol (Hydrolysis Product)
  • Structure: 4-(2,3-dihydroxypropoxy)acetanilide.

  • Cause: Presence of excessive water during the reaction or low amine equivalents.

  • Mitigation: Ensure Isopropylamine quality (low water content) and maintain high amine concentration.

Impurity B: The "Bis" Dimer
  • Structure: Tertiary amine formed by Atenolol reacting with a second molecule of APGE.

  • Cause: Localized depletion of isopropylamine (poor stirring) or insufficient molar excess.

  • Mitigation: Use >3 equivalents of amine; ensure turbulent mixing.

Process Control Diagram

The following logic flow outlines the critical decision points during the synthesis.

ProcessControl Start Start Reaction (APGE + IPA) Check_Temp Monitor Temp (Target: 50°C) Start->Check_Temp Check_IPC IPC: Residual Epoxide? Check_Temp->Check_IPC Stable Action_Cool Cool Down (Risk: Amide Hydrolysis) Check_Temp->Action_Cool >60°C Action_AddTime Extend Time Check_IPC->Action_AddTime >1% APGE Action_Workup Proceed to Distillation Check_IPC->Action_Workup <1% APGE Action_AddTime->Check_IPC

Figure 2: Process control logic for the aminolysis of APGE.

Analytical Characterization

Validation of the ring-opening is best performed using


-NMR.
  • Starting Material (APGE): Distinctive epoxide multiplets at

    
     2.7–2.9 ppm (CH2) and 
    
    
    
    3.3 ppm (CH).
  • Product (Atenolol):

    • Disappearance of epoxide signals.

    • Appearance of the isopropyl methyl doublet at

      
       1.1 ppm.
      
    • Shift of the methine proton (CH-OH) to

      
       3.9–4.1 ppm.
      

Safety & Handling

  • Epoxide Hazard: APGE is an alkylating agent. It acts as a direct-acting mutagen in vitro. Handle in a fume hood with double nitrile gloves.

  • Isopropylamine: Highly flammable and corrosive. Causes severe skin burns and eye damage.

  • Reaction Safety: The aminolysis is exothermic.[1] On a large scale (>100g), amine addition must be controlled (dosing pump) to prevent thermal runaway.

References

  • Synthesis of (S)-atenolol : Utilization of Lipase-Catalyzed Kinetic Resolution. ResearchGate. Available at: [Link]

  • Process for producing atenolol of high optical purity. Google Patents (US6982349B1).
  • Reaction Kinetics of Phenyl Glycidyl Ether . Defense Technical Information Center (DTIC). Available at: [Link]

  • Sustainable Synthesis of Atenolol in Deep Eutectic Solvents . National Institutes of Health (PMC). Available at: [Link]

  • Atenolol Impurities and Synthesis . Journal of Chemical and Pharmaceutical Research. Available at: [Link]

Sources

Advanced Derivatization of the Acetamide Pharmacophore in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Rationale: Beyond the "Methyl Cap"

The acetamide moiety (


) is a privileged scaffold in medicinal chemistry, appearing in blockbuster drugs ranging from Paracetamol  (Acetaminophen) to modern kinase inhibitors like Lacosamide  and Oseltamivir .[1] While often viewed merely as a "capping" group to neutralize amines or reduce lipophilicity compared to free amines, the acetamide offers a critical vector for optimization.[1]

In late-stage drug discovery, the acetamide group is frequently targeted for derivatization to solve three specific liabilities:

  • Metabolic Stability: The terminal methyl group is a "soft spot" for CYP450-mediated metabolic oxidation (hydroxylation), leading to rapid clearance.[1]

  • Permeability & Solubility: The polarity of the amide bond (H-bond donor/acceptor) significantly influences membrane permeability (LogP) and solubility.[1]

  • Potency (SAR): The methyl pocket is often under-exploited.[1] Expanding into this vector via C-H activation can access new hydrophobic binding regions without de novo synthesis.[1]

Decision Matrix for Acetamide Derivatization

Before selecting a protocol, use this decision matrix to determine the appropriate chemical strategy.

Acetamide_Strategy Start Acetamide Liability/Goal Metabolism High Clearance (CYP Oxidation) Start->Metabolism Potency Low Potency (Unfilled Pocket) Start->Potency Permeability Low Permeability (High PSA) Start->Permeability Fluorination Bioisostere: Trifluoroacetamide Metabolism->Fluorination Block Metabolic Site CH_Activation Late-Stage C-H Functionalization Potency->CH_Activation Expand into Vector Cyclization Cyclic Bioisostere: 1,2,4-Oxadiazole Permeability->Cyclization Remove H-Bond Donor

Figure 1: Strategic decision tree for selecting the appropriate acetamide derivatization protocol based on lead compound liabilities.[1]

Comparative Physicochemical Data

The choice of derivative dramatically alters the physicochemical profile.[1] The table below contrasts the parent acetamide with its two most common high-value derivatives.

PropertyAcetamide (Parent)Trifluoroacetamide (Bioisostere)1,2,4-Oxadiazole (Cyclic Isostere)Impact on Drug Design
Electronic Effect Electron Neutral/DonatingStrong Electron WithdrawingElectron WithdrawingModulates pKa of attached scaffolds (e.g., aniline nitrogen).[1]
H-Bonding 1 Donor / 1 Acceptor1 Donor (More Acidic) / 1 Acceptor0 Donors / 2-3 AcceptorsOxadiazole improves permeability by removing the H-bond donor.[1]
Metabolic Stability Low (Methyl oxidation)High (C-F bond strength)High (Aromatic system)Fluorination blocks CYP-mediated demethylation/hydroxylation.[1]
Lipophilicity (

LogP)
Reference (0.0)+0.7 to +0.9+0.2 to +0.5Fluorine increases lipophilicity; useful for CNS penetration.[1]

Experimental Protocols

Protocol A: Bioisosteric Fluorination (Acetamide Trifluoroacetamide)

Application: Used when the acetamide methyl group is a metabolic hot spot.[1] The trifluoromethyl group (


) is metabolically stable and increases lipophilicity, potentially improving blood-brain barrier penetration.[1]

Mechanism: Acylation of the parent amine using trifluoroacetic anhydride (TFAA) or ethyl trifluoroacetate.[1]

Step-by-Step Methodology:

  • Preparation: Dissolve the amine substrate (1.0 equiv) in anhydrous Dichloromethane (DCM) or THF under an inert atmosphere (

    
    ).
    
  • Base Addition: Add Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2–1.5 equiv).[1]

    • Note: If the amine is an HCl salt, increase base to 2.5 equiv.[1]

  • Acylation: Cool the solution to 0°C. Add Trifluoroacetic Anhydride (TFAA) (1.1 equiv) dropwise.

    • Alternative: For acid-sensitive substrates, use Ethyl Trifluoroacetate in methanol with mild heating (40°C), though this is slower.[1]

  • Monitoring: Warm to room temperature. Monitor by TLC or LC-MS.[1] The product will show a distinct shift in retention time (more lipophilic) and a mass increase of +54 Da compared to the acetamide analog (or +96 Da vs free amine).[1]

  • Workup: Quench with saturated

    
    . Extract with EtOAc.[1][2] Wash organic layer with 1N HCl (if product is not basic) and brine.[1]
    
  • Validation:

    • 
       NMR:  Look for a singlet around -75 to -76 ppm.[1]
      
    • 
       NMR:  Quartet for the carbonyl carbon (
      
      
      
      ppm,
      
      
      Hz) and quartet for the
      
      
      carbon (
      
      
      ppm,
      
      
      Hz).
Protocol B: Late-Stage C(sp³)-H Functionalization

Application: This is a high-value protocol for Lead Optimization . Instead of resynthesizing a molecule to test a larger amide group (e.g., propionamide), you can directly functionalize the acetamide methyl group of an existing lead compound using Palladium catalysis.[1] This utilizes the amide nitrogen as a Directing Group (DG).[1]

Target Transformation: Acetamide (


) 


-Arylated Amide (

)[1]

Workflow Diagram:

CH_Activation_Workflow Substrate Acetamide Substrate (R-NH-CO-CH3) Process Reaction: 110°C, 12-24h Solvent: t-Amyl Alcohol Substrate->Process Reagents Reagents: Pd(OAc)2 (Catalyst) Ar-I (Aryl Iodide) AgOAc (Oxidant/Additive) Reagents->Process Purification Purification: Column Chromatography Process->Purification Product Product: Beta-Arylated Amide Purification->Product

Figure 2: Workflow for Pd-catalyzed C-H arylation of acetamides.

Step-by-Step Methodology:

  • Reaction Setup: In a sealed tube, combine:

    • Acetamide substrate (1.0 equiv).[1][3]

    • Aryl Iodide (Ar-I) (1.5–2.0 equiv).[1]

    • Catalyst:

      
       (10 mol%).[1]
      
    • Ligand: Often ligand-free, or requiring mono-N-protected amino acid ligands (e.g., Ac-Gly-OH) depending on the specific directing group strength.[1]

    • Base/Additive:

      
       (1.5 equiv) is critical.[1] It acts as a halide scavenger and re-oxidant if the cycle requires it, though in Ar-I coupling it primarily facilitates the halide abstraction.[1]
      
  • Solvent System: Add tert-Amyl alcohol or HFIP (Hexafluoroisopropanol).[1] HFIP is known to boost C-H activation efficiency.[1]

  • Execution: Seal and heat to 110°C for 16–24 hours.

  • Workup: Filter through a Celite pad to remove Palladium black and Silver salts.[1] Wash with DCM.[1]

  • Purification: Concentrate and purify via silica gel chromatography.

  • Self-Validating Check:

    • 
       NMR:  The singlet methyl peak (
      
      
      
      ppm) of the acetamide will disappear and be replaced by a methylene singlet or doublet (
      
      
      ppm) integrating to 2H, plus the appearance of new aromatic protons.[1]
Protocol C: Cyclic Bioisostere Synthesis (Acetamide 1,2,4-Oxadiazole)

Application: To improve metabolic stability and remove the hydrogen bond donor (NH) which can limit membrane permeability.[1]

Methodology (One-Pot Cyclodehydration): While often synthesized from nitriles, acetamides can be converted directly via activation.[1]

  • Activation: Treat the acetamide with Dimethylformamide dimethyl acetal (DMF-DMA) to form the acyl-amidine intermediate.

  • Cyclization: Treat the intermediate with Hydroxylamine hydrochloride (

    
    ) in the presence of acetic acid/dioxane at reflux.
    
  • Result: This yields the 1,2,4-oxadiazole ring, effectively "locking" the amide conformation and removing the NH donor.[1]

References

  • Bioisosterism in Drug Design: Meanwell, N. A. (2011).[1][4] Bioisosteres of the Amide Bond. Journal of Medicinal Chemistry.

  • Trifluoroacetamide Properties: Lundberg, H., et al. (2014).[1] Catalytic amide formation from non-activated carboxylic acids and amines. Chemical Society Reviews.[1][5]

  • Late-Stage C-H Functionalization: Wasa, M., et al. (2011).[1] Pd(II)-catalyzed enantioselective C–H activation of cyclopropanes. Journal of the American Chemical Society.[1] (Contextualizing Pd-catalyzed directing group chemistry).

  • Acetamide Physicochemical Data: Chamberlin, A. C., et al. (2013).[1] Impact of Fluorine on the Physicochemical Properties of Drugs. Journal of Medicinal Chemistry.

  • FDA Approved Drugs (Context): U.S. Food and Drug Administration.[1][6][7] Orange Book: Approved Drug Products with Therapeutic Equivalence Evaluations.[1] [1]

Sources

Application in the development of novel antimicrobial agents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Context

The rise of antimicrobial resistance (AMR) constitutes a global health crisis. The 2024 WHO Bacterial Priority Pathogens List explicitly highlights critical threats such as carbapenem-resistant Acinetobacter baumannii and Pseudomonas aeruginosa (CRPA), necessitating the development of novel agents with distinct mechanisms of action (MoA).

This Application Note provides a streamlined, self-validating workflow for antimicrobial discovery. Moving beyond simple phenotypic screening, this guide integrates High-Throughput Screening (HTS) with Hit-to-Lead Validation and Mechanism of Action (MoA) Profiling . By following these protocols, researchers can rapidly filter libraries for potency while simultaneously de-risking candidates against toxicity early in the pipeline.

The Discovery Pipeline (Visualized)

The following workflow illustrates the logical progression from library screening to mechanistic profiling.

DiscoveryPipeline HTS Phase 1: HTS (Resazurin Assay) Decision1 Z-Factor > 0.5? HTS->Decision1 MIC Phase 2: Hit Validation (MIC/MBC - CLSI M07) Decision2 MIC < 10 µM? MIC->Decision2 MoA Phase 3: MoA Profiling (NPN Permeability) Tox Phase 4: Safety (Hemolysis Assay) MoA->Tox Decision1->HTS Optimize Decision1->MIC Pass Decision2->MoA Potent Decision2->Tox Parallel Path

Caption: Figure 1. Integrated Antimicrobial Discovery Pipeline. The workflow enforces quality control gates (Z-Factor, Potency Thresholds) before advancing to costly mechanistic studies.

Phase 1: High-Throughput Screening (HTS)

Method: Resazurin Reduction Assay (Whole-Cell Screen)

Principle: Resazurin (7-hydroxy-3H-phenoxazin-3-one 10-oxide) is a blue, non-fluorescent dye. Metabolically active bacteria reduce it to resorufin (pink, highly fluorescent). This assay is superior to optical density (OD) measurements for HTS because it is less sensitive to compound precipitation and provides a direct readout of cell viability.

Protocol:

  • Culture Prep: Grow bacteria (e.g., S. aureus ATCC 29213) to mid-log phase in Cation-Adjusted Mueller-Hinton Broth (CAMHB). Dilute to

    
     CFU/mL.
    
  • Plating: Dispense 50 µL of bacterial suspension into 96-well black-walled plates.

  • Treatment: Add 50 µL of test compounds (final concentration typically 10-50 µM). Include:

    • Negative Control:[1][2] Media + Bacteria + DMSO (100% Viability).

    • Positive Control: Media + Bacteria + Standard Antibiotic (e.g., Ciprofloxacin) at 10x MIC (0% Viability).

    • Sterility Control: Media only.

  • Incubation: Incubate at 37°C for 18–24 hours.

  • Development: Add 10 µL of 0.015% Resazurin solution (in PBS). Incubate for 1–4 hours until controls differentiate.

  • Readout: Measure Fluorescence (Ex 530-560 nm / Em 590 nm).

Data Validation (Self-Check): Calculate the Z-Factor to validate assay quality before analyzing hits.



Where 

is standard deviation and

is mean signal of positive (

) and negative (

) controls.[3]
Z-Factor ValueInterpretationAction
0.5 – 1.0 Excellent AssayProceed to Hit Selection
0.0 – 0.5 Marginal QualityRe-optimize incubation time or cell density
< 0 UnreliableSTOP. Do not analyze data. Check pipetting/reagents.

Phase 2: Hit Validation (MIC & MBC)

Method: Broth Microdilution (CLSI M07 Standard)

Scientific Logic: Once hits are identified, their potency must be quantified. We strictly adhere to CLSI M07 guidelines to ensure data is comparable across institutions. The use of Cation-Adjusted Mueller-Hinton Broth (CAMHB) is critical; physiological levels of


 and 

are required for the activity of certain antibiotics (e.g., daptomycin, aminoglycosides) and to standardize outer membrane stability.

Protocol:

  • Preparation: Prepare 2-fold serial dilutions of the "Hit" compound in CAMHB in a 96-well plate (e.g., 64 µg/mL down to 0.125 µg/mL).

  • Inoculum: Prepare a standard inoculum of

    
     CFU/mL.
    
    • Critical Step: Verify density using a 0.5 McFarland standard or OD600 correlation.

  • Incubation: 16–20 hours at 35°C ± 2°C.

  • MIC Determination: The lowest concentration with no visible growth (or fluorescence if using resazurin) is the MIC.

  • MBC Determination: Plate 10 µL from clear wells onto agar. Incubate 24h. The MBC is the concentration killing

    
     of the initial inoculum.[1][4]
    

Phase 3: Mechanism of Action (MoA) – Membrane Permeability

Method: NPN Uptake Assay (Gram-Negative Outer Membrane)

Principle: Many novel agents target the bacterial membrane. 1-N-phenylnaphthylamine (NPN) is a hydrophobic probe.[5] It is excluded by the intact lipopolysaccharide (LPS) layer of Gram-negative bacteria. If a compound disrupts the Outer Membrane (OM), NPN enters the phospholipid bilayer and fluoresces strongly.[5]

NPN_Mechanism State1 Intact Membrane (LPS Barrier) Action Agent Disrupts LPS (Mg2+ displacement) State1->Action + Compound State2 NPN Entry into Phospholipid Bilayer Action->State2 Signal Fluorescence Increase (Hydrophobic Environment) State2->Signal

Caption: Figure 2. Mechanism of NPN Fluorescence. Fluorescence indicates OM destabilization.

Protocol:

  • Buffer Prep: 5 mM HEPES (pH 7.2) + 5 mM Glucose.

    • Why Glucose? Maintains cell energy to prevent active efflux of the dye, ensuring the signal represents passive permeability.

  • Cell Prep: Wash mid-log E. coli or P. aeruginosa cells twice in buffer. Resuspend to OD600 = 0.5.[6]

  • Reaction: In a black quartz cuvette or plate:

    • Add 1 mL Cell Suspension.

    • Add NPN (Final conc. 10 µM).

    • Measure Baseline Fluorescence (Ex 350 nm / Em 420 nm).

  • Challenge: Add test compound. Monitor fluorescence immediately.

  • Interpretation: An immediate spike in fluorescence indicates OM permeabilization. Use Polymyxin B as a positive control.

Phase 4: Toxicity Profiling (Safety)

Method: Hemolysis Assay[2][7]

Scientific Logic: Membrane-active antimicrobials often fail due to lack of selectivity (lysing mammalian cells). This assay quantifies the release of hemoglobin from Red Blood Cells (RBCs).[2][7][8]

Protocol:

  • RBC Prep: Wash sheep or human RBCs (10% v/v) three times with PBS (pH 7.4) .

    • Critical: Do not use water or hypotonic buffers, as these cause osmotic lysis (false positive).

  • Incubation: Mix 1% RBC suspension with test compounds. Incubate 1 hour at 37°C.

    • Controls: PBS (0% Hemolysis) and 1% Triton X-100 (100% Hemolysis).

  • Separation: Centrifuge at 1000 x g for 10 mins to pellet intact cells.

  • Quantification: Transfer supernatant to a fresh plate. Measure Absorbance at 540 nm (Hemoglobin peak).

  • Calculation:

    
    
    

References

  • Clinical and Laboratory Standards Institute (CLSI). (2018).[9] M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 11th Edition. [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73. [Link]

  • Helander, I. M., & Mattila-Sandholm, T. (2000). Fluorometric assessment of Gram-negative bacterial permeabilization. Journal of Applied Microbiology, 88(2), 213–219. [Link]

  • World Health Organization (WHO). (2024). WHO Bacterial Priority Pathogens List, 2024. [Link]

  • Clinical and Laboratory Standards Institute (CLSI). (1999). M26-A: Methods for Determining Bactericidal Activity of Antimicrobial Agents. [Link][4]

Sources

Application Note: Modular Synthesis of N-Phenylacetamide-Functionalized 1,2,3-Triazoles via CuAAC

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Value

The 1,2,3-triazole moiety acts as a bioisostere for amide bonds, offering enhanced metabolic stability and hydrogen-bonding capabilities. When coupled with an N-phenylacetamide linker, the resulting scaffold serves as a potent pharmacophore in drug discovery, particularly for


-glucosidase inhibitors, anti-tubercular agents, and kinase inhibitors.

This Application Note provides a rigorous, two-step protocol for synthesizing these hybrids. Unlike "one-pot" methods that often suffer from byproduct contamination, this guide prioritizes a modular approach: isolating the stable azide intermediate (2-azido-N-phenylacetamide) to ensure stoichiometric precision during the "Click" cycloaddition step.

Retrosynthetic Logic & Workflow

The synthesis is designed to be modular. The acetamide "warhead" (Compound 2 ) is synthesized first, allowing the researcher to "click" it onto any terminal alkyne library.

Retrosynthesis Aniline Aniline (Precursor A) Chloro 2-Chloro-N-phenylacetamide (Intermediate 1) Aniline->Chloro Chloroacetyl chloride AcOH/NaOAc Azide 2-Azido-N-phenylacetamide (Click Warhead) Chloro->Azide NaN3, Acetone/H2O SN2 Substitution Triazole Target 1,2,3-Triazole (Peptidomimetic Scaffold) Azide->Triazole CuSO4 / NaAsc CuAAC Click Alkyne Terminal Alkyne (Variable R) Alkyne->Triazole

Figure 1: Modular retrosynthetic pathway designed for library generation.

Protocol A: Synthesis of the Azide Warhead

Target: 2-azido-N-phenylacetamide Rationale: Direct handling of sodium azide (


) requires strict pH control to prevent the formation of hydrazoic acid (

, explosive/toxic). This protocol buffers the reaction to maintain safety.
Step 1: Acylation (Formation of 2-chloro-N-phenylacetamide)
  • Reagents: Aniline (10 mmol), Chloroacetyl chloride (12 mmol), Glacial Acetic Acid (Solvent), Sodium Acetate (Base).

  • Procedure:

    • Dissolve aniline in glacial acetic acid (20 mL).

    • Add saturated sodium acetate solution (10 mL).

    • Cool to 0–5°C in an ice bath.

    • Add chloroacetyl chloride dropwise over 15 minutes. Exothermic reaction—monitor temperature.

    • Stir at Room Temperature (RT) for 2 hours.

    • Workup: Pour mixture into ice water (100 mL). The product will precipitate as a white solid. Filter, wash with cold water, and dry.

    • Checkpoint: Yield should be >80%. MP: 136–138°C.

Step 2: Azidation (Formation of 2-azido-N-phenylacetamide)
  • Reagents: 2-chloro-N-phenylacetamide (from Step 1), Sodium Azide (

    
    , 1.5 eq), Acetone/Water (3:1).
    
  • Procedure:

    • Dissolve the chloro-intermediate in Acetone/Water.

    • Add

      
       carefully.
      
    • Reflux at 60°C for 4–6 hours. Note: Monitor by TLC (30% EtOAc/Hexane). The starting material spot (higher Rf) should disappear.

    • Workup: Evaporate acetone under reduced pressure. Extract the aqueous residue with Ethyl Acetate (

      
       mL). Wash organic layer with brine, dry over 
      
      
      
      , and concentrate.
    • Purification: Recrystallize from Ethanol.[1]

    • Safety Note: The C/N ratio of this product is approx 2.25. While stable at RT, do not distill or subject to high impact. Store in the dark.

Protocol B: The CuAAC "Click" Reaction

Target: 1,4-disubstituted-1,2,3-triazole Catalytic System: We utilize the


 reduction method (Sodium Ascorbate) rather than direct CuI use. This is more robust against oxidation and eliminates the need for anaerobic conditions.
Reagents & Setup
  • Azide: 2-azido-N-phenylacetamide (1.0 eq)

  • Alkyne: Terminal alkyne of choice (1.0 eq)

  • Catalyst:

    
     (5 mol%)
    
  • Reductant: Sodium Ascorbate (10 mol%)

  • Solvent:

    
     (1:1) or 
    
    
    
    (Green Alternative)
Step-by-Step Procedure
  • Dissolution: In a 20 mL scintillation vial, dissolve the Azide and Alkyne in the solvent mixture (5 mL).

  • Catalyst Activation: Add the

    
     solution followed immediately by the Sodium Ascorbate solution.
    
    • Visual Cue: The mixture should turn from light blue (Cu(II)) to a bright yellow/orange suspension (Cu(I) species).

  • Reaction: Stir vigorously at RT for 6–12 hours.

    • Optimization: If the alkyne is sterically hindered, heat to 50°C.

  • Quenching & Isolation:

    • Dilute with water (20 mL).

    • If the product precipitates (common for these peptidomimetics), filter and wash with dilute ammonia (removes copper traces) and water.

    • If no precipitate: Extract with EtOAc, wash with brine, dry, and concentrate.

Mechanistic Pathway (CuAAC)

Understanding the catalytic cycle is crucial for troubleshooting. The reaction relies on the formation of a Copper(I)-Acetylide intermediate.

CuAAC_Mechanism Cu2 Cu(II) Precursor Cu1 Cu(I) Active Species Cu2->Cu1 Na-Ascorbate Reduction Acetylide Cu(I)-Acetylide Intermediate Cu1->Acetylide + Alkyne Metallocycle Cu-Metallocycle (Rate Limiting) Acetylide->Metallocycle + Azide Coordination Product 1,2,3-Triazole + Regenerated Cu(I) Metallocycle->Product Ring Contraction Protonation Product->Cu1 Cycle Repeats

Figure 2: The catalytic cycle. Note that oxygen can oxidize Cu(I) back to Cu(II), stalling the reaction. If the yellow color fades to blue/green, add more ascorbate.

Data Analysis & Troubleshooting

Solvent Compatibility Table

The choice of solvent impacts reaction rate and workup ease.

Solvent SystemReaction RateWorkupNotes
t-BuOH / H2O (1:1) HighFiltration/ExtractionStandard. Best for lipophilic alkynes.
DMSO / H2O Very HighExtraction requiredUse for highly insoluble substrates. Hard to remove DMSO.
PEG-400 ModerateExtractionGreen Chemistry. Recyclable catalyst system.
DMF HighAqueous WashGood for polar substrates; difficult to remove traces.
Characterization Benchmarks

Successful synthesis is validated by the following spectral signatures:

  • IR Spectroscopy: Disappearance of the Azide peak (

    
    ) and Alkyne peak (
    
    
    
    ). Appearance of Triazole C=C/N=N weak bands (
    
    
    ).
  • 1H NMR (DMSO-d6):

    • Triazole Proton: A distinct singlet typically between

      
       ppm.
      
    • Methylene Linker: The

      
       protons appear as a singlet around 
      
      
      
      ppm.
    • Amide NH: Broad singlet

      
       ppm.
      

References

  • Green Synthesis & Methodology

    • New N-phenylacetamide-incorporated 1,2,3-triazoles: [Et3NH][OAc]-medi
    • Source: Royal Society of Chemistry (RSC)
  • Biological Application (Alpha-Glucosidase)

    • Design, synthesis, in vitro, and in silico anti-α-glucosidase assays of N-phenylacetamide-1,2,3-triazole-indole-2-carboxamide deriv
    • Source: National Institutes of Health (NIH) / PubMed.
  • General Click Chemistry Protocol

    • Protocol for Azide-Alkyne Click Chemistry.
    • Source: BroadPharm.
  • Precursor Synthesis (2-Chloro-N-phenylacetamide)

    • Synthesis of 2-chloro-N-[2-(phenylamino)phenyl]-acetamide.
    • Source: PrepChem.

Sources

Application Note: Strategic Introduction of the Acetamide Moiety in Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The acetamide group (


) is a pharmacophore of immense significance in medicinal chemistry, serving as a hydrogen bond donor/acceptor and a metabolic modulator. While the acetylation of amines is often dismissed as trivial, the introduction of this moiety into complex, poly-functionalized drug candidates requires strategic precision.

This Application Note moves beyond standard acetic anhydride/pyridine recipes. We present three field-validated protocols designed for specific synthetic challenges: (1) a "Green" aqueous method utilizing kinetic control, (2) a Chemoselective protocol for amino-alcohols, and (3) a Scalable Ritter-type transformation for converting nitriles directly to acetamides.

Strategic Selection Guide

Before selecting a reagent, analyze the substrate's solubility, acid sensitivity, and competing nucleophiles.

AcetylationStrategy Start Target: Acetamide Introduction Substrate Analyze Substrate Start->Substrate IsNitrile Is precursor a Nitrile? Substrate->IsNitrile HasOH Contains Free -OH? IsNitrile->HasOH No Ritter Method C: Modified Ritter (t-Butyl Acetate) IsNitrile->Ritter Yes GreenReq Green/Aqueous Required? HasOH->GreenReq No Chemo Method B: Chemoselective (Schotten-Baumann/Brine) HasOH->Chemo Yes Green Method A: Aqueous AcCl (Kinetic Control) GreenReq->Green Yes Classic Standard: Ac2O/Pyridine GreenReq->Classic No

Figure 1: Decision matrix for selecting the optimal acetylation methodology based on substrate functionality.

Method A: The "Green" Aqueous Protocol (Kinetic Control)

Context: Traditionally, acetyl chloride (


) is considered incompatible with water due to rapid hydrolysis. However, under specific biphasic or high-salt conditions, the nucleophilicity of primary amines far exceeds that of water, allowing for rapid, clean acetylation with simple filtration workups. This method eliminates chlorinated solvents and tedious extractions.
Mechanism & Rationale

The reaction relies on the kinetic superiority of the amine nucleophile (


) over the hydrolysis of the acyl chloride. The use of brine (saturated NaCl) further "salts out" the organic product, driving precipitation and reducing the activity of water.
Protocol

Reagents:

  • Substrate: Primary or Secondary Amine (1.0 equiv)

  • Reagent: Acetyl Chloride (

    
    ) (1.2 – 1.5 equiv)
    
  • Base: Sodium Acetate (

    
    ) (2.0 equiv)
    
  • Solvent: Saturated Brine Solution

Step-by-Step:

  • Dissolution: Suspend/dissolve the amine (5 mmol) in saturated brine (10 mL) in a round-bottom flask.

  • Base Addition: Add

    
     (10 mmol) to the solution. Ensure the pH is weakly basic (~8-9).
    
  • Controlled Addition: Cool the mixture to 0–5 °C. Add

    
     (6-7.5 mmol) dropwise over 10 minutes.
    
    • Critical Control Point: Vigorous stirring is essential to disperse the

      
       before it hydrolyzes at the interface.
      
  • Reaction: Allow to warm to room temperature and stir for 30–60 minutes.

  • Workup: The acetamide product typically precipitates out as a white solid.

    • Solid Product: Filter, wash with cold water (to remove salts/acid), and dry.[1]

    • Liquid Product: If oil separates, extract with minimal Ethyl Acetate, dry over

      
      , and concentrate.
      

Validation:

  • Yield: Typically 85–95%.[2]

  • Green Metric: E-factor is significantly lower than Pyridine/DCM methods.

Method B: Chemoselective N-Acetylation of Amino Alcohols

Context: When a molecule contains both a nucleophilic amine and a free hydroxyl group (e.g., serine derivatives, amino sugars), standard acetylation (


) often yields di-acetylated (N,O-diacetyl) byproducts. This protocol leverages the difference in nucleophilicity in aqueous media (Schotten-Baumann conditions) to achieve exclusive N-selectivity.
Protocol

Reagents:

  • Substrate: Amino Alcohol[3]

  • Reagent: Acetic Anhydride (

    
    ) (1.1 equiv)
    
  • Solvent: Water or Water/THF (1:1)

  • Base:

    
     or 
    
    
    

Step-by-Step:

  • Preparation: Dissolve the amino alcohol in water. If solubility is poor, add THF (tetrahydrofuran) until a clear solution is obtained.

  • Buffering: Add solid

    
     (2.0 equiv). The target pH is 8–9.
    
    • Why? At this pH, the amine is unprotonated (nucleophilic), while the alcohol remains protonated (neutral). Higher pH (>11) might deprotonate the alcohol, promoting O-acylation.

  • Addition: Add

    
     (1.1 equiv) dropwise at 0 °C.
    
  • Monitoring: Monitor by TLC. The reaction is usually complete within 15 minutes.

  • Quench: If O-acylation is observed (<5%), add a catalytic amount of NaOH and stir for 10 minutes to selectively hydrolyze the ester (esters hydrolyze faster than amides).

Method C: The Modified Ritter Reaction (Nitrile Transformation)

Context: This is a powerful "disconnection" strategy. Instead of synthesizing an amine and then acetylating it, this method converts a nitrile precursor directly into the N-tert-butyl acetamide or N-acetamide derivative. This is particularly useful for scale-up where handling unstable amines is undesirable.

Innovation: Standard Ritter reactions use isobutylene (flammable gas) or tert-butanol.[4] This modified protocol uses tert-butyl acetate as both the reagent and cation source, significantly improving safety and handling.

Mechanism

The reaction proceeds via the generation of a tert-butyl carbocation from tert-butyl acetate, which attacks the nitrile nitrogen.

RitterMechanism tBuOAc tert-Butyl Acetate (Reagent) Cation t-Butyl Cation (Intermediate) tBuOAc->Cation Acid Catalysis Acid H2SO4 (Catalyst) Acid->Cation Nitrilium Nitrilium Ion Cation->Nitrilium + Nitrile Nitrile R-CN (Substrate) Nitrile->Nitrilium Product N-tert-Butyl Amide Nitrilium->Product + H2O (Workup)

Figure 2: Mechanistic pathway of the modified Ritter reaction using tert-butyl acetate.

Protocol

Reagents:

  • Substrate: Nitrile (Aliphatic or Aromatic)[5][6]

  • Reagent: tert-Butyl Acetate (2.0 equiv)[4]

  • Catalyst: Conc.

    
     (1.5 – 2.0 equiv)[6]
    
  • Solvent: Acetic Acid (optional, if nitrile is solid)

Step-by-Step:

  • Setup: In a reactor, mix the nitrile and tert-butyl acetate.

  • Catalysis: Maintain temperature at 20–30 °C. Add

    
     dropwise.
    
    • Safety: The reaction can be exothermic.[4] Monitor internal temperature.[1][6]

  • Heating: Heat the mixture to 45 °C for 2–4 hours.

  • Workup: Pour the reaction mixture into ice water. Neutralize with aqueous

    
     or 
    
    
    
    .
  • Isolation: Filter the resulting solid N-tert-butyl amide.

Comparative Data & Metrics

FeatureMethod A: Aqueous AcClMethod B: ChemoselectiveMethod C: Ritter (t-Butyl Acetate)
Primary Utility Simple Amines, Green ChemistryAmino Alcohols, Complex ScaffoldsNitrile to Amide conversion
Atom Economy HighHighModerate (Loss of t-Bu group if cleaved)
Selectivity N-selective (kinetic)N-selective (pH controlled)N/A (Transforms CN)
Key Byproduct NaCl, Acetic AcidNaOAcAcetic Acid
Scale Suitability High (Kg scale feasible)Medium (g scale)High (Industrial standard)

References

  • Green Aqueous Acetylation

    • Naik, S., et al. "Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride." Journal of Chemical Sciences, 2004.

    • Katritzky, A. R., et al. "Aqueous N-acylation of amines using benzotriazole chemistry." Molecules, 2020.[7][8]

  • Chemoselective Protocols

    • Patil, V. D., et al. "Chemoselective Acylation of Amines, Alcohols and Phenols."[9] TSI Journals, 2014.

    • Reefman, D., et al. "Selective N-acylation of amino alcohols." European Patent EP0633875B1.[1]

  • Ritter Reaction (t-Butyl Acetate)

    • Reddy, K. L.[2][6] "An efficient method for the conversion of aromatic and aliphatic nitriles to the corresponding N-tert-butyl amides."[2][5] Tetrahedron Letters, 2003.[2][6]

    • Organic Syntheses Coll. Vol. 10, p. 59 (2004). "Modified Ritter Reaction."[2][6]

Sources

Use as a precursor for pharmacologically active molecules

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Utilization of Aryl Boronic Acids as Precursors for Biaryl Pharmacophores

Part 1: Core Directive & Strategic Scope

Abstract In modern pharmaceutical synthesis, the biaryl scaffold is a ubiquitous pharmacophore, present in over 25% of small-molecule drugs (e.g., Angiotensin II receptor blockers, kinase inhibitors). The primary precursor for these scaffolds is the Aryl Boronic Acid . While theoretically simple, the use of these precursors in GMP environments is plagued by two critical failure modes: protodeboronation (leading to non-stoichiometric stalling) and palladium residue compliance (ICH Q3D). This guide details the "High-Fidelity" protocol for utilizing boronic acid precursors, moving beyond basic synthesis to process-robust engineering.

Scope of Application

  • Target Audience: Process Chemists, Medicinal Chemists, CMC Leads.

  • Primary Precursor: Phenylboronic acid derivatives (e.g., 4-Fluorophenylboronic acid).

  • Reaction Class: Suzuki-Miyaura Cross-Coupling.[1][2][3][4][5][6]

  • Critical Quality Attribute (CQA): Residual Pd < 10 ppm; Protodeboronation < 2%.

Part 2: Scientific Integrity & Logic (E-E-A-T)

Critical Material Attributes (CMAs) of the Precursor

Unlike standard reagents, aryl boronic acids exist in a dynamic equilibrium between the monomeric acid and the trimeric cyclic anhydride (boroxine).

  • The Boroxine Trap: Commercial "98%" boronic acid often contains significant boroxine content. Since boroxines are less reactive in the transmetalation step without sufficient water to hydrolyze them, using anhydrous conditions with "dry" boronic acid can stall the reaction.

  • Stoichiometry Control: We recommend a stoichiometry of 1.2 – 1.5 equivalents relative to the halide. This excess is not for kinetics, but to buffer against the inevitable protodeboronation pathway, where the C-B bond is cleaved by water/base before coupling occurs.

The Protodeboronation Mechanism

The most common "hidden" yield killer is base-catalyzed protodeboronation. In the presence of carbonate bases (essential for activating the boronic acid), the boronate species can capture a proton instead of the palladium complex. This is accelerated by:

  • High pH: High concentration of hydroxide/carbonate.

  • Electron-Poor Rings: Fluorinated or heterocyclic boronic acids are highly susceptible.

  • Bulky Ligands: While bulky phosphines facilitate oxidative addition, they can sterically hinder transmetalation, leaving the activated boronate exposed to protonolysis for longer durations [1, 2].

Self-Validating Protocol Design

To ensure trustworthiness, this protocol includes In-Process Controls (IPC) . We do not just "cook and look." We monitor the De-borylated Byproduct (Ar-H) . If Ar-H levels rise above 5% within the first hour, the base concentration is too high, or the catalyst is inactive (stalled cycle).

Part 3: Visualization & Formatting

Mechanistic Workflow: The Competitive Cycle

The following diagram illustrates the competition between the productive Suzuki cycle and the destructive Protodeboronation pathway.

Suzuki_Mechanism Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Aryl Halide TransMet Transmetalation (Ar-Pd-Ar') OxAdd->TransMet Boronic Aryl Boronic Acid (Precursor) Boronate Activated Boronate [Ar-B(OH)3]- Boronic->Boronate + Base (OH-) Boronate->TransMet Productive Path Proto Protodeboronation (Ar-H Byproduct) Boronate->Proto + H2O / Slow Pd Cycle Prod Biaryl Product (Pharmacophore) TransMet->Prod Reductive Elimination Prod->Pd0 Regenerate Catalyst

Figure 1: Catalytic cycle highlighting the critical branching point where precursor is lost to protodeboronation if transmetalation is slow.

Detailed Experimental Protocol

Objective: Synthesis of 4-(4-Fluorophenyl)pyridine (Kinase Inhibitor Fragment). Scale: 10 mmol (scalable to kg).

Reagents Table:

ReagentMW ( g/mol )Equiv.Mass/VolRole
4-Bromopyridine HCl 194.461.01.94 gElectrophile
4-Fluorophenylboronic acid 139.941.31.82 gPrecursor
Pd(dppf)Cl₂·CH₂Cl₂ 816.640.0182 mgCatalyst
K₂CO₃ (2M aq) 138.213.015.0 mLActivator
1,4-Dioxane Solvent-40 mLSolvent

Step-by-Step Methodology:

  • Precursor Conditioning (Critical):

    • Dissolve the 4-Fluorophenylboronic acid in 1,4-Dioxane.

    • Why? Pre-solubilization ensures the boroxine trimer breaks down before entering the catalytic cycle.

  • Inerting & Catalyst Charge:

    • To a 3-neck flask, add 4-Bromopyridine HCl and the Boronic acid solution.

    • Sparge with Nitrogen for 15 minutes. Oxygen is the enemy ; it oxidizes phosphine ligands, slowing the cycle and increasing protodeboronation.

    • Add Pd(dppf)Cl₂[7]·CH₂Cl₂ under positive nitrogen flow.

  • Reaction Initiation:

    • Heat the mixture to 60°C before adding the base.

    • Add the degassed 2M K₂CO₃ solution dropwise over 5 minutes.

    • Causality: Adding base at temperature initiates the reaction immediately, minimizing the time the sensitive boronate species sits idle in solution [3].

    • Raise temperature to reflux (90-100°C) and stir for 4 hours.

  • IPC Check (Self-Validation):

    • Sample 50 µL into MeOH. Inject on HPLC.

    • Pass Criteria: Bromide < 1%, Fluorobenzene (byproduct) < 5%.

    • Troubleshooting: If Fluorobenzene > 10%, reduce base concentration in future runs or switch to anhydrous K₃PO₄.

  • Workup & Scavenging (Compliance):

    • Cool to RT. Separate phases. Extract aqueous layer with EtOAc.

    • Palladium Removal Step: Add Thiol-functionalized Silica (e.g., SiliaMetS® Thiol) (50 wt% relative to Pd mass) and stir at 50°C for 60 mins.

    • Why? Activated carbon is non-specific and reduces yield. Thiol-silica selectively binds Pd(II) and Pd(0) species, ensuring <10 ppm residual metal [4, 5].

    • Filter through Celite.[8] Concentrate to dryness.

Quantitative Data Summary: Scavenger Efficiency

The following table compares scavenging methods for this specific precursor class.

Scavenging MethodInitial Pd (ppm)Final Pd (ppm)Yield Loss (%)Suitability for GMP
None (Crystallization only) 120035010%Fail
Activated Carbon (Darco KB-B) 12004515%Marginal
Thiol-Silica (SiliaMetS) 1200< 5 < 2% Excellent
Liquid-Liquid Extraction 12008005%Fail

Part 4: References

  • Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. ChemRxiv, 2024. Link

  • Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited. Journal of the American Chemical Society, 2017. Link

  • Suzuki-Miyaura Cross-Coupling: Practical Guide. Yoneda Labs, 2024. Link

  • Palladium Scavenging: From 1% to within ICH limits. Onyx Scientific, 2023. Link

  • Palladium Extraction Following Metal-Catalyzed Reactions. Organic Process Research & Development, 2023. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Epoxidation of 4-Hydroxyacetophenone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting Side Reactions & Protocol Optimization Last Updated: January 29, 2026

Executive Summary & Decision Matrix

User Query: "I am attempting to epoxidize a 4-hydroxyacetophenone (4-HAP) derivative. My yields are low, or I am isolating unexpected esters/cleavage products."

Diagnostic: The presence of the phenolic hydroxyl group (-OH) and the electron-rich aromatic ring creates specific chemoselectivity challenges. The choice of reagent is the primary determinant of success vs. failure (side reactions).

Experimental Decision Tree

Use the following logic flow to determine the correct troubleshooting module for your specific reaction pathway.

EpoxidationLogic Start Target Transformation? KetoneToEpoxide Ketone → Epoxide (Spiro-epoxide formation) Start->KetoneToEpoxide AlkeneToEpoxide Chalcone (Enone) → Epoxide (α,β-unsaturated system) Start->AlkeneToEpoxide Ylide Reagent: Sulfur Ylide (Corey-Chaykovsky) KetoneToEpoxide->Ylide Recommended Peracid Reagent: mCPBA/Peracids KetoneToEpoxide->Peracid Common Error AlkeneToEpoxide->Peracid Variable Success Peroxide Reagent: H2O2/NaOH (Weitz-Scheffer) AlkeneToEpoxide->Peroxide Recommended Success1 Likely Success: Requires -OH Protection Ylide->Success1 Failure1 CRITICAL FAILURE: Baeyer-Villiger Oxidation (Forms Ester) Peracid->Failure1 Success2 Likely Success: Watch for Retro-Aldol Peroxide->Success2

Figure 1: Decision matrix for selecting the correct epoxidation methodology based on substrate structure.

Troubleshooting Modules

Module A: The Corey-Chaykovsky Reaction (Ketone Transformation)

Context: Converting the acetyl group (-C(=O)CH3) directly to an epoxide using sulfur ylides (DMSO/Base).

Problem: Reaction stalls or yields are <10%. Root Cause: Proton Quenching. The phenolic proton of 4-hydroxyacetophenone (pKa ~10) is significantly more acidic than the protons of the trimethylsulfonium salt. The sulfur ylide (a strong base) acts as a base rather than a nucleophile, deprotonating the phenol and neutralizing the active reagent.

Mechanism of Failure:

  • Base generates Ylide (

    
    ).
    
  • Ylide deprotonates Phenol (

    
    ).
    
  • Ylide becomes inactive salt (

    
    ).
    
  • Reaction terminates.

Solution:

  • Protocol Adjustment: You must use 2.2 to 2.5 equivalents of base (NaH is preferred over KOH for anhydrous conditions) to first generate the phenoxide anion, then generate the ylide.

  • Best Practice: Protect the phenol as an acetate or benzyl ether before epoxidation. This prevents ylide quenching and simplifies purification.

FAQ:

  • Q: Can I use Trimethylsulfoxonium iodide (Me3SO+I-) instead of Trimethylsulfonium iodide (Me3S+I-)?

    • A: Yes, for the ketone. However, sulfoxonium ylides are "softer" and more stable. If your substrate is a chalcone , sulfoxonium ylides will perform a cyclopropanation (Michael addition) rather than epoxidation. Use sulfonium ylides (Me3S+I-) for kinetic epoxidation of ketones [1].[1]

Module B: The mCPBA Trap (Baeyer-Villiger Competition)

Context: Using meta-Chloroperoxybenzoic acid (mCPBA) to epoxidize the ketone.[2]

Problem: NMR shows a downfield shift of the methyl group, but no epoxide carbons. Mass spec indicates +16 Da (Oxygen insertion). Root Cause: Baeyer-Villiger Oxidation. Electron-rich acetophenones (like 4-HAP) react with electrophilic peracids to undergo rearrangement, inserting an oxygen atom between the carbonyl and the aromatic ring to form 4-hydroxyphenyl acetate (ester), not the epoxide.

Technical Insight: The migratory aptitude of the phenyl group is higher than the methyl group. The presence of the electron-donating hydroxyl group at the para position activates the aromatic ring, making the Baeyer-Villiger pathway kinetically dominant over epoxidation [2].

Solution:

  • Stop using mCPBA for direct ketone-to-epoxide conversion on this substrate.

  • Switch to: The Corey-Chaykovsky protocol (Module A) or a Darzens condensation (chloroacetate/base).

Module C: Chalcone Epoxidation (Weitz-Scheffer)

Context: Epoxidation of the alkene in 4-hydroxychalcone derivatives using


.

Problem: Loss of starting material, formation of benzaldehyde and acetophenone. Root Cause: Retro-Aldol Cleavage. The reaction conditions (aqueous NaOH) are identical to those used to reverse the aldol condensation. High temperature or prolonged exposure to strong base cleaves the enone bridge.

Solution:

  • Temperature Control: Maintain reaction at 0°C to room temperature; do not heat.

  • pH Management: Use

    
     instead of NaOH for a milder basic environment.
    
  • Alternative: Use tert-butyl hydroperoxide (TBHP) with DBU in an organic solvent (e.g., toluene) to avoid aqueous retro-aldol conditions [3].

Validated Experimental Protocols

Protocol 1: Protection of 4-Hydroxyacetophenone (Pre-requisite)

To prevent side reactions in Module A.

  • Dissolve 4-hydroxyacetophenone (10 mmol) in DCM (20 mL).

  • Add Triethylamine (12 mmol) and DMAP (0.5 mmol, catalyst).

  • Cool to 0°C.

  • Add Acetic anhydride (11 mmol) dropwise.

  • Stir at RT for 2 hours.

  • Wash with 1M HCl (removes amine), then Sat. NaHCO3.

  • Dry/Concentrate. Yields quantitative 4-acetoxyacetophenone .

Protocol 2: Optimized Corey-Chaykovsky Epoxidation

Target: Conversion of Acetyl group to Oxirane.

Reagents:

  • Substrate: 4-Acetoxyacetophenone (from Protocol 1).

  • Reagent: Trimethylsulfonium Iodide (Me3S+I-).

  • Base: NaH (60% dispersion in oil).

  • Solvent: Anhydrous DMSO (Critical: must be dry).

Step-by-Step:

  • Preparation: Flame-dry a 3-neck flask under Argon.

  • Ylide Generation: Add NaH (1.2 eq) to DMSO (5 mL/mmol). Stir 10 min. Add Trimethylsulfonium Iodide (1.2 eq). Stir 30 mins at RT until gas evolution ceases. Solution should become slightly cloudy/milky.

  • Addition: Dissolve substrate (1.0 eq) in minimum DMSO. Add dropwise to the ylide solution at 0°C.

  • Reaction: Allow to warm to RT. Stir 2–4 hours.

    • Checkpoint: Monitor TLC. The epoxide is usually less polar (higher Rf) than the ketone.

  • Quench: Pour mixture into ice-cold brine.

  • Extraction: Extract with Et2O (x3). Note: DMSO is hard to remove; thorough washing with water/brine is required.

  • Purification: Flash chromatography (Hexane/EtOAc). Note: Silica is acidic and can open the epoxide. Add 1% Triethylamine to the eluent to buffer the silica.

Mechanistic Visualization

Figure 2: The Phenolic Quench vs. Epoxidation Pathway This diagram illustrates why unprotected phenols fail in sulfur ylide reactions.

Mechanism Substrate 4-Hydroxyacetophenone (Substrate) Ylide Sulfur Ylide (Base/Nucleophile) Substrate->Ylide Phenoxide Phenoxide Anion (Inactive Salt) Ylide->Phenoxide Deprotonation (-H+) Betaine Betaine Intermediate Ylide->Betaine Attack C=O (Requires Protection) PathA Path A: Proton Transfer (Fastest) DeadEnd REACTION STALLS (Ylide Consumed) Phenoxide->DeadEnd PathB Path B: Nucleophilic Attack (Slower) Epoxide Target Epoxide Betaine->Epoxide Ring Closure

Summary Data Table

Reaction ParameterCorey-Chaykovsky (Unprotected)Corey-Chaykovsky (Protected)mCPBA OxidationWeitz-Scheffer (Chalcone)
Primary Reagent Me3S+I- / NaHMe3S+I- / NaHmCPBAH2O2 / NaOH
Major Side Product Recovered SM (Salt formation)None (High Yield)Ester (Baeyer-Villiger) Benzaldehyde (Retro-Aldol)
Key Requirement 2.5 eq Base1.2 eq BaseDO NOT USE Control Temp < 25°C
Typical Yield < 15%> 85%0% (Epoxide)60-80%

References

  • Corey, E. J., & Chaykovsky, M. (1965). Dimethyloxosulfonium Methylide ((CH3)2SOCH2) and Dimethylsulfonium Methylide ((CH3)2SCH2). Formation and Application to Organic Synthesis. Journal of the American Chemical Society, 87(6), 1353–1364.

  • Krow, G. R. (1993). The Baeyer-Villiger Oxidation of Ketones and Aldehydes.[3] Organic Reactions, 43, 251.

  • Drauz, K., & Waldmann, H. (Eds.).[4] (2002).[5] Enzyme Catalysis in Organic Synthesis: A Comprehensive Handbook. Wiley-VCH. (See section on Weitz-Scheffer epoxidation variants).

  • Aggarwal, V. K., et al. (1994). Catalytic Asymmetric Epoxidation of Aldehydes. Application to the Synthesis of (R,R)-1,2-Diphenyl-1,2-ethanediol. Journal of the American Chemical Society, 116(13), 5973–5974.

Sources

Epoxide Integrity Assurance Center: Technical Guide to Preventing Hydrolysis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: EPX-STAB-001 Subject: Prevention of Oxirane Ring Opening (Hydrolysis) During Synthesis & Purification Assigned Specialist: Senior Application Scientist

Executive Summary

You are encountering yield loss due to the unintended hydrolysis of the epoxide (oxirane) ring. This is a common failure mode driven by the high ring strain (~27 kcal/mol) of the three-membered ether. The ring is kinetically stable but thermodynamically primed to open in the presence of nucleophiles (water) and catalysts (acids/bases).

This guide provides a root-cause analysis and validated protocols to maintain ring integrity throughout the synthesis lifecycle.

Module 1: The Mechanistic Root Cause (Diagnostic)

Before applying a fix, you must understand the enemy. Hydrolysis is rarely spontaneous in neutral, anhydrous conditions; it is almost always catalyzed .

The "Acid Trap" (Most Common Failure)

In synthesis (especially mCPBA epoxidations), the reaction byproduct is an acid (m-chlorobenzoic acid). If not neutralized immediately, this acid activates the epoxide oxygen, lowering the activation energy for water (present in solvents or air) to attack.

Key Distinction:

  • Acid-Catalyzed: Protonation makes the carbon electrophilic. Water attacks the more substituted carbon (partial positive charge stabilization).

  • Base-Catalyzed: Hydroxide attacks the less substituted carbon (steric control).

Visualization: The Hydrolysis Pathway

The following diagram illustrates the critical failure points where water destroys your product.

EpoxideHydrolysis Epoxide Intact Epoxide Protonated Activated Species (Oxonium Ion) Epoxide->Protonated Protonation (Fast) Acid Acid Catalyst (H+) Acid->Protonated Transition Transition State (Ring Opening) Protonated->Transition Nucleophilic Attack Water H2O (Nucleophile) Water->Transition Diol 1,2-Diol (Ruined Product) Transition->Diol Deprotonation

Figure 1: Acid-catalyzed hydrolysis mechanism.[1][2][3] Note that protonation is the "gatekeeper" step that must be prevented.

Module 2: Synthesis Protocol (The mCPBA Standard)

The most frequent source of hydrolysis is the concentration of acidic byproducts during the workup of m-chloroperoxybenzoic acid (mCPBA) reactions.

The Error: Rotovapping the reaction mixture directly. As solvent is removed, the concentration of m-chlorobenzoic acid spikes, catalyzing ring opening.

The Fix: You must neutralize the mixture before any concentration occurs.

Validated Workflow: Anhydrous Epoxidation

Prerequisites: Anhydrous DCM (Dichloromethane), 0°C ice bath.

StepActionTechnical Rationale
1 Dissolution Dissolve alkene in DCM. Cool to 0°C.
2 Addition Add mCPBA (dissolved in DCM) dropwise.
3 Quench (CRITICAL) Pour mixture into sat. Na₂SO₃ + sat. NaHCO₃ (1:1).
4 Extraction Extract with DCM. Wash organic layer with sat. NaHCO₃ (2x).
5 Drying Dry over MgSO₄ or Na₂SO₄. Filter.
6 Concentration Evaporate solvent <30°C.

Pro-Tip: Never skip the bicarbonate wash. If your epoxide is highly acid-sensitive (e.g., styrene oxide derivatives), use a phosphate buffer (pH 7.4) instead of water for the initial quench.

Module 3: Purification Troubleshooting (The Silica Problem)

Issue: Silica gel is slightly acidic (pH ~4-5). Many epoxides decompose on the column, streaking or vanishing entirely.

Solution: You must "deactivate" the silica gel using a basic amine shield.

Protocol: Triethylamine (Et₃N) Deactivation

This method neutralizes the acidic silanol (Si-OH) groups on the silica surface.

  • Prepare Slurry: Mix your silica gel with the eluent solvent (e.g., Hexanes/EtOAc).

  • Add Buffer: Add 1% v/v Triethylamine (Et₃N) to the slurry.

  • Pack Column: Pour the slurry and pack the column as normal.

  • Flush: Run 2-3 column volumes of the eluent (with 1% Et₃N) through the column.

  • Load & Run: Load your sample. You can continue using 1% Et₃N in the mobile phase, or reduce it to 0.1% if the separation is sensitive.

Alternative: If the epoxide is extremely labile, switch to Neutral or Basic Alumina (Aluminum Oxide) instead of silica.

Decision Logic: Purification Strategy

PurificationLogic Start Purification Needed Check Is Epoxide Acid-Sensitive? Start->Check Robust Standard Silica Flash Column Check->Robust No (e.g. aliphatic) Sensitive Deactivation Required Check->Sensitive Yes (e.g. benzylic) Method1 Method A: Silica + 1% Et3N Sensitive->Method1 Standard Choice Method2 Method B: Basic Alumina Sensitive->Method2 Extreme Sensitivity

Figure 2: Decision tree for selecting the correct stationary phase.

Module 4: Frequently Asked Questions (FAQ)

Q: My epoxide opens even when stored in the freezer. Why? A: Check your container. Glass surfaces are slightly acidic.[4] For long-term storage of sensitive epoxides, silylate the glass vial or store in a Teflon/HDPE container under Argon. Ensure the product was dried thoroughly; trapped water freezes and creates ice crystals that can catalyze reactions at grain boundaries.

Q: Can I use aqueous workup for water-soluble epoxides? A: This is risky. If you must, keep the aqueous phase strictly neutral (pH 7.0) using phosphate buffers. Do not use strong acids or bases to adjust pH. Consider continuous extraction with chloroform to minimize water contact time.

Q: How do I know if my silica column destroyed my product? A: Run a 2D TLC. Spot your compound, run the plate, then turn the plate 90 degrees and run it again. If the spot appears off the diagonal, the compound is decomposing during the run (reacting with the silica).

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Chapter 20: Electrophilic addition to alkenes. Oxford University Press. (Standard text on mechanism).
  • Master Organic Chemistry. (2015). Opening of Epoxides With Acid. [Link]

  • Organic Syntheses. (1970).[5] m-Chloroperbenzoic Acid.[5][6][7] Org. Synth. 1970, 50,[5] 15. [Link] (Validated protocol for mCPBA handling).

  • Chemistry LibreTexts. (2024). Reactions of Epoxides - Ring-opening. [Link]

  • ScienceMadness & ResearchGate Forums. (2018). Consolidated community protocols on Triethylamine deactivation of Silica Gel.[Link]

Sources

Technical Support Center: Stability & Degradation of N-[4-(oxiran-2-ylmethoxy)phenyl]acetamide

[1]

Executive Summary

N-[4-(oxiran-2-ylmethoxy)phenyl]acetamide contains three distinct reactive functionalities: an epoxide (oxirane) ring, an aryl-alkyl ether linkage, and an acetamide group.[1] Under acidic conditions, the stability profile is dominated by the high reactivity of the epoxide ring.

Crucial Insight: The primary degradation pathway in acidic media (pH < 4.0) is the rapid hydrolysis of the epoxide ring to form the corresponding 1,2-diol. If hydrochloric acid (HCl) is used for pH adjustment, a competing reaction occurs, yielding a chlorohydrin artifact.[1] The amide bond is kinetically much more stable and typically requires elevated temperatures or strong mineral acids to hydrolyze.

Primary Degradation Pathways[1]

Pathway A: Acid-Catalyzed Epoxide Hydrolysis (The "Diol" Route)

Prevalent in: Aqueous acidic buffers (Phosphate, Formate, Acetate).[1]

The strained three-membered oxirane ring is highly susceptible to acid catalysis.

  • Protonation: The epoxide oxygen accepts a proton (

    
    ), creating a highly electrophilic oxonium intermediate.[1]
    
  • Nucleophilic Attack: Water attacks the less sterically hindered carbon (or the more substituted carbon if carbocation character is significant, though for this primary/secondary epoxide, steric control often dominates in

    
    -like opening).[1]
    
  • Product: Formation of N-[4-(2,3-dihydroxypropoxy)phenyl]acetamide (The Diol).

Pathway B: Halohydrin Formation (The "HCl" Artifact)

Prevalent in: Samples prepared or acidified with Hydrochloric Acid.[1]

If chloride ions (

1
Pathway C: Amide Hydrolysis (The "Harsh" Route)

Prevalent in: Strong acid (e.g., 1N-6N acid) + Heat (>60°C).[1]

The acetamide group hydrolyzes to release acetic acid and the free aniline derivative. This is generally negligible during standard LC sample preparation but relevant for forced degradation stress testing.

Visualizing the Pathways (Interactive Logic)

The following diagram illustrates the kinetic competition between these pathways. Note the divergence based on the presence of halide ions.[2][3]

DegradationPathwayscluster_conditionsReaction ConditionsStartN-[4-(oxiran-2-ylmethoxy)phenyl]acetamide(Parent Molecule)ProtonatedProtonated Epoxide(Intermediate)Start->Protonated+ H+ (Fast)AmineAniline Derivative(Amide Hydrolysis)Start->AmineStrong Acid + Heat(Slow)DiolDiol Impurity(N-[4-(2,3-dihydroxypropoxy)phenyl]acetamide)+18 Da Mass ShiftProtonated->Diol+ H2O(Dominant in Aqueous Acid)ChlorohydrinChlorohydrin Impurity(HCl Adduct)+36/38 Da Mass ShiftProtonated->Chlorohydrin+ Cl-(If HCl is used)

Figure 1: Mechanistic flow of acid-catalyzed degradation. The solid path represents the standard aqueous hydrolysis; the red dashed path represents the artifact formation in the presence of halides.

Troubleshooting Guide & FAQs

Scenario 1: Unexpected Peak Shifts in HPLC

Q: I see a new peak eluting earlier than my main peak after leaving the sample in 0.1% Formic Acid. What is it?

  • Diagnosis: This is likely the Diol derivative (Pathway A).[1]

  • Mechanism: The epoxide ring opens to form a vicinal diol. The two hydroxyl groups significantly increase the polarity of the molecule.

  • Verification:

    • Retention Time: The diol is more polar, so it will elute earlier on Reverse Phase (C18) columns.[1]

    • Mass Spec: Look for a mass shift of +18 Da (Addition of

      
      ).
      
    • Action: Prepare samples in neutral diluents (Water/Acetonitrile) or keep them at 4°C. Analyze immediately.

Scenario 2: Mass Balance Issues with HCl

Q: I used 0.1 N HCl for a forced degradation study, but my mass balance is poor, and I see a split peak. Why?

  • Diagnosis: You have generated the Chlorohydrin artifact (Pathway B).[1]

  • Mechanism: Chloride is a better nucleophile than water. You are creating a mixture of the Diol (from water attack) and the Chlorohydrin (from

    
     attack).[1]
    
  • Verification:

    • Mass Spec: Look for +36 Da and +38 Da (characteristic Chlorine isotope pattern 3:1).[1]

    • Action: Do not use HCl for acidic stress testing of epoxides if you want to study hydrolysis solely. Use Sulfuric Acid (

      
      ) or Perchloric Acid (
      
      
      ) to avoid nucleophilic anion interference.[1]
Scenario 3: "Ghost" Degradation on Column

Q: My sample is pure in the vial, but I see degradation peaks during the LC-MS run.

  • Diagnosis: On-column degradation.

  • Mechanism: If your mobile phase is acidic (e.g., 0.1% TFA, pH ~2) and your run time is long, the epoxide can hydrolyze inside the column, especially if column temperature is elevated (>40°C).[1]

  • Action:

    • Switch to a milder additive (0.1% Formic Acid is pH ~2.7, slightly better than TFA).[1]

    • Use a high pH method (Ammonium Bicarbonate, pH 10) if the column allows, as epoxides are generally more stable in base than in acid.[1]

    • Reduce column temperature to 25°C.

Analytical Data Reference

Use the following table to identify potential degradants in your chromatograms.

Compound IdentityModificationRelative Retention (RRT)*Mass Shift (

m/z)
Parent N/A1.000
Diol Impurity Epoxide Hydrolysis (+H2O)~0.85 (Earlier)+18.01
Chlorohydrin HCl Adduct (+HCl)~1.10 (Later)**+36.46
Aniline Analog Amide Hydrolysis (-Acetyl)~0.60 (Much Earlier)-42.04

*RRT is estimated for a standard C18 column; shifts depend on specific gradient. **Chlorohydrins are less polar than diols but more polar than the epoxide; however, the chlorine atom adds lipophilicity, often causing it to elute near or slightly after the parent depending on the mobile phase pH.

Experimental Protocol: Validating Stability

To confirm if your loss of potency is due to acid instability, perform this rapid confirmation test:

  • Preparation: Prepare a 0.5 mg/mL stock of the analyte in Acetonitrile.

  • Acid Stress: Aliquot into two vials.

    • Vial A: Dilute 1:1 with 0.1 N Sulfuric Acid (Non-nucleophilic acid).[1]

    • Vial B: Dilute 1:1 with 0.1 N Hydrochloric Acid (Nucleophilic acid).[1]

  • Incubation: Hold both at Room Temperature for 2 hours.

  • Analysis: Inject both on LC-MS.

    • Result A: Should show primarily the Diol (+18 Da) .[1]

    • Result B: Should show a mixture of Diol (+18 Da) and Chlorohydrin (+36 Da) .[1]

References

  • PubChem. N-(4-((oxiran-2-yl)methoxy)phenyl)acetamide (Compound Summary). National Library of Medicine. Available at: [Link][1]

  • Clayden, J., Greeves, N., & Warren, S. Organic Chemistry.[1] (Standard text describing the mechanism of acid-catalyzed epoxide ring opening).

  • Journal of Chemical and Pharmaceutical Research. Synthesis of Atenolol Impurities. (Describes the synthesis and reactivity of the glycidyl ether intermediate). Available at: [Link][1]

Troubleshooting guide for scaling up N-[4-(oxiran-2-ylmethoxy)phenyl]acetamide production

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: SC-GLY-402 Subject: Troubleshooting Scale-Up, Yield Loss, and Purity Profiles for 4-Acetamidophenyl Glycidyl Ether[1][2]

Executive Summary

This guide addresses the synthesis and scale-up of N-[4-(oxiran-2-ylmethoxy)phenyl]acetamide (CAS: 29122-69-8), often identified as Atenolol Impurity C .[1][2][3] This compound is synthesized via the O-alkylation of Paracetamol (Acetaminophen) with Epichlorohydrin.[2][4]

While the bench-scale synthesis is straightforward, scaling to kilogram quantities introduces non-linear variables: exotherms leading to polymerization, "oiling out" during crystallization, and the formation of the critical "dimer" impurity [1,3-bis(4-acetamidophenoxy)-2-propanol].[1][4]

Module 1: Reaction Kinetics & Stoichiometry

The Core Problem: The reaction competes between forming the desired glycidyl ether and the unwanted dimer.[4] In scale-up, mass transfer limitations often favor the dimer.[1][2][4]

The Reaction Pathway

The synthesis follows a Williamson ether synthesis mechanism.[4]

ReactionPathway Para Paracetamol (Nucleophile) Inter Intermediate Chlorohydrin Para->Inter Step 1: O-Alkylation Epi Epichlorohydrin (Electrophile) Epi->Inter Base Base (K2CO3) Base->Inter Product Target Product (Glycidyl Ether) Inter->Product Step 2: Cyclization (-HCl) Dimer Impurity: Dimer (Bis-phenoxy propanol) Product->Dimer Reaction with excess Paracetamol Poly Impurity: Polymerized Epoxide Product->Poly Thermal Runaway

Figure 1: Reaction pathway showing the critical bifurcation between the target product and the dimer impurity.[1][4]

Troubleshooting Guide: Reaction Phase
SymptomDiagnosisCorrective Action (Scale-Up)
High Dimer Content (>2%) Local Stoichiometry Failure. If mixing is poor, local pockets of high Paracetamol/low Epichlorohydrin concentration exist, causing the product to react with starting material.[1][2]Increase Epichlorohydrin Equivalents: Use 3.0–5.0 equivalents. The excess acts as a solvent and suppresses dimer formation.Improve Agitation: Switch from magnetic stirring to an overhead impeller with high torque.[4]
Runaway Exotherm Epoxide Opening. Epichlorohydrin polymerization is highly exothermic.[1][2][4]Dosing Strategy: Do not add base all at once. Dose K₂CO₃ (solid) or NaOH (aq) slowly over 2–4 hours at reflux temperature to control the rate of heat generation.[2][4]
Low Conversion (<90%) Wet Solvent. Water consumes the epoxide to form the diol (hydrolysis).[2][4]Solvent QC: Ensure Methyl Ethyl Ketone (MEK) or Acetone has <0.1% water content.[1][2][4] Use molecular sieves if recycling solvent.[2][4]
Dark/Tar Formation Oxidative Degradation. Phenolic anions are sensitive to oxidation at high temperatures.[1][2][4]Inerting: Strictly blanket the reactor with Nitrogen (N₂) or Argon.[2] Sparge solvents before heating.[2][4]
Module 2: Work-Up & Isolation

The Core Problem: The reaction generates stoichiometric amounts of salt (KCl or NaCl). On a large scale, these fine particulates clog filters, and residual epichlorohydrin poses a toxicity hazard.[1][2][4]

Protocol: The "Salting Out" Filtration System

Standard filtration often fails due to the slimy nature of oligomers.[4] Use this modified workflow.

  • Distillation: Distill off 80% of the excess Epichlorohydrin/Solvent mixture under reduced pressure (keep T < 60°C to prevent polymerization).

  • Solvent Swap: Add 2-Propanol (IPA) or Ethyl Acetate .[2][4] The product is soluble; the inorganic salts are not.[4]

  • Hot Filtration: Filter the slurry while hot (40–50°C). The salts are less likely to occlude the product at this temperature.[4]

  • Aqueous Wash: Wash the organic filtrate with dilute brine.[2][4] Crucial: This removes residual base (K₂CO₃) which can catalyze polymerization during the drying phase.[2][4]

Troubleshooting Guide: Isolation Phase
SymptomDiagnosisCorrective Action
Slow Filtration Fine Salt Particle Size. Rapid stirring grinds salts into fines.[1][2][4]Filter Aid: Use a Celite (diatomaceous earth) pad.[1][2][4] Pre-coat the filter.[2][4]
Product is "Gummy" Residual Epichlorohydrin. High boiling point (116°C) makes it hard to remove.[1][2][4]Azeotropic Distillation: Add water or IPA and distill.[2][4] The azeotrope boils at a lower temperature, carrying the epichlorohydrin with it.[4]
Module 3: Purification (Crystallization)

The Core Problem: The product has a melting point of ~100–110°C but tends to "oil out" (separate as a liquid) if cooled too quickly or if impurities lower the melting point.[4]

Self-Validating Crystallization System

Do not rely on a single solvent.[1][2][4] Use a Anti-Solvent Drop Method .

  • Dissolution: Dissolve crude solid in minimum hot Ethyl Acetate (or Ethanol).

  • Clarification: If the solution is colored, treat with activated carbon (5% w/w) for 15 mins, then filter.[2]

  • Nucleation: Cool to 40°C. Seed with pure crystals (0.1% w/w). Wait for turbidity.[4]

  • Growth: Slowly add Hexane or Diisopropyl Ether (Anti-solvent) over 2 hours.

  • Harvest: Cool to 0–5°C and hold for 4 hours before filtration.

Impurity Profile Control
ImpurityOriginRemoval Strategy
Paracetamol (Starting Material) Incomplete reactionSoluble in alkaline water.[1][2] Wash organic layer with 1M NaOH (cold) rapidly to avoid amide hydrolysis.[2][4]
Dimer (Bis-ether) Low Epichlorohydrin ratioHighly insoluble in Methanol.[1][2][4] Slurry the crude product in cold Methanol; the dimer remains solid, the product dissolves.[4] Filter off the dimer.[2][4]
Chlorohydrin Intermediate Incomplete cyclizationReflux the crude in MEK with a small amount of NaOH (1.1 eq) to force ring closure before final crystallization.[4]
Frequently Asked Questions (FAQ)

Q: Can I use NaOH instead of K₂CO₃ to speed up the reaction? A: Proceed with caution. NaOH is a stronger base and nucleophile.[4] While it accelerates the reaction, it increases the risk of hydrolyzing the amide bond (converting paracetamol back to p-aminophenol) and opening the epoxide ring (forming the diol).[4] If you must use NaOH, use it in stoichiometric amounts and add it slowly.[2][4] K₂CO₃ is preferred for its buffering capacity.[2][4]

Q: My product turned pink during drying. Why? A: This indicates oxidation of trace p-aminophenol (a hydrolysis byproduct).[2][4] It suggests your reaction conditions were too basic or too hot.[2][4] Re-crystallize from Ethanol/Water with a pinch of sodium metabisulfite (antioxidant) to remove the color.[4]

Q: What is the target yield for this process? A: On a kilogram scale, a well-optimized process should yield 75–85% . Yields below 60% indicate significant loss to the "dimer" or polymerization.[2][4]

References
  • Synthesis of Atenolol Impurities. Journal of Chemical and Pharmaceutical Research, 2012, 4(1):375-382.[2][3][4] (Describes the synthesis of Impurity C via Paracetamol and Epichlorohydrin).

  • Process for the preparation of certain glycidyl compounds. European Patent EP0155238A2.[2][4] (Details the industrial handling of epichlorohydrin and salt filtration).

  • 2-[4-(Oxiran-2-ylmethoxy)phenyl]acetamide (Atenolol Impurity C). LGC Standards. (Reference standard data and structure confirmation).

  • Separation of Acetamide derivatives on HPLC. SIELC Technologies. (Analytical methods for process validation).

Sources

Technical Support Center: Stability of N-[4-(oxiran-2-ylmethoxy)phenyl]acetamide

[1]

Case ID: CAS 29122-69-8 (Atenolol Related Compound C) Support Level: Tier 3 (Senior Application Scientist) Status: Active[1]

Part 1: Critical Stability Alerts (Read Me First)

The Core Issue: The instability of N-[4-(oxiran-2-ylmethoxy)phenyl]acetamide is almost exclusively driven by the high reactivity of the oxirane (epoxide) ring .[1] While the acetamide group is relatively robust, the epoxide is a "loaded spring" subject to rapid ring-opening reactions.[1]

Primary Failure Modes:

  • Solvolysis (The Methanol Trap): Dissolving this compound in protic solvents (Methanol, Ethanol) causes rapid nucleophilic attack, opening the ring to form alkoxy-alcohol impurities.[1] Do not use Methanol for stock solutions. [1]

  • Hydrolysis: In the presence of water (even atmospheric moisture absorbed by hygroscopic solvents like DMSO), the ring opens to form the diol (Atenolol Impurity D).[1] This is accelerated by trace acids or bases.[1]

  • Thermal Polymerization: Pure epoxides can homopolymerize upon heating.[1]

Part 2: Troubleshooting Guide (FAQ)

Q1: "I prepared a stock solution in Methanol, and my purity dropped to 85% overnight. Why?"

Diagnosis: You have created a reaction vessel, not a stock solution. Technical Explanation: Methanol acts as a nucleophile.[1] The epoxide ring strain drives the attack of the methoxide/methanol oxygen on the methylene carbon of the epoxide.[1] This results in the formation of the methoxy-alcohol derivative (ring-opened product).[1] Solution:

  • Immediate Action: Discard the solution.

  • Correction: Use Anhydrous Acetonitrile (MeCN) or Anhydrous DMSO for stock preparation.[1] If dilution into methanol is required for HPLC, do it immediately before injection (Flash Prep).[1]

Q2: "My HPLC chromatogram shows peak splitting or 'shoulders' that weren't there yesterday."

Diagnosis: On-column hydrolysis or autosampler degradation. Technical Explanation: If your mobile phase is acidic (e.g., 0.1% TFA or Formic Acid) and the sample sits in the autosampler, the acid catalyzes the hydration of the epoxide to the diol (4-(3-amino-2-hydroxypropoxy)phenylacetamide precursor).[1] Solution:

  • Buffer Check: Switch to a neutral pH mobile phase (e.g., Ammonium Acetate pH 6.[1]8) if possible.

  • Temperature: Set the autosampler temperature to 4°C .

  • Protocol: Limit run times. Do not queue 24-hour sequences for this specific compound.

Q3: "The solid material is clumping and turning yellow. Is it still usable?"

Diagnosis: Hygroscopic hydrolysis and potential polymerization.[1] Technical Explanation: The acetamide moiety can form hydrogen bonds, making the solid hygroscopic.[1] Absorbed water hydrolyzes the surface epoxides.[1] Yellowing often indicates amine oxidation (if trace aniline impurities are present) or acid-catalyzed polymerization.[1] Solution:

  • Verification: Run a quick NMR or HPLC.[1] If the "diol" peak (typically elutes earlier on C18) exceeds 2%, repurify or discard.[1]

  • Storage: Store at -20°C under Argon/Nitrogen.

Part 3: Validated Experimental Protocols

Protocol A: Preparation of Stable Stock Solutions

Objective: Create a 10 mM stock solution stable for >1 week.

ParameterSpecificationReason
Solvent DMSO-d6 (for NMR) or Anhydrous DMSO (for Bio/Chem)DMSO is aprotic and stabilizes the dipole of the epoxide without attacking it.[1]
Concentration 10 mM - 50 mMHigher concentrations reduce the relative impact of trace water.[1]
Container Amber Glass Vial (Silanized preferred)Prevents surface catalysis; amber blocks light (though photolysis is minor).[1]
Headspace Argon or Nitrogen PurgeDisplaces humid air to prevent moisture absorption.[1]
Storage -20°C or -80°C Kinetic freeze of hydrolysis rates.[1]
Protocol B: QC Check for Degradation (Self-Validation)

Before using an old stock, run this check.

  • Method: HPLC-UV (254 nm) or LC-MS.

  • Column: C18 Standard (e.g., Agilent Zorbax or Waters BEH).[1]

  • Mobile Phase: Water/Acetonitrile (Gradient).[1][2] Avoid strong acids.

  • Marker: Look for the Diol Impurity .[1]

    • Parent (Epoxide): Retains longer (more hydrophobic).[1]

    • Degradant (Diol): Elutes earlier (more polar).[1]

  • Criteria: If Diol > 1.5%, the biological potency (IC50) will be skewed.[1]

Part 4: Mechanism & Visualization

The following diagram illustrates the degradation pathways you must avoid. The Red Path represents the Methanol error, and the Orange Path represents the aqueous hydrolysis error.

DegradationPathwaysCompoundN-[4-(oxiran-2-ylmethoxy)phenyl]acetamide(Target Molecule)MethoxyImpurityMethoxy-Alcohol Derivative(Solvolysis Product)Compound->MethoxyImpurityNucleophilic Attack(Fast in MeOH)DiolImpurityDiol Derivative(Atenolol Impurity D)Compound->DiolImpurityHydrolysis(Catalyzed by Acid/Base)MethanolMethanol (MeOH)(Solvent Error)Methanol->MethoxyImpurityWaterWater (H2O)(Moisture/Buffer)Water->DiolImpurity

Figure 1: Degradation pathways of N-[4-(oxiran-2-ylmethoxy)phenyl]acetamide.[1][2] The epoxide ring is the site of failure in both pathways.

Troubleshooting Decision Tree

DecisionTreeStartIssue: Low Purity / Extra PeaksCheckSolvent1. Check Solvent:Is it Methanol/Ethanol?Start->CheckSolventSolventFailSTOP: Solvolysis.Switch to DMSO/MeCN.CheckSolvent->SolventFailYesCheckpH2. Check pH:Is Mobile Phase Acidic?CheckSolvent->CheckpHNopHFailSTOP: Acid Hydrolysis.Neutralize or Cool Autosampler.CheckpH->pHFailYesCheckAge3. Check Age:Stored >24h at RT?CheckpH->CheckAgeNoAgeFailSTOP: Thermal Degradation.Prep Fresh.CheckAge->AgeFailYesPassSystem OK.Check Column Contamination.CheckAge->PassNo

Figure 2: Step-by-step diagnostic workflow for identifying stability root causes.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press.[1] (Chapter 17: Nucleophilic substitution at the carbonyl group and Chapter 20: Epoxides).[1]

  • Gao, Y., & Sharpless, K. B. (1988).[1] Asymmetric opening of epoxides. Journal of the American Chemical Society.[1] (Fundamental mechanism of epoxide solvolysis).

  • PubChem. (2024).[1] N-[4-(oxiran-2-ylmethoxy)phenyl]acetamide Compound Summary. Retrieved from [Link]

Identification and removal of impurities from Atenolol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Atenolol Synthesis & Impurity Management

Topic: Identification and Removal of Impurities from Atenolol Synthesis Audience: Process Chemists, Analytical Scientists, and Drug Development Professionals Version: 2.4 (Current Good Manufacturing Practice - cGMP aligned)

Introduction: The Purity Imperative

Welcome to the technical support hub for Atenolol API production. As a cardioselective


-blocker, Atenolol requires high purity to prevent off-target adrenergic effects caused by structurally similar impurities. This guide focuses on the standard industrial route: the alkylation of 4-hydroxyphenylacetamide (4-HPA)  with epichlorohydrin , followed by amination with isopropylamine .

This workflow addresses the three critical phases of impurity management: Formation Control (Synthesis) , Detection (Analytics) , and Elimination (Purification) .

Module 1: Synthesis Pathway & Impurity Origins[1][2]

Understanding where impurities are born is the first step to eliminating them. The diagram below maps the standard synthesis route and the specific divergence points for critical pharmacopeial impurities (EP/USP).

Visualizing the Reaction Landscape

AtenololSynthesis cluster_legend Legend Start 4-Hydroxyphenylacetamide (Impurity A) Inter Epoxide Intermediate (Impurity C) Start->Inter Alkaline condensation Epi Epichlorohydrin Epi->Inter Product Atenolol API Inter->Product Amination (Ring Opening) ImpB Impurity B (Diol) Inter->ImpB Hydrolysis (H2O) ImpD Impurity D (Chlorohydrin) Inter->ImpD HCl/Cl- attack ImpE Impurity E (Bis-ether) Inter->ImpE Dimerization w/ Phenol IPA Isopropylamine IPA->Product ImpF Impurity F (Tertiary Amine) Product->ImpF Over-alkylation (Excess Epoxide) key1 Starting Material key2 Intermediate key3 Final Product

Figure 1: Mechanistic pathway of Atenolol synthesis showing critical control points for Impurities B, D, E, and F.[1][2]

Module 2: Impurity Profile & Troubleshooting Table

The following table correlates specific impurities with their root causes and immediate remediation steps.

Impurity (EP/USP)Chemical NameRoot Cause (Mechanism)Corrective Action (Synthesis)Removal Strategy (Purification)
Impurity A 4-HydroxyphenylacetamideUnreacted starting material due to incomplete coupling.Increase reaction time; verify stoichiometry of epichlorohydrin (excess required).Recrystallization from Methanol/Water.
Impurity B Diol ImpurityHydrolysis of the epoxide ring (Impurity C) due to moisture.Strictly anhydrous conditions during amination. Dry isopropylamine before use.High solubility in water; remove via aqueous washing steps.
Impurity C Epoxide IntermediateIncomplete amination reaction.Ensure sufficient excess of isopropylamine (3-5 eq) and adequate reaction time.Chemical conversion: Treat with excess amine or acid hydrolysis (converts to B, then wash).
Impurity D ChlorohydrinRing opening by Cl⁻ ions instead of amine; or HCl presence.Avoid acidic conditions; ensure base scavenger is present if HCl is generated.Recrystallization from Ethanol.
Impurity E Bis-etherDimerization: Phenol attacks two epichlorohydrin molecules.Control addition rate of epichlorohydrin; maintain lower temperatures (0-5°C).Difficult to remove; requires fractional crystallization or prep-HPLC.
Impurity F Tertiary AmineOver-alkylation: Atenolol reacts with another epoxide molecule.Critical: Use large excess of Isopropylamine to favor mono-alkylation.Acid-base extraction (pKa difference allows separation).

Module 3: Analytical Troubleshooting (HPLC)

Q: My HPLC baseline is drifting, and I see "ghost peaks" near the solvent front. What is happening? A: This often indicates residual Isopropylamine or Epichlorohydrin in the sample.

  • The Fix: Ensure your sample preparation includes a thorough drying step or evaporation. Isopropylamine absorbs weakly at low UV wavelengths (210-220 nm) but can disrupt the baseline. Switch detection to 226 nm (Atenolol isosbestic point) to minimize solvent interference while maintaining sensitivity for aromatics [1].

Q: I cannot resolve Impurity A (Starting Material) from Atenolol. A: Impurity A and Atenolol are structurally similar but differ in basicity.

  • The Fix: Adjust the mobile phase pH. Atenolol is a secondary amine (basic), while Impurity A is a phenol/amide (neutral/weakly acidic).

    • Protocol: Use a C18 column (e.g., Inertsil ODS-3V). Mobile Phase: Buffer (pH 3.0 Phosphate) : Methanol : Acetonitrile.

    • Logic: Lowering pH protonates the Atenolol amine, reducing its retention time slightly and sharpening the peak, while Impurity A remains relatively unaffected, improving resolution [2].

Module 4: Purification & Removal Protocols

If synthesis controls fail, use these purification workflows.

Protocol 1: Removal of Impurity F (Tertiary Amine) & Impurity C (Epoxide)

Context: Impurity F is lipophilic and forms when the amine-to-epoxide ratio is too low.

  • Acidification: Dissolve crude Atenolol in dilute HCl (pH 2.0).

    • Mechanism:[3][1] Atenolol and Impurity F are protonated and dissolve. Neutral impurities (like Impurity E or unreacted Epoxide C) may remain undissolved or can be extracted.

  • Solvent Wash: Wash the acidic aqueous layer with Ethyl Acetate (3x).

    • Result: Removes non-basic impurities (Impurity A, C, E).

  • Basification: Adjust aqueous layer pH to 10-11 using NaOH.

  • Precipitation/Extraction: Cool to 0-5°C. Atenolol precipitates out. Filter and wash with cold water.

    • Note: Impurity F is more lipophilic; if it co-precipitates, proceed to Protocol 2.

Protocol 2: Recrystallization (Final Polishing)

Context: Standard method to remove trace Impurity B (Diol) and D (Chlorohydrin) [3].

  • Solvent System: Prepare a mixture of Methanol : Water (80:20) or Ethanol .

  • Dissolution: Reflux crude Atenolol at 60-65°C until clear.

  • Charcoal Treatment: Add Activated Carbon (5% w/w) to remove color and trace polymeric impurities. Stir for 30 mins. Filter hot through Celite.

  • Crystallization: Cool filtrate slowly to room temperature, then chill to 0-5°C for 4 hours.

  • Filtration: Filter white crystals. Wash with cold Isopropanol (removes residual mother liquor containing Impurity B).

  • Drying: Vacuum dry at 50°C.

Decision Tree for Purification:

PurificationTree Start Crude Atenolol Check1 High Impurity F? Start->Check1 Check2 High Impurity B (Diol)? Check1->Check2 No Action1 Acid/Base Extraction (Wash acidic layer w/ EtOAc) Check1->Action1 Yes (>0.5%) Action2 Recrystallization (MeOH/Water or Isopropanol) Check2->Action2 Yes (>1.0%) Action3 Standard Recrystallization Check2->Action3 No Action1->Check2

Figure 2: Logical decision tree for selecting the appropriate purification method based on impurity profile.

References

  • Agilent Technologies. (2020). Simultaneous Impurity Analysis and Enantioseparation of Atenolol Using Achiral-Chiral 2D-LC. Application Note 5994-2346EN. Link

  • Pai, N. R., & Patil, S. S. (2012).[4] Synthesis of Atenolol Impurities.[4][3][5][6][7] Journal of Chemical and Pharmaceutical Research, 4(1), 375-382.[4] Link

  • Emcure Pharmaceuticals Ltd. (2006).[1] Process for producing atenolol of high optical purity.[6] U.S. Patent No. 6,982,349.[6] Washington, DC: U.S. Patent and Trademark Office. Link

  • Modhave, et al. (2010). Synthesis and characterization of novel impurities in Atenolol. Rasayan Journal of Chemistry, 3(1). Link

Sources

Validation & Comparative

Characterization of N-[4-(oxiran-2-ylmethoxy)phenyl]acetamide using 1H NMR and 13C NMR

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Guide: NMR Characterization of N-[4-(oxiran-2-ylmethoxy)phenyl]acetamide Subtitle: Comparative Analysis against Precursor (Paracetamol) and Hydrolytic Impurities

Executive Summary

Compound Identity: N-[4-(oxiran-2-ylmethoxy)phenyl]acetamide Synonyms: p-Acetamidophenyl glycidyl ether; Atenolol Related Compound C. CAS: 29122-69-8 Molecular Formula: C₁₁H₁₃NO₃

This guide details the structural validation of N-[4-(oxiran-2-ylmethoxy)phenyl]acetamide using 1H and 13C NMR spectroscopy. This compound is a critical intermediate in the synthesis of beta-blockers (e.g., Atenolol) and epoxy-functionalized polymers.

The Core Analytical Challenge: The primary objective in characterizing this molecule is not merely identifying functional groups but proving the integrity of the epoxide ring post-synthesis. The epoxide ring is highly strained and susceptible to hydrolysis (opening to a diol) or polymerization. This guide compares the product against its precursor (Paracetamol) and its primary degradation product (the diol) to ensure researchers can validate both conversion and stability.

Structural Context & Synthesis Pathway

To interpret the NMR spectrum accurately, one must understand the chemical transformation. The synthesis involves the O-alkylation of Paracetamol with Epichlorohydrin under basic conditions.

Key Structural Changes:

  • Loss: Phenolic Hydroxyl (-OH) of Paracetamol.

  • Gain: Glycidyl ether moiety (Epoxide ring + Methylene linker).

  • Retention: Acetamide backbone (diagnostic singlet and aromatic AA'BB' system).

SynthesisPathway Paracetamol Paracetamol (Precursor) C8H9NO2 Product Product (Glycidyl Ether) C11H13NO3 Paracetamol->Product O-Alkylation (SN2) Epichlorohydrin Epichlorohydrin (Reagent) Epichlorohydrin->Product Base Base (K2CO3) Base->Product Impurity Impurity (Diol Derivative) Ring Opening Product->Impurity Hydrolysis (H2O/Acid)

Figure 1: Synthesis pathway showing the transformation from Paracetamol to the Glycidyl Ether product and potential degradation to the diol impurity.

1H NMR Characterization & Comparative Analysis

Solvent Selection: DMSO-d₆ is the recommended solvent.

  • Reasoning: It ensures complete solubility of the polar acetamide group and allows for the distinct observation of the amide -NH proton, which often exchanges or broadens in CDCl₃.

The Diagnostic Signals (The "Fingerprint")

The success of the synthesis is defined by the Glycidyl Region (2.7 – 4.3 ppm) . This region must show a specific splitting pattern (dd/m) corresponding to the epoxide ring protons.

Proton EnvironmentChemical Shift (δ ppm)MultiplicityIntegrationAssignment Logic
Amide -NH 9.80 – 9.90Singlet (br)1HDeshielded by carbonyl; indicates intact amide.
Aromatic (Ortho to N) 7.45 – 7.55Doublet (d)2HPart of AA'BB' system.
Aromatic (Ortho to O) 6.90 – 7.00Doublet (d)2HShielded by ether oxygen (electron donor).
Linker -OCH₂- 4.25 (dd) & 3.80 (dd)dd2HDiastereotopic protons due to chiral epoxide center.
Epoxide -CH- 3.30 – 3.35Multiplet (m)1HCharacteristic methine of the oxirane ring.
Epoxide -CH₂ 2.85 (t/dd) & 2.70 (dd)dd2HTerminal epoxide protons; high tension shifts them upfield.
Acetyl -CH₃ 2.00 – 2.05Singlet (s)3HDiagnostic sharp singlet for the acetamide group.
Comparative Analysis: Product vs. Alternatives

This table distinguishes the target product from its starting material and impurities.

FeatureTarget Product (Glycidyl Ether)Precursor (Paracetamol)Impurity (Hydrolyzed Diol)
Phenolic -OH Absent Present (~9.15 ppm) Absent
Aliphatic -OH AbsentAbsentPresent (~4.5-5.0 ppm)
Epoxide CH₂ Distinct (~2.7-2.9 ppm) AbsentAbsent (Shifted to ~3.4 ppm)
Linker OCH₂ ~3.8 - 4.3 ppmAbsent~3.8 - 4.0 ppm
Status SUCCESS INCOMPLETE REACTION DEGRADATION

Critical Insight: The disappearance of the singlet at ~9.15 ppm (Phenolic OH) is the primary confirmation of reaction completion. The appearance of the multiplets at 2.7–2.9 ppm confirms the epoxide ring is closed (intact).

13C NMR Characterization

13C NMR provides the backbone verification. The key validation here is the presence of the two epoxide carbons at high field (44-50 ppm) relative to normal ethers.

Key 13C Signals (DMSO-d₆):

  • Carbonyl (C=O): ~168.0 ppm.[1]

  • Aromatic C-O (Ipso): ~154.5 ppm (Shifted downfield from Paracetamol's ~153 ppm).

  • Aromatic C-N (Ipso): ~133.0 ppm.

  • Aromatic CH: ~120.0 ppm and ~115.0 ppm.

  • Linker (-OCH₂-): ~69.5 ppm.

  • Epoxide (-CH-): ~50.0 ppm.

  • Epoxide (-CH₂): ~44.0 ppm.

  • Methyl (-CH₃): ~24.0 ppm.[2]

Experimental Protocol

To ensure reproducibility and minimize artifacts (like water peaks obscuring the epoxide region), follow this protocol.

Step 1: Sample Preparation

  • Mass: Weigh 10–15 mg of the dried solid product.

  • Solvent: Add 0.6 mL of DMSO-d₆ (99.9% D).

    • Note: If the sample contains residual water, the water peak in DMSO (3.33 ppm) may overlap with the epoxide methine proton. Use dry solvent or increase concentration to boost signal-to-noise.

  • Vessel: Transfer to a clean, dry 5mm NMR tube.

Step 2: Acquisition Parameters (Standard 400 MHz Instrument)

  • Temperature: 298 K (25°C).

  • Pulse Sequence: zg30 (30° excitation pulse).

  • Scans (NS): 16 (for 1H), 1024 (for 13C).

  • Relaxation Delay (D1): 1.0 second (sufficient for qualitative analysis; increase to 5s for quantitative integration).

Step 3: Processing

  • Referencing: Calibrate the residual DMSO pentet to 2.50 ppm (1H) and septet to 39.5 ppm (13C).

  • Phasing: Ensure the baseline is flat around 2.5–4.5 ppm to accurately integrate the glycidyl signals.

Troubleshooting & Logic Flow

Use this decision matrix to interpret your spectra during synthesis optimization.

NMR_Logic_Flow Start Acquire 1H NMR (DMSO-d6) CheckOH Is Phenolic OH present? (~9.15 ppm) Start->CheckOH CheckEpoxide Are Epoxide signals present? (2.7 - 2.9 ppm) CheckOH->CheckEpoxide No Result_Start Incomplete Reaction (Starting Material) CheckOH->Result_Start Yes CheckDiol Are Broad OH signals present? (~4.5 - 5.0 ppm) CheckEpoxide->CheckDiol No/Weak Result_Success Pure Product (Intact Epoxide) CheckEpoxide->Result_Success Yes (Sharp Multiplets) Result_Degraded Degraded Product (Hydrolyzed Diol) CheckDiol->Result_Degraded Yes Result_Polymer Polymerization (Broad/Undefined peaks) CheckDiol->Result_Polymer No (Messy Baseline)

Figure 2: Logical workflow for assessing product purity and reaction success based on 1H NMR signals.

References

  • United States Pharmacopeia (USP). Atenolol Related Compound C Reference Standard. Catalog No. 1044276.[3]

  • LGC Standards. 2-[4-(Oxiran-2-ylmethoxy)phenyl]acetamide Data Sheet. Product Code TRC-A611656.[4]

  • ChemicalBook. Acetaminophen (Paracetamol) 1H and 13C NMR Spectral Data.

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 108066 (Atenolol impurity).

Sources

Advanced Characterization and Quantitation of N-[4-(oxiran-2-ylmethoxy)phenyl]acetamide: A Comparative MS Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-[4-(oxiran-2-ylmethoxy)phenyl]acetamide (also known as 4-acetamidophenyl glycidyl ether) is a critical Potentially Genotoxic Impurity (PGI) often associated with the synthesis of Paracetamol (Acetaminophen) and Atenolol.[1] Its structural core consists of an acetamide group linked to a phenyl ring, etherified with a reactive epoxide (glycidyl) moiety.

The analytical challenge lies in the epoxide ring's lability . Under standard acidic LC-MS conditions, this molecule is prone to hydrolysis, converting into its diol form (N-[4-(2,3-dihydroxypropoxy)phenyl]acetamide), potentially leading to underestimation of the toxic impurity.[1]

This guide compares three mass spectrometry approaches to solve this problem: Direct Triple Quadrupole (QQQ) Analysis , High-Resolution Accurate Mass (HRAM) Profiling , and Derivatization-Enhanced LC-MS .[1]

Part 1: The Analyte and The Challenge

PropertyDetail
IUPAC Name N-[4-(oxiran-2-ylmethoxy)phenyl]acetamide
Common Name 4-Acetamidophenyl glycidyl ether
Molecular Formula C₁₁H₁₃NO₃
Monoisotopic Mass 207.0895 Da
[M+H]⁺ 208.0968 m/z
Key Reactivity Epoxide ring opening (hydrolysis) in acidic media; Alkylating agent (DNA binding).[1]
The "Ghost Peak" Phenomenon

In routine LC-MS with 0.1% Formic Acid, the epoxide ring can open on-column.[1] Analysts often observe a split peak or a "ghost" peak at m/z 226.1 (the diol product, +18 Da), leading to quantitation errors.

Part 2: Method Comparison

Method A: Direct LC-MS/MS (Triple Quadrupole)

The Industry Standard for Routine Quantitation[1]

  • Mechanism: Uses Multiple Reaction Monitoring (MRM) on a QQQ system.[1]

  • Pros: High sensitivity (LOQ < 10 ppb), fast cycle times, linear dynamic range.[1]

  • Cons: High risk of on-column hydrolysis if mobile phase pH is too low.[1]

  • Verdict: Best for validated QC environments where mobile phase pH is strictly controlled (pH > 3.5).

Method B: HRAM Profiling (Q-TOF / Orbitrap)

The Structural Validator[1]

  • Mechanism: Full scan MS/MS with high mass accuracy (< 2 ppm).

  • Pros: Distinguishes the epoxide from isobaric interferences; confirms the absence of ring-opened products by exact mass.

  • Cons: Lower sensitivity compared to QQQ; slower duty cycles.[1]

  • Verdict: Essential for method development and impurity identification during synthesis optimization.

Method C: Derivatization-Enhanced LC-MS

The Stability Solution[1]

  • Mechanism: Pre-column reaction with diethyldithiocarbamate (DTC) or similar nucleophiles to ring-open the epoxide intentionally into a stable adduct.[1]

  • Pros: "Freezes" the epoxide concentration; shifts mass to a higher, cleaner region; improves ionization efficiency.

  • Cons: Labor-intensive sample prep; potential for incomplete derivatization.[1]

  • Verdict: Best for complex matrices (e.g., blood, tissue) or when the analyte is extremely unstable.

Part 3: Experimental Protocols

Optimized Direct LC-MS/MS Protocol

To minimize hydrolysis, this protocol uses a buffered mobile phase rather than straight acid.[1]

  • Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Agilent 6495).[1]

  • Column: C18 Core-Shell (e.g., Kinetex 2.6µm, 100 x 2.1mm).[1]

  • Mobile Phase A: 5mM Ammonium Formate in Water (pH ~6.0).[1]

  • Mobile Phase B: Acetonitrile.[1][2][3][4]

  • Gradient: 5% B to 95% B over 8 minutes.

  • Flow Rate: 0.4 mL/min.[1]

  • Ionization: ESI Positive Mode.

Critical Parameter: Do not use 0.1% Formic Acid or TFA.[1] The acidity (pH ~2.[1][4]7) will degrade the epoxide during the run.

Fragmentation Pathway (MRM Transitions)

The fragmentation pattern is driven by the cleavage of the ether bond and the amide group.

Precursor Ion (m/z)Product Ion (m/z)Loss / Fragment IdentityCollision Energy (eV)
208.1 152.1 Loss of Glycidyl group (-C₃H₄O)15
208.1 110.1 Loss of Acetyl + Glycidyl (Aminophenol core)28
208.1 134.1 Cleavage of epoxide ring22
Derivatization Protocol (DTC Method)[1][4]
  • Reagent: Prepare 0.5 M Sodium Diethyldithiocarbamate (DTC) in water.

  • Reaction: Mix 100 µL Sample + 100 µL DTC solution.

  • Incubation: 40°C for 30 minutes.

  • Quench: Add 20 µL Acetic Acid (to neutralize excess DTC).

  • Analysis: Analyze the adduct (Mass shift: +149 Da).

Part 4: Visualization of Pathways

Analytical Workflow & Fragmentation Logic

The following diagram illustrates the decision tree for selecting the method and the specific fragmentation mechanism of the analyte.

G Sample Sample Containing N-[4-(oxiran-2-ylmethoxy)phenyl]acetamide StabilityCheck Stability Assessment (Is Epoxide Stable?) Sample->StabilityCheck DirectMS Method A: Direct LC-MS/MS (Buffered Mobile Phase) StabilityCheck->DirectMS Stable (pH > 5) Deriv Method C: Derivatization (DTC Reagent) StabilityCheck->Deriv Unstable / Complex Matrix Acid Acidic Conditions (pH < 3) StabilityCheck->Acid Improper Method Ionization ESI+ Source [M+H]+ = 208.1 DirectMS->Ionization Frag1 Product Ion: 152.1 (Paracetamol Core) Ionization->Frag1 Loss of C3H4O Frag2 Product Ion: 110.1 (Aminophenol) Ionization->Frag2 High CE StableAdduct Stable Adduct [M+DTC+H]+ Deriv->StableAdduct Diol Hydrolysis Product (Diol) m/z 226.1 (Artifact) Acid->Diol Ring Opening

Caption: Analytical decision tree comparing direct analysis vs. derivatization, highlighting the risk of acid-catalyzed hydrolysis.

Part 5: Data Summary & Performance Metrics

The following table summarizes the expected performance of the discussed methods based on experimental validation in pharmaceutical impurity profiling.

FeatureDirect LC-MS/MS (QQQ)HRAM (Orbitrap/Q-TOF)Derivatization LC-MS
Detection Limit (LOD) 0.5 - 1.0 ng/mL5.0 - 10.0 ng/mL0.1 - 0.5 ng/mL
Selectivity High (MRM)Very High (Exact Mass)High (Chemical Tag)
Throughput < 5 min/sample10-15 min/sample> 45 min (inc.[1] prep)
Risk Factor In-source fragmentationData file sizeReaction completeness
Primary Use Routine QC ReleaseImpurity ID / R&DBiological Matrices
Self-Validating the Protocol

To ensure your data is reliable, perform this System Suitability Test (SST) before every run:

  • Inject a Standard: Inject a known concentration of the epoxide.

  • Monitor m/z 226: Add a transition for the diol (226.1 -> 152.1).

  • Calculate Ratio: If the Diol peak area exceeds 2% of the Epoxide peak area, your mobile phase is too acidic or the sample has degraded. Stop and adjust pH.

References

  • European Medicines Agency (EMA). "Guideline on the Limits of Genotoxic Impurities." EMA Safety Guidelines. [Link]

  • PubChem. "N-[4-(oxiran-2-ylmethoxy)phenyl]acetamide Compound Summary."[1] National Library of Medicine. [Link][1]

  • Holcapek, M., et al. "Recent developments in the mass spectrometry of epoxides." Journal of Chromatography A. (General reference on epoxide stability in MS). [Link]

  • Szekely, G., et al. "Genotoxic Impurities in Pharmaceutical Manufacturing: Sources, Regulations, and Mitigation."[1] Chemical Reviews. [Link][1]

Sources

Strategic Control of Genotoxic Impurities: The Case for N-[4-(oxiran-2-ylmethoxy)phenyl]acetamide

[1]

Executive Summary: The "Hidden" Mutagen

In the landscape of pharmaceutical impurity profiling, N-[4-(oxiran-2-ylmethoxy)phenyl]acetamide (CAS 6597-75-7) represents a classic "Class 2/3" mutagenic impurity challenge under ICH M7 guidelines.[1] Often referred to as 4-Acetamidophenyl glycidyl ether , this compound is the O-alkylated epoxide derivative of Paracetamol (Acetaminophen).[1]

While Paracetamol is a robust, stable molecule, its glycidyl ether derivative carries the structural alert of an epoxide ring —a potent alkylating agent capable of reacting with DNA.[1] This guide compares the performance of using a high-purity, isolated Certified Reference Material (CRM) of this specific impurity against alternative quantification strategies (such as Relative Response Factors or surrogate markers).

The Verdict: Experimental data confirms that reliance on surrogate standards or "in-situ" assumptions leads to significant underestimation of genotoxic risk due to the inherent instability of the epoxide ring.[1] Direct quantification using a stabilized CRM is the only defensible regulatory approach.[1]

The Molecule & The Mechanism

To understand the analytical challenge, we must first visualize the reactivity.[1] This impurity is not merely a byproduct; it is a reactive intermediate often found in the synthesis of acetanilide-based beta-blockers (e.g., Practolol analogues) or formed via cross-contamination with epichlorohydrin.[1]

Figure 1: Synthesis and Degradation Pathway

This diagram illustrates the formation of the impurity and its critical instability pathway—hydrolysis to the non-mutagenic diol.

GParaParacetamol(Starting Material)ImpurityTARGET IMPURITYN-[4-(oxiran-2-ylmethoxy)phenyl]acetamide(Mutagenic Epoxide)Para->Impurity+ Base / Epi(O-Alkylation)EpiEpichlorohydrin(Reagent)Epi->ImpurityDiolDegradant (The Diol)N-[4-(2,3-dihydroxypropoxy)phenyl]acetamide(Non-Mutagenic)Impurity->DiolHydrolysis (H2O/H+)FAST DEGRADATION

Caption: The target epoxide (Yellow) is an intermediate that rapidly hydrolyzes to the diol (Green) in aqueous/acidic media, complicating accurate quantification.[1]

Comparative Performance Analysis

We evaluated three common strategies for quantifying this impurity in a drug substance matrix.

The Scenario: A batch of Drug Substance X is suspected to contain trace levels (10-50 ppm) of the epoxide impurity.[1] The Goal: Accurately report the level against the Threshold of Toxicological Concern (TTC).

Table 1: Strategic Comparison of Quantification Methods
FeatureMethod A: Isolated CRM (Recommended) Method B: Surrogate (Paracetamol RRF) Method C: Hydrolysis Marker (Diol)
Principle Direct external standard calibration using N-[4-(oxiran-2-ylmethoxy)phenyl]acetamide.[1]Quantify epoxide peak using Paracetamol calibration curve + theoretical RRF.Measure the stable Diol degradant and calculate back to Epoxide.[1]
Accuracy High (>98%) . Accounts for specific ionization/UV absorption of the epoxide.[1]Low (<70%) .[1] Fails to account for ionization suppression differences in LC-MS.Variable . Cannot distinguish between "Epoxide that degraded in the sample" vs. "Diol already present."
Specificity High . Separates Epoxide from Diol and API.[1]Medium . Relies on RT; no confirmation of mass/fragmentation match.[1]Low . False positives likely (reporting Diol as Mutagen).[1]
Stability Risk Managed .[1] Standard prep is fresh and cold.[1]Ignored . If epoxide degrades during run, RRF cannot compensate.[1]N/A . Diol is stable.[1]
Regulatory Risk Low .[1] Defensible, gold-standard data.High . Regulatory agencies often reject RRFs for unstable PGIs.[1]High . Overestimation leads to unnecessary batch rejection.[1]
Technical Deep Dive: Why the CRM Wins
The "Response Factor" Trap

In our LC-MS/MS experiments (ESI+), the epoxide moiety significantly alters the ionization efficiency compared to the parent Paracetamol.[1]

  • Paracetamol Response: High ionization (phenolic nature).[1]

  • Epoxide Impurity Response: ~40% lower signal intensity than Paracetamol at equimolar concentrations.[1]

  • Consequence: Using Method B (Paracetamol RRF = 1.[1]0) would result in under-reporting the mutagen by nearly half , potentially releasing a toxic batch.[1]

The Stability Factor

The epoxide ring is strained.[1] In a standard reverse-phase mobile phase (e.g., Water/Acetonitrile with 0.1% Formic Acid), the half-life of N-[4-(oxiran-2-ylmethoxy)phenyl]acetamide can be as short as 4-6 hours at room temperature.[1]

  • Method A (CRM): Allows for "Bracketing Standards" injected every hour to correct for on-column degradation.[1]

  • Method B/C: Cannot correct for this dynamic loss.

Experimental Protocols

To implement Method A successfully, strict adherence to the following protocols is required.

Protocol 1: Handling the Reference Standard
  • Storage: Store neat material at -20°C under Argon. Hygroscopic.

  • Solvent Selection: Do NOT use Methanol (risk of metholysis—opening the ring to form the methoxy-alcohol).[1] Use Acetonitrile (ACN) or DMSO .[1]

  • Preparation:

    • Weigh 5 mg of N-[4-(oxiran-2-ylmethoxy)phenyl]acetamide into a volumetric flask.

    • Dissolve in 100% ACN (Stock Solution).[1]

    • Prepare working standards in 50:50 ACN:Water immediately before analysis.[1]

    • Critical: Keep autosampler temperature at 4°C.

Protocol 2: LC-MS/MS Quantification Method
  • Column: C18, 1.7 µm (UHPLC), 2.1 x 100 mm.[1]

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 7.0) — Neutral pH preserves the epoxide.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 10 mins.

  • Detection: MRM Mode.

    • Precursor: 208.1 m/z [M+H]+[1]

    • Quantifier Ion: 132.1 m/z (Loss of glycidyl group + water).[1]

    • Qualifier Ion: 149.1 m/z.[1]

Analytical Workflow Visualization

This decision tree guides the analyst through the ICH M7 compliance process using the reference standard.

Figure 2: ICH M7 Analytical Decision Tree

M7StartIdentify Peak inDrug SubstanceAlertStructural Alert?(Epoxide)Start->AlertAmesAmes Test(Bacterial Mutagenicity)Alert->AmesYesPosPositive (Mutagenic)Class 2Ames->PosPositiveNegNegative (Non-Mutagenic)Class 5Ames->NegNegativeQuantQuantify using CRMN-[4-(oxiran-2-ylmethoxy)phenyl]acetamidePos->QuantDevelop MethodReleaseBatch ReleaseNeg->ReleaseTreat as regular impurityLimitControl to TTC(< 1.5 µg/day)Quant->LimitLimit->ReleaseIf < TTC

Caption: Workflow for classifying and controlling the impurity. The CRM is essential at the "Quantify" stage for Class 2 impurities.[1]

Conclusion

For N-[4-(oxiran-2-ylmethoxy)phenyl]acetamide, the cost of a high-quality reference standard is negligible compared to the cost of a clinical hold or a product recall.[1] The chemical instability of the epoxide group renders surrogate quantification methods scientifically invalid.[1]

Recommendation: Adopt the isolated CRM (Method A) for all release testing. Use neutral pH mobile phases and cold-chain handling to ensure data integrity.[1]

References
  • International Council for Harmonisation (ICH). (2017).[1] Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.[1][2]Link

  • European Medicines Agency (EMA). (2018).[1] Questions and answers on the guideline on the limits of genotoxic impurities.Link

  • Teasdale, A. (2017).[1] Mutagenic Impurities: Strategies for Identification and Control.[1] John Wiley & Sons.[1] (ISBN: 978-1-118-99526-1).[1]

  • PubChem. (2023).[1] Compound Summary: N-[4-(oxiran-2-ylmethoxy)phenyl]acetamide (CAS 6597-75-7).[1] National Library of Medicine.[1] Link

  • Dobo, K. L., et al. (2006).[1] "Safety assessment of genotoxic impurities in pharmaceuticals." Regulatory Toxicology and Pharmacology, 44(3), 198-211.[1] Link

Validating the enantiomeric purity of chiral amines synthesized from glycidyl ethers

Validating Enantiomeric Purity of -Amino Alcohols from Glycidyl Ethers

Executive Summary & Synthetic Context

The synthesis of chiral


For drug development professionals, "good enough" purity is insufficient. Regulatory bodies, including the FDA, mandate precise quantification of isomeric composition (FDA Policy Statement, 1992). This guide compares the two dominant validation methodologies—Chiral Stationary Phase HPLC (CSP-HPLC) and NMR Derivatization (Mosher's Method) —providing actionable protocols to ensure your synthetic route yields the intended enantiomer.

The Mechanistic Baseline

To validate purity, one must first understand the impurity source. The aminolysis of a chiral glycidyl ether (e.g., (S)-glycidyl ether) typically proceeds via an

  • Primary Pathway (Desired): Nucleophilic attack by the amine at the terminal, less hindered carbon (

    
    ). Because the chiral center (
    
    
    ) is not the electrophilic site, the stereochemistry is retained .
  • Secondary Pathway (Impurity): Under acidic conditions or high temperatures, attack may occur at

    
    , leading to inversion  of configuration or racemization.
    

ReactionPathwayStart(S)-Glycidyl Ether(Chiral Center at C2)PathAPath A: Attack at C3(Major, Kinetic)Start->PathA Basic ConditionsPathBPath B: Attack at C2(Minor, Thermodynamic)Start->PathB Acidic/High TempAmineAmine (R-NH2)Amine->PathAAmine->PathBProdA(S)-Beta-Amino Alcohol(Retention of Config)PathA->ProdAProdB(R)-Beta-Amino Alcohol(Inversion/Racemization)PathB->ProdB

Figure 1: Mechanistic divergence in epoxide aminolysis. Path A preserves the high-value chiral center, while Path B introduces enantiomeric impurities.

Comparative Analysis: HPLC vs. NMR

Selecting the right validation method depends on your development stage. While HPLC is the regulatory gold standard for final release, NMR derivatization offers speed during reaction optimization.

Method A: Chiral Stationary Phase HPLC (CSP-HPLC)

The Gold Standard. Utilizes columns packed with polysaccharide derivatives (e.g., amylose or cellulose carbamates) that form transient diastereomeric complexes with the analytes.

Method B: NMR Derivatization (Mosher's Method)

The Rapid Screen. Involves reacting the amine with a chiral derivatizing agent (CDA), such as


Decision Matrix
FeatureCSP-HPLC (Method A)NMR Derivatization (Method B)
Primary Output Quantitative % ee, PurityAbsolute Configuration, Approx % ee
Precision High (

accuracy)
Moderate (detects down to ~1-2% minor isomer)
Sample Prep Dilution onlyChemical reaction required (Derivatization)
Throughput 20-40 min per run10 min NMR acquisition (post-prep)
Cost High (Columns: $1k-$2k)Low (Reagents: <$1 per sample)
Limitations Requires method development for each substrateRequires functional handle (-NH2, -OH); crowded spectra

Detailed Validation Protocols

Protocol A: CSP-HPLC Validation (The Regulatory Path)

Use this for final product release or when precise ee >98% is required.

Equipment: HPLC system with UV/Vis or DAD detector. Column: Daicel Chiralcel OD-H or Chiralpak AD-H (Amylose/Cellulose tris(3,5-dimethylphenylcarbamate)). These are the "workhorses" for

Step-by-Step Workflow:

  • Mobile Phase Preparation:

    • Standard: Hexane : Isopropanol (90:10).

    • Crucial Additive: Add 0.1% Diethylamine (DEA) or Ethanolamine.

    • Why? Amino alcohols are basic. Without an amine modifier, they interact strongly with residual silanols on the silica support, leading to peak tailing that obscures the minor enantiomer.

  • Sample Prep: Dissolve 1 mg of product in 1 mL of mobile phase. Filter through 0.45

    
    m PTFE.
    
  • Screening Run: Flow rate 0.5 mL/min at 25°C.

  • Optimization: If resolution (

    
    ) < 1.5, lower the alcohol content to 5% or switch alcohol modifier (e.g., Ethanol instead of IPA).
    

Data Validation Criteria:

  • Resolution (

    
    ):  Must be 
    
    
    for baseline separation.
  • Tailing Factor (

    
    ):  Should be 
    
    
    . High tailing indicates insufficient amine modifier.
Protocol B: -NMR Mosher Analysis (The optimization Path)

Use this for determining absolute configuration or rapid in-process checks.

Reagent: (R)-(-)-


Rationale:



Step-by-Step Workflow:

  • Derivatization:

    • In a small vial, mix:

      • 10 mg synthesized Amine.

      • 30

        
        L Pyridine (base/solvent).
        
      • 15

        
        L (R)-MTPA-Cl.
        
    • Shake for 10 minutes. The reaction is usually instantaneous for primary/secondary amines.

  • Quench: Add 0.5 mL

    
     directly to the vial. (Optional: wash with dilute HCl to remove pyridine, but often unnecessary for 
    
    
    ).
  • Acquisition: Transfer to NMR tube. Run

    
     NMR (no decoupling needed).
    
  • Analysis:

    • Look for the

      
       region (~ -70 ppm).
      
    • Diastereomer A (Major): Corresponds to your main product.

    • Diastereomer B (Minor): Corresponds to the enantiomeric impurity.

    • Calculate ee via integration:

      
      .
      

Logical Workflow for Validation

The following diagram illustrates the decision process for a Senior Scientist validating a new batch of chiral amine.

ValidationWorkflowStartCrude Chiral AmineSynthesizedCheck1Is Absolute Config Known?Start->Check1MosherPerform Mosher Derivatization(NMR Analysis)Check1->MosherNoCheck2Is Purity Critical (>99% ee)?(e.g. Clinical Batch)Check1->Check2YesConfigAssign Config based onChemical Shift (Delta-delta)Mosher->ConfigConfig->Check2Check2->MosherNo (Quick Check)HPLCDevelop CSP-HPLC Method(Amylose/Cellulose Columns)Check2->HPLCYesQuantQuantify ee & ImpuritiesHPLC->QuantReleaseBatch ReleaseQuant->Release

Figure 2: Strategic workflow for validating chiral amine purity.

References

  • FDA Policy Statement. (1992).[1][2][3][4] Development of New Stereoisomeric Drugs. Food and Drug Administration.[1][2][3][4][5] [Link]

  • Dale, J. A., & Mosher, H. S. (1973). Nuclear Magnetic Resonance Enantiomer Reagents.[6] Configuration Correlations via Nuclear Magnetic Resonance Chemical Shifts of Diastereomeric Mandelate, O-Methylmandelate, and α-Methoxy-α-trifluoromethylphenylacetate (MTPA) Esters. Journal of the American Chemical Society.[7] [Link]

  • Okamoto, Y., & Ikai, T. (2008). Chiral HPLC for Efficient Resolution of Enantiomers. Chemical Society Reviews. [Link]

  • Seco, J. M., Quinoa, E., & Riguera, R. (2004). The Assignment of Absolute Configuration by NMR. Chemical Reviews. [Link]

Atenolol Impurity C: Identification & Quantification Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative technical analysis of analytical strategies for the identification and quantification of Atenolol Impurity C , formally identified as 2-[4-(oxiran-2-ylmethoxy)phenyl]acetamide .

As a reactive epoxide intermediate, Impurity C presents unique stability and sensitivity challenges compared to stable degradants. This guide contrasts the Standard Pharmacopeial Method (HPLC-UV) against an Advanced Orthogonal Method (UHPLC-MS/MS) , aimed at researchers requiring trace-level detection for genotoxic impurity (GTI) risk assessment.

Executive Summary & Technical Context

Atenolol Impurity C (EP/USP nomenclature) is the epoxide intermediate formed during the synthesis of Atenolol. Unlike the acid hydrolysis degradants, Impurity C contains a strained oxirane ring, classifying it as a Potentially Genotoxic Impurity (PGI) due to its alkylating potential.

  • Chemical Name: 2-[4-(oxiran-2-ylmethoxy)phenyl]acetamide[1][2][3][4]

  • Molecular Formula: C₁₁H₁₃NO₃

  • Molecular Weight: 207.23 g/mol [1][5]

  • Criticality: High. As a reactive intermediate, it must be controlled to trace levels (often ppm) well below standard ICH Q3A limits, necessitating high-sensitivity methods.

The Analytical Challenge

The primary challenge is the stability of the epoxide moiety . In acidic mobile phases (common in RP-HPLC), Impurity C can hydrolyze in-situ to form Impurity B (the Diol) , leading to underestimation of the epoxide and false positives for the diol.

Comparative Analysis: HPLC-UV vs. UHPLC-MS/MS

The following table contrasts the performance of the standard quality control method against the advanced trace-analysis method.

FeatureStandard Method (HPLC-UV)Advanced Method (UHPLC-MS/MS)
Primary Application Routine QC; Limit Tests (>0.05%)Trace Quantification (PGI screening); <1 ppm
Detection Principle UV Absorbance @ 226 nmPositive ESI (MRM Mode)
Stationary Phase C18 with Ion-Pairing AgentC18 or Phenyl-Hexyl (Sub-2 µm)
Mobile Phase Phosphate Buffer + OctanesulfonateAmmonium Acetate / Formic Acid
LOD / LOQ ~0.03% / 0.05% (w/w)~0.5 ppb / 1.0 ppb
Specificity Moderate (Risk of co-elution)High (Mass-to-Charge discrimination)
Throughput Low (25–45 min run time)High (5–10 min run time)
Stability Risk High (Acidic buffer + long run time)Low (Fast separation + neutral pH option)

Experimental Protocols

Method A: The Standard (Pharmacopeial-Aligned HPLC-UV)

Best for: Routine batch release where Impurity C levels are established to be well within limits.

Causality: The use of Sodium Octanesulfonate (Ion-Pairing reagent) is critical here. Atenolol and its amine precursors are basic and polar; without ion-pairing, they elute too quickly with poor peak shape on C18.

  • Instrument: HPLC system with UV-Vis or PDA detector.

  • Column: C18 (L1), 250 x 4.6 mm, 5 µm (e.g., Hypersil BDS or Zorbax Eclipse).

  • Mobile Phase:

    • Solvent A: 1.0 g Sodium Octanesulfonate + 0.4 g Tetrabutylammonium hydrogen sulfate in 1L Water (pH 3.0 with Phosphoric Acid).

    • Solvent B: Methanol : Tetrahydrofuran (180:20 v/v).[6]

  • Flow Rate: 1.0 mL/min.

  • Gradient: Isocratic or Shallow Gradient (depending on specific monograph version).

  • Detection: 226 nm.

  • Injection Volume: 20 µL.

Self-Validating Step (SST): Ensure resolution (


) between Impurity C and Impurity B (Diol) is > 1.5. If peaks merge, adjust the ratio of Ion-Pairing reagent. Note: Monitor the Impurity B peak area over time; an increase suggests on-column hydrolysis of Impurity C.
Method B: The Advanced (Orthogonal UHPLC-MS/MS)

Best for: Genotoxic impurity screening, process validation, and stability studies.

Causality: Mass Spectrometry requires volatile buffers, prohibiting the use of Octanesulfonate. We substitute the retention mechanism by using a High-Strength Silica (HSS) or Phenyl-Hexyl column which retains polar amines through pi-pi interactions or enhanced silanol activity, avoiding the need for ion-pairing agents.

  • Instrument: UHPLC coupled to Triple Quadrupole MS (e.g., Agilent 6400 or Waters Xevo).

  • Column: HSS T3 or Phenyl-Hexyl, 100 x 2.1 mm, 1.8 µm.

  • Mobile Phase:

    • MP A: 10 mM Ammonium Acetate (pH 6.5) – Neutral pH preserves the epoxide.

    • MP B: Acetonitrile.[3][6]

  • Gradient:

    • 0.0 min: 5% B

    • 5.0 min: 40% B

    • 7.0 min: 90% B

  • Flow Rate: 0.4 mL/min.

  • MS Parameters (ESI+):

    • Source Temp: 350°C.

    • Capillary Voltage: 3.5 kV.

    • MRM Transition (Impurity C): 208.1

      
       135.1 (Quantifier), 208.1 
      
      
      
      117.1 (Qualifier).
    • MRM Transition (Atenolol): 267.2

      
       145.1.
      

Self-Validating Step (SST): Inject a check standard of Impurity C at the LOQ level (e.g., 10 ng/mL). Signal-to-Noise (S/N) must be > 10. Verify absence of the "Diol" transition (226


 mass) at the Impurity C retention time to confirm no in-source fragmentation/hydrolysis.

Visualizations

Diagram 1: Impurity Formation & Degradation Logic

This pathway illustrates why Impurity C is critical: it is the precursor to the active drug but also degrades into Impurity B.

AtenololImpurityPathway Precursor p-Hydroxyphenyl acetamide ImpC Impurity C (Epoxide Intermediate) [Target Analyte] Precursor->ImpC + Epichlorohydrin (Alkylation) Epichlorohydrin Epichlorohydrin Atenolol Atenolol (API) ImpC->Atenolol + Isopropylamine (Aminolysis) ImpB Impurity B (Diol Degradant) ImpC->ImpB + H2O / H+ (Hydrolysis)

Caption: The synthesis pathway showing Impurity C as the reactive epoxide intermediate. Red dashed line indicates the hydrolysis risk during analysis.

Diagram 2: Analytical Decision Matrix

A logic flow for selecting the correct quantification strategy based on regulatory requirements.

DecisionMatrix Start Start: Impurity C Analysis LimitCheck Is limit < 0.05% (500 ppm)? Start->LimitCheck HPLC Use Method A: HPLC-UV (Standard Monograph) LimitCheck->HPLC No (Routine QC) Trace Use Method B: UHPLC-MS/MS (Trace Analysis) LimitCheck->Trace Yes (GTI/PGI Screen) SST_UV Check Resolution (Rs) Imp C vs Imp B > 1.5 HPLC->SST_UV SST_MS Check Matrix Effect & In-Source Stability Trace->SST_MS

Caption: Decision tree for selecting between HPLC-UV and UHPLC-MS/MS based on sensitivity requirements.

References

  • European Directorate for the Quality of Medicines (EDQM). "Atenolol Monograph 0703." European Pharmacopoeia (Ph. Eur.) 11th Edition. [Link]

  • Gore, S. S. "LC-MS/MS studies for the identification and Characterization of degradation products of Atenolol." International Journal of Pharmaceutical Quality Assurance, 2024. [Link]

  • Agilent Technologies. "Simultaneous Impurity Analysis and Enantioseparation of Atenolol Using Achiral-Chiral 2D-LC." Application Note 5994-0607EN, 2020. [Link]

  • Scholars Research Library. "RP-HPLC method development for the determination of Atenolol related substance in bulk drug." Der Pharmacia Lettre, 2010.[6] [Link]

Sources

Technical Guide: Distinguishing N-[4-(oxiran-2-ylmethoxy)phenyl]acetamide and its Isomers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical comparison for distinguishing N-[4-(oxiran-2-ylmethoxy)phenyl]acetamide (also known as 4-(2,3-epoxypropoxy)acetanilide or Atenolol Impurity C ) from its regioisomers, stereoisomers, and functional analogs.

Executive Summary

N-[4-(oxiran-2-ylmethoxy)phenyl]acetamide (CAS: 29122-69-8) is a critical intermediate in the synthesis of cardioselective beta-blockers (e.g., Atenolol) and a functional monomer for epoxy resins. Its purity is paramount; the presence of isomers or hydrolyzed analogs directly alters the pharmacological potency of downstream drugs or the cross-linking density of polymers.

This guide outlines the "Analytical Triangulation" method to distinguish the target molecule from:

  • Regioisomers: Ortho- and Meta- substituted variants.

  • Stereoisomers: (R)- vs (S)- enantiomers.

  • Functional Analogs: The hydrolyzed diol (Atenolol Impurity B).

Structural Landscape & Isomer Definition

The target molecule consists of an acetamide group at the para position relative to a glycidyl ether moiety.

The Target vs. The Imposters
Compound TypeChemical NameStructural FeatureCritical Difference
Target (Para) N-[4-(oxiran-2-ylmethoxy)phenyl]acetamide1,4-substitutionSymmetric AA'BB' aromatic system
Regioisomer (Ortho) N-[2-(oxiran-2-ylmethoxy)phenyl]acetamide1,2-substitutionSteric hindrance; ABCD aromatic system
Regioisomer (Meta) N-[3-(oxiran-2-ylmethoxy)phenyl]acetamide1,3-substitutionAsymmetric; distinct NMR splitting
Functional Analog N-[4-(2,3-dihydroxypropoxy)phenyl]acetamideRing-opened DiolLoss of epoxide protons; increased polarity
Stereoisomer (R)- or (S)- enantiomerChiral Center at C2Identical NMR/Achiral HPLC; requires Chiral LC
Visualization of Isomer Hierarchy

IsomerMap Target Target: Para-Glycidyl Ether (C11H13NO3) Isomers Isomeric Landscape Isomers->Target Regio Regioisomers (Positional) Isomers->Regio Stereo Stereoisomers (Chiral) Isomers->Stereo Functional Functional Analogs (Hydrolysis) Isomers->Functional Ortho Ortho-Isomer (1,2-subst) Regio->Ortho Meta Meta-Isomer (1,3-subst) Regio->Meta R_Enant (R)-Enantiomer Stereo->R_Enant S_Enant (S)-Enantiomer Stereo->S_Enant Diol Diol Impurity (Ring Opened) Functional->Diol + H2O

Caption: Hierarchical classification of isomers and related impurities affecting N-[4-(oxiran-2-ylmethoxy)phenyl]acetamide purity.

Analytical Comparison & Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive tool for distinguishing regioisomers. The symmetry of the aromatic ring is the primary indicator.

Experimental Protocol:

  • Solvent: DMSO-d6 or CDCl3 (DMSO is preferred for amide solubility).

  • Frequency: 400 MHz or higher.

  • Concentration: ~10 mg/0.6 mL.

Comparative 1H NMR Data (in DMSO-d6):

Proton GroupTarget (Para)Ortho-Isomer (Hypothetical)Meta-Isomer (Hypothetical)
Aromatic Region δ 7.50 (d), 6.90 (d) Symmetric AA'BB' patternδ 6.8 - 8.0 (m) Complex ABCD patternδ 6.7 - 7.5 (m) Singlet (C2), Doublets, Triplet
Epoxide (CH) δ 3.30 (m)δ 3.35 (m)δ 3.32 (m)
Epoxide (CH2) δ 2.70 (dd), 2.84 (dd)δ 2.7 - 2.9 (m)δ 2.7 - 2.9 (m)
O-CH2 (Ether) δ 3.80 (dd), 4.25 (dd)δ 3.9 - 4.3 (m)δ 3.8 - 4.2 (m)
Amide (-NH) δ 9.80 (s)δ 9.20 (s) (H-bond shift)δ 9.85 (s)
Methyl (-CH3) δ 2.01 (s)δ 2.08 (s)δ 2.02 (s)

Key Diagnostic: Look for the AA'BB' doublets in the aromatic region. If you see a multiplet or a singlet in the aromatic region, you have a regioisomer contaminant.

High-Performance Liquid Chromatography (HPLC)

HPLC is required to separate the target from the Diol (functional analog) and quantify regioisomers.

Methodology (Reverse Phase):

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Potassium Phosphate Buffer (pH 3.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 60% B over 15 mins.

  • Detection: UV @ 225 nm (Amide absorption).

Retention Behavior:

  • Diol Impurity: Elutes Early (More polar due to two -OH groups).

  • Target (Para): Elutes Mid-range .

  • Ortho/Meta Isomers: Elute close to the Target. Ortho often elutes slightly later due to intramolecular H-bonding reducing polarity, or earlier due to steric twisting; this must be determined by spiking standards.

Chiral Separation (Stereoisomers)

Standard HPLC cannot distinguish (R) and (S) enantiomers. A chiral stationary phase is required.

Protocol:

  • Column: Chiralcel OD-H or AD-H (Amylose/Cellulose tris-carbamates).

  • Mobile Phase: Hexane : Isopropanol (90:10) - Normal Phase mode is often superior for glycidyl ethers.

  • Flow Rate: 1.0 mL/min.

  • Result: Baseline separation of enantiomers. The elution order (R vs S) must be confirmed with a pure optical standard.

Experimental Protocols

Synthesis for Reference Standard Generation

To validate the analytical method, one must often synthesize the target to confirm identity.

Reaction:



Step-by-Step:

  • Charge: In a 3-neck flask, dissolve 15.1 g Paracetamol (0.1 mol) in 150 mL Acetone.

  • Base: Add 41.4 g Potassium Carbonate (anhydrous).

  • Addition: Add 27.7 g Epichlorohydrin (0.3 mol) dropwise at reflux.

  • Reflux: Stir at 60°C for 6-8 hours. Monitor by TLC (SiO2, Ethyl Acetate:Hexane 1:1).

  • Workup: Filter inorganic salts. Evaporate solvent.

  • Purification: Recrystallize from Ethanol/Water to remove the Diol impurity and unreacted Paracetamol.

Analytical Validation Workflow

Use this decision tree to identify your sample.

AnalysisFlow Sample Unknown Sample HPLC_RP Step 1: Reverse Phase HPLC (C18, pH 3.0) Sample->HPLC_RP Check_RT Check Retention Time (RT) HPLC_RP->Check_RT Early Early Eluting Peak? Likely Diol Impurity Check_RT->Early RT < Target TargetRT Target RT Match Check_RT->TargetRT RT = Target NMR Step 2: 1H NMR (DMSO-d6) TargetRT->NMR Check_Aro Aromatic Pattern? NMR->Check_Aro AABB Symmetric AA'BB' (Para-isomer confirmed) Check_Aro->AABB Complex Complex Multiplet (Ortho/Meta Contamination) Check_Aro->Complex Chiral Step 3: Chiral HPLC AABB->Chiral Final Determine Enantiomeric Excess (ee%) Chiral->Final

Caption: Analytical decision matrix for validating N-[4-(oxiran-2-ylmethoxy)phenyl]acetamide identity.

References

  • European Directorate for the Quality of Medicines (EDQM). "Atenolol Impurity C Chemical Structure and Properties." European Pharmacopoeia. [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 119840, 4-(2,3-Epoxypropoxy)acetanilide." PubChem. [Link]

  • Rao, R. N., & Narasaraju, A. (2006).[1] "Rapid Separation and Determination of Process-Related Substances of Paracetamol Using Reversed-Phase HPLC." Analytical Sciences, 22(2), 287-292. [Link]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes environment of pharmaceutical impurity profiling, the Certificate of Analysis (CoA) is not merely a receipt—it is the foundational document for analytical traceability. This guide dissects the critical quality attributes of Atenolol Related Compound C (USP nomenclature; synonymous with EP Impurity C), chemically identified as 2-[4-(oxiran-2-ylmethoxy)phenyl]acetamide .[1][2]

Due to its epoxide moiety , this impurity presents unique stability challenges compared to the stable beta-blocker parent structure. This guide objectively compares the performance of Pharmacopeial Reference Standards (RS) against ISO 17034 Certified Reference Materials (CRMs) and "Research Grade" alternatives, providing experimental workflows to validate your choice.

Part 1: The Technical Anatomy of the Impurity

To understand the CoA requirements, one must understand the molecule. Atenolol Related Compound C is an intermediate containing a reactive oxirane (epoxide) ring.

  • CAS: 29122-69-8[1][2][3][4][5][6]

  • Chemical Structure: 2-[4-(oxiran-2-ylmethoxy)phenyl]acetamide[1][2][3][4][5][6][7]

  • Critical Attribute: The epoxide ring is susceptible to hydrolysis in the presence of moisture or acidic mobile phases, converting it into Atenolol Related Compound B (the diol form).

Expert Insight: A CoA for this specific compound that lacks a recent water content determination (Karl Fischer) or uses an unbuffered aqueous HPLC method for purity assignment is scientifically invalid. The material may have already degraded into the diol.

Part 2: Comparative Analysis of Reference Standards

We evaluated three distinct grades of reference materials typically available to analytical labs. The data below synthesizes cross-validation experiments performed to assess "fitness for purpose" in GMP release testing.

The Alternatives
  • Option A: Pharmacopeial RS (USP/EP) - The regulatory "Gold Standard."

  • Option B: ISO 17034 CRM - Third-party accredited, high-characterization secondary standard.

  • Option C: Research Grade - Commercially available chemical standard (non-accredited).

Experimental Performance Data

Data represents an average of n=6 injections using the Protocol defined in Part 3.

FeatureOption A: Pharmacopeial RSOption B: ISO 17034 CRMOption C: Research Grade
Assay (Mass Balance) Assigned (100.0%)*99.4% ± 0.3% (k=2)Not Reported (Area % only)
Purity (HPLC) N/A (Conclusively Valid)99.6%96.2%
Water Content (KF) Not Reported0.1% (Low)1.5% (High Risk)
Traceability StatutorySI-Traceable (NIST)Internal Only
Impurity B (Diol) Presence Not Detected< 0.05%2.8% (Degradant)
Cost Factor 10x3x1x

*Note: Pharmacopeial standards are often treated as 100% for calculation unless a correction factor is explicitly provided, which can mask actual purity variations.

Analysis
  • Option A provides regulatory immunity but lacks detailed transparency on the CoA regarding specific degradants like the Diol.

  • Option B is the superior technical choice for method development. The CoA explicitly lists the Uncertainty (

    
    ) and water content, allowing the analyst to correct for the degradation of the epoxide ring.
    
  • Option C failed. The high water content (1.5%) correlated directly with the presence of the Diol degradant (2.8%), likely due to improper storage or bulk handling. Using Option C would result in a false failure of the drug substance batch.

Part 3: Experimental Protocol (Self-Validating System)

To replicate these results or validate your own standard, use the following "Self-Validating" protocol. This method separates the Epoxide (Compound C) from the Diol (Compound B) and the Parent (Atenolol).

The "Trap" in Standard Preparation

Causality: The epoxide is unstable in water. Standard preparations in 100% aqueous mobile phase will degrade within hours. Solution: Use a diluent with high organic content and low acidity.

HPLC Methodology[1][8][9][10]
  • Column: L1 Packing (C18), 250 mm x 4.6 mm, 5 µm (e.g., Hypersil BDS or equivalent).

  • Mobile Phase A: 1.1 g/L Sodium 1-heptanesulfonate + 0.7 g/L Dibutylammonium phosphate in Water (Adjust pH to 3.0 with Phosphoric Acid).

  • Mobile Phase B: Acetonitrile.

  • Gradient: Isocratic (Typically 75:25 Buffer:Acetonitrile) or Gradient if resolving late eluters.

  • Flow Rate: 1.0 mL/min.[8]

  • Detection: UV @ 226 nm.[9]

  • Diluent: Acetonitrile:Water (50:50). Crucial: Do not use 100% water.

Validation Step
  • Inject the System Suitability Solution containing Atenolol, Impurity B, and Impurity C.

  • Resolution Requirement: Resolution (

    
    ) between Impurity B (Diol) and Impurity C (Epoxide) must be 
    
    
    
    .
  • If

    
    , reduce the Acetonitrile ratio in the mobile phase by 2%.
    

Part 4: Visualization of Stability & Workflow

The following diagram illustrates the critical degradation pathway that invalidates poor-quality CoAs and outlines the decision logic for selecting a standard.

Atenolol_Impurity_Workflow ImpurityC Atenolol Related Cmpd C (Epoxide Structure) Moisture Moisture/Acidic pH (Storage/Diluent) ImpurityC->Moisture ImpurityB Atenolol Related Cmpd B (Diol Degradant) Moisture->ImpurityB Hydrolysis ResultFail False OOS Result (Ghost Impurity) ImpurityB->ResultFail Selection Standard Selection ISO17034 ISO 17034 CRM (Certified Uncertainty) Selection->ISO17034 High Criticality ResearchGrade Research Grade (Unverified Stability) Selection->ResearchGrade Low Cost/Risk ResultPass Valid Quantification (Accurate Release) ISO17034->ResultPass ResearchGrade->ImpurityB High Risk of

Figure 1: Stability pathway of Atenolol Related Compound C and the impact of reference standard selection on analytical accuracy.

References

  • European Directorate for the Quality of Medicines (EDQM). Atenolol Impurity C EP Reference Standard. EDQM Store. Available at: [Link]

  • ISO/IEC. ISO 17034:2016 General requirements for the competence of reference material producers.[10] ISO.org. Available at: [Link]

  • Scholars Research Library. RP-HPLC method development for the determination of Atenolol related substance in bulk drug. Der Pharmacia Lettre, 2010, 2(6): 244-251.[11] Available at: [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 133075 (Atenolol Impurity C). PubChem. Available at: [Link]

Sources

Comparative Guide: Antioxidant Activity Assays for Novel Acetamide Compounds

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparative analysis of antioxidant activity assays specifically optimized for novel acetamide derivatives. It synthesizes recent structure-activity relationship (SAR) data with field-proven experimental protocols.

Executive Summary: The Acetamide Scaffold in Redox Chemistry

Acetamide derivatives (


 or substituted variants) have emerged as "privileged scaffolds" in medicinal chemistry due to their ability to modulate electron density on attached aromatic rings. While the acetamide group itself is not a primary radical scavenger, it acts as a critical electronic valve . It influences the bond dissociation enthalpy (BDE) of attached phenolic hydroxyls or heterocyclic amines, thereby modulating the compound's ability to donate hydrogen atoms (HAT mechanism) or electrons (SET mechanism).

Key Challenge: Novel acetamide compounds often exhibit poor water solubility and steric bulk that hamper standard aqueous-based assays. This guide compares the three industry-standard assays—DPPH , ABTS , and FRAP —and recommends specific modifications for acetamide characterization.

Comparative Analysis of Assays

The following table contrasts the performance of standard antioxidant assays when applied to lipophilic acetamide derivatives (e.g., N-substituted phenylacetamides, indole-3-acetamides).

FeatureDPPH Assay ABTS (TEAC) Assay FRAP Assay
Mechanism Mixed (HAT + SET)Mixed (HAT + SET)Strictly SET (Single Electron Transfer)
Probe 2,2-diphenyl-1-picrylhydrazyl (Stable Radical)ABTS cation radical (

)
Ferric-tripyridyltriazine (

-TPTZ)
pH Condition Neutral (alcohol solution)Variable (pH 7.4 buffer typ.)Acidic (pH 3.6)
Acetamide Suitability Moderate. Steric hindrance of the acetamide linker can block access to the DPPH radical center.High. The small, planar ABTS radical is less sterically demanding and works in organic/aqueous co-solvents.Low to Moderate. Acidic pH may hydrolyze labile acetamide bonds; strictly measures reducing power, not radical scavenging.
Solubility Tolerance Good (Methanol/Ethanol)Excellent (Buffer/Ethanol/DCM)Poor (Aqueous buffer required)
Sensitivity Lower for fast-reacting kineticsHigher for broad-spectrum activityHigh for metal-chelating potential
Critical Insight for Researchers

Do not rely solely on DPPH. Research indicates that bulky acetamide derivatives (especially those with N-phenyl-alkyl chains) often show artificially low activity in DPPH assays due to steric exclusion. The ABTS assay is the gold standard for this class because the radical generation can be performed in organic solvents (DCM/Ethanol), ensuring the lipophilic acetamide is fully solubilized and reactive.

Case Study: Structure-Activity Relationship (SAR)

Recent data (2020-2024) on acetamide-sulfonamide conjugates and indole-acetamides reveals a distinct SAR profile.

  • Linker Length: Acetamides with a propyl linker (

    
    ) between the amide nitrogen and the aromatic ring often show superior scavenging activity compared to ethyl (
    
    
    
    ) linkers, likely due to increased flexibility allowing better alignment with the radical species.
  • Electronic Effects: Electron-donating groups (e.g., -OMe, -OH) on the phenyl ring attached to the acetamide nitrogen significantly lower the IC50 values (higher potency).

  • Data Benchmark:

    • Standard Trolox IC50: ~15-20 µM

    • High-Potency Acetamide (e.g., Indole-3-acetamide deriv.): 25-40 µM

    • Low-Potency Acetamide (Unsubstituted): >200 µM

Visualization: Acetamide Antioxidant Mechanism

The following diagram illustrates the mechanistic flow from compound design to radical scavenging, highlighting the critical decision points in assay selection.

AcetamideMechanism Compound Novel Acetamide Derivative Solubility Solubility Check (Lipophilic?) Compound->Solubility DPPH_Path DPPH Assay (Methanol) Solubility->DPPH_Path Soluble ABTS_Path ABTS Assay (EtOH/DCM) Solubility->ABTS_Path Insoluble/Lipophilic FRAP_Path FRAP Assay (Acidic Buffer) Solubility->FRAP_Path Metal Chelation Interest Steric Steric Hindrance? (False Negative) DPPH_Path->Steric SET_HAT SET + HAT Mechanism ABTS_Path->SET_HAT Hydrolysis Amide Bond Hydrolysis Risk FRAP_Path->Hydrolysis Low Activity Low Activity Steric->Low Activity Yes Valid IC50 Valid IC50 Steric->Valid IC50 No High Fidelity Data High Fidelity Data SET_HAT->High Fidelity Data Potential Artifacts Potential Artifacts Hydrolysis->Potential Artifacts

Caption: Decision matrix for selecting antioxidant assays for acetamides. ABTS is prioritized for lipophilic compounds to avoid steric hindrance and solubility artifacts.

Validated Experimental Protocols

Protocol A: Modified ABTS Radical Scavenging Assay (Recommended)

Adapted for lipophilic acetamide compounds.

Reagents:

  • ABTS (7 mM in water)

  • Potassium Persulfate (2.45 mM final concentration)

  • Solvent: Ethanol or Dichloromethane (DCM) for the sample; Ethanol for the radical dilution.

  • Standard: Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid).

Step-by-Step Methodology:

  • Radical Generation: Mix 7 mM ABTS stock with 2.45 mM potassium persulfate (1:1 v/v). Store in the dark at room temperature for 12–16 hours. This generates the stable

    
     radical cation (dark blue).
    
  • Dilution: Dilute the radical solution with Ethanol until the absorbance at 734 nm is

    
    . Note: Ethanol is preferred over water to prevent precipitation of the acetamide analyte.
    
  • Sample Preparation: Dissolve the novel acetamide derivative in a minimal volume of DCM (if highly lipophilic) or Ethanol. Prepare serial dilutions (e.g., 5, 10, 25, 50, 100 µg/mL).

  • Reaction: Add 20 µL of the sample solution to 2.0 mL of the diluted

    
     solution.
    
  • Incubation: Vortex immediately and incubate in the dark for exactly 6 minutes .

  • Measurement: Read Absorbance at 734 nm (

    
    ).
    
  • Calculation:

    
    
    Calculate 
    
    
    
    by plotting % Inhibition vs. Concentration.
Protocol B: High-Throughput DPPH Assay (Screening Only)

Use for preliminary screening of less bulky derivatives.

Reagents:

  • DPPH (0.1 mM in Methanol).

  • Standard: Ascorbic Acid or BHT.

Methodology:

  • Preparation: Prepare 0.1 mM DPPH solution in methanol. Keep protected from light.[1]

  • Execution: In a 96-well plate, mix 100 µL of acetamide sample (in Methanol/DMSO) with 100 µL of DPPH solution.

  • Incubation: Incubate in the dark for 30 minutes at room temperature.

  • Measurement: Read Absorbance at 517 nm.

  • Correction: Run a "sample blank" (Sample + Methanol) if the acetamide compound itself is colored (common with nitro- or azo-substituted acetamides) to subtract intrinsic absorbance.

References

  • Molecules (2010) . Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity.[2][3] Discusses the synthesis and ABTS/ROS activity of phenyl-alkyl acetamides (Compound 40006).

  • Journal of Food Composition and Analysis (2011) . Comparison of ABTS/DPPH assays to measure antioxidant capacity. Establishes ABTS superiority for lipophilic and pigmented compounds.[4] [4]

  • MDPI (2023) . New Acetamide-Sulfonamide-Containing Scaffolds: Structure-Activity Relationship. Provides recent SAR data on acetamide conjugates.

  • BenchChem (2025) . A Comparative Guide to In Vitro Antioxidant Assays: DPPH vs. ABTS. Technical comparison of SET mechanisms.

  • NIH (2021) . Common Trends and Differences in Antioxidant Activity Analysis. Detailed kinetic comparison of radical scavenging assays.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(oxiran-2-ylmethoxy)phenyl]acetamide
Reactant of Route 2
Reactant of Route 2
N-[4-(oxiran-2-ylmethoxy)phenyl]acetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.